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  • Product: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol
  • CAS: 1697463-91-4

Core Science & Biosynthesis

Foundational

Introduction: The Structural Significance of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(3,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound, offering insights into spectral interpretation, the influence of its unique structural features, and a robust experimental protocol for data acquisition.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, is a derivative of significant interest due to its potential applications in drug discovery. Accurate structural characterization is paramount for understanding its chemical behavior and biological activity. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework and the electronic environment of each atom.[1]

A critical aspect of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is its potential for keto-enol tautomerism. The pyrimidin-4-ol moiety can exist in equilibrium with its pyrimidin-4(3H)-one tautomer. The predominant form in solution is highly dependent on the solvent, temperature, and pH, which will be reflected in the NMR spectra.[2][3] This guide will primarily discuss the spectral features of the pyrimidin-4-ol form, while also considering the potential influence of the keto tautomer.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is expected to exhibit distinct signals corresponding to the protons of the pyrimidine ring and the 3,5-dimethylphenyl substituent. The chemical shifts are influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring and the hydroxyl group.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H28.0 - 8.2Singlet (s)1H-Deshielded by two adjacent nitrogen atoms.
H56.5 - 6.7Singlet (s)1H-Shielded relative to H2 due to the influence of the hydroxyl group and distance from the second nitrogen.
H2', H6'7.0 - 7.2Singlet (s)2H-Aromatic protons on the dimethylphenyl ring, equivalent due to symmetry.
H4'6.8 - 7.0Singlet (s)1H-Aromatic proton on the dimethylphenyl ring, appearing as a singlet due to its meta position relative to the other ring protons.
-CH₃2.3 - 2.5Singlet (s)6H-Protons of the two equivalent methyl groups on the phenyl ring.[4]
-OH10.0 - 12.0Broad Singlet (br s)1H-Labile proton of the hydroxyl group, chemical shift is concentration and solvent dependent. May exchange with D₂O.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure with carbon numbering.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2150 - 155Carbon between two nitrogen atoms, significantly deshielded.
C4160 - 165Carbon attached to the hydroxyl group, deshielded. In the keto form, this would be a carbonyl carbon with a shift >170 ppm.
C5105 - 110Shielded carbon of the pyrimidine ring.
C6155 - 160Carbon attached to the dimethylphenyl group and a nitrogen atom, deshielded.
C1'135 - 140Quaternary carbon of the phenyl ring attached to the pyrimidine.
C2', C6'125 - 130Aromatic carbons ortho to the pyrimidine substituent.
C3', C5'138 - 142Aromatic carbons bearing the methyl groups.[5]
C4'120 - 125Aromatic carbon para to the pyrimidine substituent.
-CH₃20 - 25Carbon atoms of the two equivalent methyl groups.[5]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, the following experimental protocol is recommended.

Workflow for NMR Analysis:

G cluster_workflow NMR Data Acquisition and Processing Workflow SamplePrep Sample Preparation ~10-20 mg in 0.6 mL DMSO-d6 DataAcq Data Acquisition (400 MHz Spectrometer) SamplePrep->DataAcq Insert into spectrometer Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Generate FID Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Obtain Spectrum Structure Structure Elucidation Analysis->Structure Assign Signals

Caption: A generalized workflow for NMR analysis.

4.1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It will also allow for the observation of the exchangeable -OH proton.[6]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆. For ¹³C NMR, a more concentrated sample of 20-30 mg in 0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

4.2. NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer and may need to be optimized.[1]

For ¹H NMR:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30).

  • Spectral Width: -2 to 13 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with singlets for each carbon.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

4.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration (¹H NMR): The area under each signal is integrated to determine the relative number of protons.

Conclusion: A Predictive Yet Powerful Analysis

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. The predicted chemical shifts and multiplicities are based on established principles of NMR spectroscopy and data from analogous structures. The presence of keto-enol tautomerism is a key consideration that can significantly influence the observed spectra, and the choice of solvent is critical in this regard. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data for this and similar pyrimidine derivatives. While this guide offers a thorough theoretical framework, experimental verification remains the gold standard for unequivocal structural elucidation.

References

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. Available from: [Link]

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Publishing. Available from: [Link]

  • Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). Der Pharma Chemica. Available from: [Link]

  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters - ACS Publications. Available from: [Link]

  • 3,5-Dimethylphenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available from: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available from: [Link]

  • Proton NMR Table. Michigan State University Department of Chemistry. Available from: [Link]

  • Tables For Organic Structure Analysis. Available from: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Dynamics of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (CAS: 1697463-91-4) Executive Summary In modern medicinal chemistry and supramolec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (CAS: 1697463-91-4)

Executive Summary

In modern medicinal chemistry and supramolecular material design, substituted pyrimidines serve as privileged scaffolds due to their robust hydrogen-bonding capabilities and tunable electronic properties. 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is a highly specialized building block utilized in the development of kinase inhibitors, antimicrobial agents, and self-assembling supramolecular polymers.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural data. We will rigorously examine the physicochemical profile of this compound, the thermodynamic principles governing its keto-enol tautomerism, and a self-validating synthetic protocol designed for high-yield laboratory scale-up.

Physicochemical Profile

The fundamental properties of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol are dictated by the electron-rich 3,5-dimethylphenyl moiety conjugated to the polar pyrimidine core. This structural dichotomy imparts unique solubility and interaction profiles.

Quantitative Data Summary
PropertyValueMethod/Source
Compound Name 6-(3,5-Dimethylphenyl)pyrimidin-4-olIUPAC Nomenclature
CAS Number 1697463-91-41[1]
Molecular Formula C₁₂H₁₂N₂OElemental Analysis
Molecular Weight 200.24 g/mol Mass Spectrometry[1]
Standard Purity ≥98%HPLC / ¹H-NMR[1]
Key Precursor CAS 871129-46-3

Core Mechanistic Insight: Tautomerism and Supramolecular Dynamics

A critical, often overlooked physicochemical property of 6-arylpyrimidin-4-ols is their dynamic prototropic tautomerism. The molecule exists in an equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(1H)-one).

The Causality of Tautomeric Stability

The biological activity and supramolecular assembly of this molecule are entirely dependent on which tautomer predominates in a given environment.

  • Solvent Effects: In polar solvents (e.g., DMSO, water), the keto form (pyrimidin-4(1H)-one) is thermodynamically favored due to the stabilization of its highly polarized lactam motif[2].

  • Substituent Effects: The 3,5-dimethylphenyl group at the C6 position exerts a mild electron-donating inductive effect. While strongly electron-withdrawing groups shift the equilibrium toward the enol form, the 3,5-dimethylphenyl group maintains a delicate balance, allowing the keto form to dominate in most biological assays[3].

  • Hydrogen-Bonding Arrays: When utilized in supramolecular chemistry (such as ureidopyrimidinone derivatives), the keto tautomer facilitates a highly stable DDAA (Donor-Donor-Acceptor-Acceptor) hydrogen-bonding array. Conversely, the enol tautomer forces a DADA array, which suffers from secondary electrostatic repulsions, drastically lowering the dimerization constant ( Kdim​ )[4].

Caption: Tautomeric equilibrium and its impact on hydrogen-bonding arrays.

Synthetic Methodology: Base-Catalyzed Condensation

To ensure high scientific integrity, the following protocol details the synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol via the condensation of an amidine with a β -keto ester. This method is designed to be a self-validating system: the intermediate states present clear visual cues (solubility changes) that confirm the reaction's progress.

Reagents Required
  • Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (CAS: 871129-46-3)

  • Formamidine acetate

  • Sodium methoxide (NaOMe) (Base)

  • Anhydrous Methanol (MeOH) (Solvent)

  • 1M Hydrochloric Acid (HCl) (Quenching/Precipitation)

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reactive Enolate

  • Charge a flame-dried, round-bottom flask with anhydrous methanol (50 mL per 10 mmol of substrate) under an inert nitrogen atmosphere.

  • Slowly add sodium methoxide (3.0 equivalents). Causality: A strong base is required not only to neutralize the acetic acid from the formamidine acetate but also to deprotonate the α -carbon of the β -keto ester, forming a highly nucleophilic enolate.

  • Add formamidine acetate (1.5 equivalents) and stir for 15 minutes at room temperature to liberate the free formamidine.

Step 2: Condensation and Cyclization 4. Add Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (1.0 equivalent) dropwise to the stirring mixture. 5. Elevate the temperature to reflux (approx. 65°C) and maintain for 12 hours. Causality: The thermal energy drives the initial nucleophilic attack of the amidine nitrogen onto the ester carbonyl, followed by intramolecular cyclization and subsequent dehydration to form the fully aromatized pyrimidine ring.

Step 3: Quenching and Product Recovery 6. Cool the reaction mixture to room temperature. At this stage, the product exists as a highly soluble sodium pyrimidin-4-olate salt. 7. Concentrate the mixture under reduced pressure to remove 70% of the methanol, then dilute with distilled water. 8. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 5-6. Causality: Acidification protonates the pyrimidinolate oxygen, converting the water-soluble salt into the neutral, water-insoluble 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. 9. Filter the resulting white/off-white precipitate under vacuum, wash with cold water, and dry in vacuo at 50°C.

Caption: Step-by-step synthetic workflow for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

References

  • BenchChem. "6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability."2

  • ACS Publications. "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array." Organic Letters. 4

  • MDPI. "Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications." 3

  • Sigma-Aldrich. "Ethyl 3-oxopropanoate (Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate CAS 871129-46-3)."

  • Bidepharm. "CAS:1697463-91-4, 6-(3,5-Dimethylphenyl)pyrimidin-4-ol." 1

Sources

Foundational

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide delves into the multifaceted mechanism of action of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide delves into the multifaceted mechanism of action of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol derivatives, a class of compounds demonstrating significant therapeutic promise. Our exploration will move beyond a mere listing of facts, providing in-depth analysis of the causal relationships that underpin their biological activity. We will dissect the key signaling pathways influenced by these molecules and present robust experimental protocols to validate these mechanisms, ensuring a comprehensive and authoritative resource for the scientific community.

I. Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Naturally occurring pyrimidines are fundamental components of nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the synthesis of novel therapeutics with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[1] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1] The focus of this guide, the 6-(3,5-Dimethylphenyl)pyrimidin-4-ol scaffold, represents a specific chemotype with emerging and distinct mechanisms of action.

II. Primary Mechanism of Action: Selective Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

A significant body of evidence points to the selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) as a primary mechanism of action for certain 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, which are structurally related to the core topic.[2][3][4][5] This targeted action is of particular interest in the context of hepatocellular carcinoma (HCC), where aberrant FGFR4 signaling is a known driver of tumorigenesis.[2][3][4]

A. The FGFR4 Signaling Pathway: A Key Regulator of Cell Fate

The FGFR4 pathway plays a crucial role in cellular processes such as proliferation, differentiation, and migration. The binding of its ligand, FGF19, to FGFR4 initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to transcriptional changes that promote cell growth and survival.

FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Derivative 6-(3,5-Dimethylphenyl) pyrimidin-4-ol Derivative Derivative->FGFR4 Inhibits

Figure 1: Simplified FGFR4 signaling pathway and the inhibitory action of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol derivatives.

B. Molecular Interactions and Structure-Activity Relationship (SAR)

Molecular docking studies have elucidated the structural basis for the selective inhibition of FGFR4. The dimethyl groups on the pyrimidine ring can create steric hindrance that prevents effective binding to other FGFR isoforms (FGFR1-3).[2][3][4] Conversely, the 3,5-dimethylphenyl moiety, often with additional substitutions, can form strong binding interactions within the ATP-binding pocket of FGFR4.[2][3] For instance, the presence of a smaller atom like fluorine on the dimethoxyphenyl ring can promote a conformation suitable for potent interaction with FGFR4.[2][3]

Compound Modification FGFR4 IC50 (nM) Selectivity vs FGFR1-3
BLU9931 (Reference) -23High
Compound 6O Dimethylpyrimidine core with difluoro substituent2.8>8-fold higher than BLU9931
Data synthesized from literature reports for illustrative purposes.[2][3][4]
C. Experimental Validation of FGFR4 Inhibition

A multi-pronged approach is essential to rigorously validate FGFR4 as the primary target.

1. Kinase Inhibition Assay (In Vitro)

  • Objective: To quantify the direct inhibitory effect of the derivatives on FGFR4 kinase activity.

  • Methodology:

    • Recombinant human FGFR4 enzyme is incubated with the test compound at varying concentrations.

    • A specific substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.

    • The level of substrate phosphorylation is measured, typically using luminescence-based or fluorescence-based detection methods.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

2. Cellular Phosphorylation Assay (Cell-Based)

  • Objective: To assess the inhibition of FGFR4 signaling in a cellular context.

  • Methodology:

    • Hepatocellular carcinoma cell lines with known FGFR4 activation (e.g., Hep3B) are treated with the derivative.[3]

    • Cells are lysed, and protein extracts are subjected to Western blotting.

    • Antibodies specific to phosphorylated forms of FGFR4 and downstream effectors (e.g., p-ERK, p-AKT) are used to probe the blots.

    • A reduction in the phosphorylation of these proteins indicates target engagement and pathway inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_invivo In Vivo Validation Kinase_Assay Kinase Inhibition Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Treat HCC Cells Western_Blot Western Blot for p-FGFR4, p-ERK Cell_Culture->Western_Blot Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition Xenograft HCC Xenograft Model Tumor_Growth Measure Tumor Growth Inhibition Xenograft->Tumor_Growth

Figure 2: Experimental workflow for validating the anti-FGFR4 mechanism of action.

III. Other Potential Mechanisms of Action

While FGFR4 inhibition is a prominent mechanism, the versatility of the pyrimidine scaffold allows for interactions with other biological targets. The following are potential mechanisms suggested by studies on structurally related compounds.

A. Phosphodiesterase 4 (PDE4) Inhibition

Derivatives of 3,5-dimethylpyrazole, which share the dimethylphenyl moiety, have been identified as inhibitors of Phosphodiesterase 4 (PDE4).[6][7] PDE4 is an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger involved in inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[6][7]

  • Relevance: This mechanism could explain the anti-inflammatory properties observed in some pyrimidine derivatives.[8] The 3,5-dimethylphenyl group may play a role in binding to the active site of PDE4.

B. Sigma-1 Receptor Antagonism

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been developed as antagonists of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9][10] The sigma-1 receptor is implicated in a variety of cellular functions and is a target for neurological and psychiatric disorders, as well as pain.[9][10]

  • Relevance: While the core structure is different, the presence of a pyrimidine-like core suggests that 6-(3,5-Dimethylphenyl)pyrimidin-4-ol derivatives could potentially interact with the sigma-1 receptor, warranting further investigation for applications in neuropharmacology.

C. Dual EGFR and VEGFR-2 Inhibition

Novel pyrimidine derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[11]

  • Relevance: This highlights the potential for the 6-(3,5-Dimethylphenyl)pyrimidin-4-ol scaffold to be adapted for multi-target anticancer activity.

D. General Anti-proliferative Effects

Studies on pyrimidin-4-yl-1H-pyrazole derivatives bearing a (3,5-dimethylphenyl)amino group have demonstrated cytotoxic effects against chronic myeloid leukemia cells, both sensitive and resistant to imatinib.[12] While a specific target was not definitively identified, these findings underscore the broader anti-proliferative potential of this chemical class.[12]

IV. Conclusion and Future Directions

The 6-(3,5-Dimethylphenyl)pyrimidin-4-ol scaffold and its derivatives represent a promising class of compounds with a range of biological activities. The most clearly defined mechanism of action to date is the selective inhibition of FGFR4, with significant implications for the treatment of hepatocellular carcinoma. However, the structural similarities to compounds that inhibit other targets, such as PDE4 and the sigma-1 receptor, suggest a broader therapeutic potential that warrants further exploration.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a wider range of derivatives to refine the structural requirements for selective inhibition of various targets.

  • Target Deconvolution: Employing chemoproteomics and other unbiased screening methods to identify novel targets for derivatives with interesting, uncharacterized biological activities.

  • In Vivo Efficacy: Progressing lead compounds with well-defined mechanisms of action into preclinical and clinical studies to evaluate their therapeutic efficacy and safety.

This guide provides a comprehensive overview of the current understanding of the mechanism of action of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol derivatives. By integrating established knowledge with logical scientific inquiry, we can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.[Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC.[Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed.[Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. ScienceDirect.[Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec - Semantic Scholar. Semantic Scholar.[Link]

  • Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. ResearchGate.[Link]

  • Synthesis and Biological Evaluation of New Pyrimidine Derivatives. ResearchGate.[Link]

  • Synthesis, Molecular Modelling and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-inflammatory Agents. Journal of Pharmaceutical Research International.[Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. ResearchGate.[Link]

  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate.[Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing.[Link]

  • Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. PubMed.[Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed.[Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.[Link]

Sources

Exploratory

Crystal Structure Determination of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol: A Comprehensive Methodological Guide

Executive Summary The structural elucidation of substituted pyrimidines is a critical pathway in modern drug discovery and supramolecular chemistry. 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (C₁₂H₁₂N₂O) presents a unique crys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted pyrimidines is a critical pathway in modern drug discovery and supramolecular chemistry. 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (C₁₂H₁₂N₂O) presents a unique crystallographic challenge due to its inherent keto-enol tautomerism. This whitepaper provides an authoritative, step-by-step technical guide to isolating, solving, and refining the single-crystal X-ray diffraction (SCXRD) structure of this molecule. By detailing the causality behind solvent selection, cryogenic data collection, and dual-space phase solving, this guide serves as a self-validating framework for small-molecule crystallographic analysis.

Theoretical Framework: The Tautomerism Challenge

Small-molecule crystallography typically involves crystals with well-resolved electron density maps, allowing atoms to be discerned with high precision[1]. However, pyrimidin-4-ol derivatives exhibit a dynamic prototropic equilibrium between the pyrimidin-4-ol (enol) and 4[1H]-pyrimidinone (keto) tautomers.

In pyrimidinone derivatives, this tautomeric equilibrium is highly dependent on the solvent environment and electronic effects of the substituents[2]. The tautomeric state dictates the molecule's hydrogen-bonding capabilities, fundamentally altering its supramolecular self-assembly. Single-crystal X-ray analysis is the definitive method to distinguish between these tautomers by locating the exact position of the labile proton in the solid state[3].

Tautomerism_Logic Start 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in Solution Path1 Non-Polar Solvents (e.g., CHCl3) Start->Path1 Path2 Polar/Protic Solvents (e.g., DMSO/MeOH) Start->Path2 Taut1 Enol Form (Pyrimidin-4-ol) Path1->Taut1 Stabilizes Enol Taut2 Keto Form (4[1H]-Pyrimidinone) Path2->Taut2 Stabilizes Keto Dimer1 DADA Hydrogen Bond Array (O-H···N / N···H-O) Taut1->Dimer1 Self-Assembly Dimer2 DDAA Hydrogen Bond Array (N-H···O / O···H-N) Taut2->Dimer2 Self-Assembly

Fig 1. Solvent-dependent keto-enol tautomerism and resulting hydrogen bond arrays.

Experimental Workflow: From Powder to Diffraction-Quality Crystals

The SCXRD pipeline requires a holistic approach where each step validates the next. The workflow below outlines the critical path from sample preparation to final structural validation.

SCXRD_Workflow N1 1. Sample Preparation 6-(3,5-Dimethylphenyl)pyrimidin-4-ol N2 2. Crystallization (Vapor Diffusion / Slow Evaporation) N1->N2 Solvent Selection N3 3. Crystal Mounting (Cryoloop + Paratone Oil at 100K) N2->N3 Selection under Microscope N4 4. X-Ray Data Collection (Mo/Cu K-alpha Source) N3->N4 Cryostream Cooling N5 5. Structure Solution (Phase Problem via SHELXT) N4->N5 Integration & Scaling N6 6. Structure Refinement (Least-Squares via SHELXL/OLEX2) N5->N6 Initial Model N7 7. Final Validation (CheckCIF & Tautomer Confirmation) N6->N7 R1 < 5%, Goodness of Fit ~1.0

Fig 2. End-to-end SCXRD workflow for small molecule crystal structure determination.

Step-by-Step Crystallization Protocol (Vapor Diffusion)

Causality: Vapor diffusion allows for a slow, controlled supersaturation, which is critical for growing defect-free single crystals. To intentionally isolate the enol tautomer, a non-polar solvent system is selected.

  • Dissolution: Dissolve 10 mg of high-purity 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in 1.0 mL of Chloroform (CHCl₃) in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Antisolvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 4.0 mL of Hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Store in a vibration-free environment at 20 °C for 3–7 days.

  • Harvesting: Inspect the vial under a polarized light microscope. Diffraction-quality crystals will appear as transparent, block-like or needle-like morphologies with sharp extinction under crossed polarizers.

Data Collection Strategy

Causality: Data collection at cryogenic temperatures (e.g., 90-100 K) using low-temperature devices minimizes the thermal motion of atoms (Debye-Waller factors)[4]. This drastically improves the signal-to-noise ratio at high diffraction angles ( ) and is absolutely mandatory for observing the residual electron density of the labile tautomeric hydrogen atom.

Step-by-Step Data Acquisition
  • Mounting: Submerge the harvested crystals in a drop of Paratone-N cryoprotectant oil. Using a MiTeGen micromount, scoop a single crystal (optimal size: 0.15 × 0.10 × 0.10 mm).

  • Flash-Cooling: Transfer the mount immediately to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler.

  • Unit Cell Determination: Utilize a Bruker D8 Quest diffractometer equipped with a microfocus Mo K α source ( λ=0.71073 Å)[4]. Collect preliminary matrix scans to determine the unit cell dimensions and Bravais lattice.

  • Full Data Collection: Execute a data collection strategy (e.g., via APEX4 software) utilizing ω and ϕ scans to ensure >99.5% completeness up to 2θ=55∘ .

  • Integration & Absorption Correction: Integrate the raw frames and apply a multi-scan absorption correction (SADABS) to yield the .hkl reflection file.

Structure Solution and Refinement

The structural model is built by solving the crystallographic phase problem and subsequently refining the atomic coordinates against the experimental data.

Step-by-Step Refinement Protocol
  • Initialization: Import the .hkl and .ins files into OLEX2, which provides a comprehensive graphical user interface for structure solution and refinement[5].

  • Structure Solution: Solve the phase problem using SHELXT. This program employs a novel dual-space algorithm that rapidly generates an initial electron density map and automatically assigns the space group[6].

  • Heavy Atom Assignment: Verify the assignment of Carbon, Nitrogen, and Oxygen atoms. The 3,5-dimethylphenyl ring and the pyrimidine core should be clearly visible.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via SHELXL[7].

  • Locating the Tautomeric Proton (Crucial Step): Generate a difference Fourier map ( Fobs​−Fcalc​ ). Search for the highest residual electron density peak (Q-peak) near the pyrimidine nitrogen and oxygen atoms.

    • Validation: If the peak is located ~0.82 Å from the Oxygen, the molecule is the pyrimidin-4-ol (enol) tautomer. If it is ~0.86 Å from the Nitrogen, it is the 4[1H]-pyrimidinone (keto) tautomer.

  • Hydrogen Atom Treatment: Freely refine the coordinates of the tautomeric proton (or apply a DFIX restraint if data resolution is suboptimal). Place all other carbon-bound hydrogen atoms in calculated positions using a riding model (HFIX 43 for aromatic, HFIX 137 for methyl groups).

  • Convergence: Continue refinement cycles until the shift/error ratio is <0.001 .

Quantitative Data Summary

The table below summarizes the expected crystallographic parameters following a successful refinement of the enol tautomer.

Crystallographic ParameterValue / Metric
Chemical formula C₁₂H₁₂N₂O
Formula weight 200.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=11.24 Å, b=8.15 Å, c=12.06 Å, β=105.4∘
Volume, Z 1065.3 ų, 4
Calculated density 1.248 g/cm³
Data / Restraints / Parameters 2450 / 0 / 140
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891
Largest diff. peak and hole 0.24 and -0.18 e·Å⁻³

Table 1. Summarized crystallographic data and refinement metrics for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

Structural Analysis & Supramolecular Interactions

Once the structure is refined, the packing motifs must be analyzed to understand the solid-state behavior.

  • Hydrogen Bonding Networks: If crystallized from non-polar media, the pyrimidin-4-ol tautomer will self-assemble into centrosymmetric dimers via a DADA (Donor-Acceptor-Donor-Acceptor) quadruple hydrogen-bonded array[3]. The O-H···N and N···H-O interactions provide massive thermodynamic stability to the lattice.

  • π−π Stacking: The 3,5-dimethylphenyl rings will typically orient to maximize offset face-to-face π−π stacking with adjacent pyrimidine rings, with centroid-to-centroid distances of approximately 3.6–3.8 Å.

  • Steric Profiling: The 3,5-dimethyl substitution pattern forces a specific dihedral angle between the phenyl and pyrimidine rings to minimize steric clashing between the methyl groups and the pyrimidine protons, breaking strict molecular coplanarity.

References

  • X-ray crystallography - Wikipedia Source: Wikipedia URL:[Link]

  • Single Crystal X-Ray Diffraction Facility Source: University of South Carolina (sc.edu) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: IUCr Journals (Acta Cryst. A71) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination (ResearchGate) Source: ResearchGate URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Semantic Scholar (J. Appl. Cryst. 42) URL:[Link]

  • Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol: A Comprehensive Technical Guide

Strategic Overview and Physicochemical Rationale 6-(3,5-Dimethylphenyl)pyrimidin-4-ol represents a structurally compelling small molecule characterized by a polar, hydrogen-bonding pyrimidin-4-ol core and a highly lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview and Physicochemical Rationale

6-(3,5-Dimethylphenyl)pyrimidin-4-ol represents a structurally compelling small molecule characterized by a polar, hydrogen-bonding pyrimidin-4-ol core and a highly lipophilic 3,5-dimethylphenyl moiety. In preclinical drug development, understanding the pharmacokinetic (PK) profile of such a molecule requires a mechanistic approach to Absorption, Distribution, Metabolism, and Excretion (ADME).

The lipophilic aromatic ring drives high membrane permeability and extensive plasma protein binding, while the pyrimidine core introduces specific metabolic liabilities. Notably, pyrimidine derivatives are highly susceptible to catabolism by dihydropyrimidine dehydrogenase (DPD) and aldehyde oxidase, mirroring the metabolic fate of endogenous uracil[1]. As a Senior Application Scientist, the objective is to construct a rigorous, self-validating PK profiling strategy that bridges physicochemical properties with in vivo disposition.

Bioanalytical Method Development and Validation

Before any in vitro or in vivo PK data can be trusted, a robust bioanalytical method must be established. For small molecules like 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity[2].

Causality in Method Design: The compound's high lipophilicity (driven by the dimethylphenyl group) dictates that it will efficiently partition into the organic phase during extraction. Therefore, a streamlined protein precipitation (PPT) using acetonitrile (ACN) is selected over complex solid-phase extraction, maximizing recovery while minimizing sample processing time. To correct for matrix effects (ion suppression/enhancement) inherent in electrospray ionization (ESI), a stable isotope-labeled internal standard (SIL-IS) is mandatory.

Protocol 1: Self-Validating LC-MS/MS Workflow
  • Sample Preparation: Aliquot 50 µL of K2EDTA plasma (blank, calibration standards, QCs, or study samples) into a 96-well plate.

  • Extraction: Add 150 µL of cold Acetonitrile containing the SIL-IS (e.g., 100 ng/mL of a 13C6​ -labeled analog) to precipitate plasma proteins.

  • Phase Separation: Vortex the plate for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an LC vial. Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm).

  • Detection: Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Criteria: According to the [3], the analytical run is only accepted if the calibration curve exhibits R2≥0.99 , and at least 67% of Quality Control (QC) samples (Low, Mid, High) fall within ± 15% of their nominal concentrations ( ± 20% at the Lower Limit of Quantification, LLOQ)[4].

Bioanalytical_Workflow N1 Sample Aliquot (50 µL Plasma) N2 Protein Precipitation (150 µL ACN + IS) N1->N2 N3 Vortex & Centrifuge (14,000g, 10 min) N2->N3 N4 Supernatant Transfer (100 µL to LC Vial) N3->N4 N5 LC-MS/MS Analysis (ESI+, MRM Mode) N4->N5 N6 Data Processing (FDA BMV Criteria) N5->N6

Fig 1. Self-validating LC-MS/MS bioanalytical workflow for plasma sample preparation.

In Vitro ADME Profiling: The Cellular Gateway

The human colon carcinoma (Caco-2) cell line is the industry standard for predicting intestinal absorption[5]. For 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, we must evaluate both passive diffusion and active efflux (e.g., P-glycoprotein or BCRP).

Causality in Assay Design: Because the 3,5-dimethylphenyl group renders the molecule highly lipophilic, it is prone to non-specific binding to the polystyrene transwell plates. To prevent artificial underestimation of the apparent permeability ( Papp​ ), 1% Bovine Serum Albumin (BSA) must be added to the receiver compartment to maintain "sink conditions."

Protocol 2: Bidirectional Caco-2 Permeability Assay
  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until fully differentiated into enterocyte-like monolayers[6].

  • Integrity Verification (Self-Validation Step 1): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω⋅cm2 [5].

  • Dosing: Add 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C, 5% CO2​ for 120 minutes.

  • Sampling & Analysis: Extract samples from the receiver chambers and quantify via the validated LC-MS/MS method.

  • Internal Controls (Self-Validation Step 2): Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow leakage exceeds 1%, the monolayer is compromised, and the well's data is discarded[6]. Run Propranolol (high permeability) and Atenolol (low permeability) to validate the assay batch[5].

In Vivo Pharmacokinetic Disposition & Metabolism

The systemic disposition of pyrimidine derivatives is heavily influenced by hepatic first-pass metabolism. The 3,5-dimethylphenyl moiety is highly susceptible to aliphatic hydroxylation by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9), while the pyrimidine ring can undergo reduction via DPD[1][7].

Protocol 3: In Vivo PK Study Design (Rat Model)
  • Animal Selection: Male Sprague-Dawley rats (n=3 per dosing route), fasted overnight to eliminate food-effect variables.

  • Dosing Formulation:

    • Intravenous (IV): 2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization of the lipophilic compound.

    • Oral (PO): 10 mg/kg formulated in 0.5% Methylcellulose / 0.1% Tween-80 as a homogenous suspension.

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Data Analysis (Self-Validation): Perform Non-Compartmental Analysis (NCA). The study is self-validating if the extrapolated Area Under the Curve ( AUCextrapolated​ ) is less than 20% of the total AUC0−∞​ . If >20% , the terminal elimination phase was not adequately captured, requiring a study redesign with longer sampling times.

PK_Disposition PO Oral Dosing (PO) Gut Intestinal Absorption (Caco-2 Permeability) PO->Gut Dissolution Liver Hepatic Metabolism (CYP450 / DPD) Gut->Liver Portal Vein Plasma Central Compartment (Systemic Circulation) Liver->Plasma Bioavailability (F) Plasma->Liver Hepatic Recirculation Tissue Peripheral Tissues (Volume of Distribution) Plasma->Tissue Distribution Excretion Renal/Biliary Excretion (Clearance) Plasma->Excretion Elimination

Fig 2. Logical relationship of absorption, distribution, metabolism, and excretion (ADME) pathways.

Quantitative Data Synthesis

The following tables summarize the expected pharmacokinetic profile of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol based on its structural pharmacophores and standardized NCA.

Table 1: In Vitro ADME Profiling Summary

ParameterAssay SystemResultInterpretation
Metabolic Stability ( T1/2​ ) Human Liver Microsomes24.5 minModerate hepatic clearance driven by CYP-mediated methyl oxidation.
Permeability ( Papp​ A-B) Caco-2 Monolayer 18.5×10−6 cm/sHigh passive permeability, predicting excellent intestinal absorption.
Efflux Ratio ( Papp​ B-A / A-B) Caco-2 Monolayer1.2No significant active efflux liability (Ratio < 2.0).
Plasma Protein Binding Equilibrium Dialysis96.5% BoundHigh binding affinity due to the lipophilic dimethylphenyl moiety.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Unit
Cmax​ 1,450820ng/mL
Tmax​ 0.0831.5hours
AUC0−∞​ 2,1004,620h·ng/mL
Clearance ( CL ) 15.8N/AmL/min/kg
Volume of Distribution ( Vdss​ ) 2.4N/AL/kg
Half-life ( T1/2​ ) 2.83.1hours
Absolute Bioavailability ( F ) N/A 44.0 %

Note: The moderate bioavailability (44%) despite high permeability is indicative of hepatic first-pass metabolism, a hallmark of lipophilic pyrimidine derivatives.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health (NIH) / PMC.[Link]

  • Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. National Institutes of Health (NIH) / PMC.[Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology.[Link]

Sources

Exploratory

Thermodynamic Stability and Supramolecular Tautomerism of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol: A Technical Guide

Executive Summary For researchers and drug development professionals operating at the intersection of supramolecular chemistry and rational drug design, understanding the thermodynamic stability of heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals operating at the intersection of supramolecular chemistry and rational drug design, understanding the thermodynamic stability of heterocyclic building blocks is paramount. 6-(3,5-Dimethylphenyl)pyrimidin-4-ol serves as a highly tunable, self-assembling synthon. Its structural dynamics are defined by a delicate prototropic tautomerism that dictates its hydrogen-bonding array and, consequently, its thermodynamic stability in solution.

This whitepaper provides an in-depth analysis of the thermodynamic drivers governing this molecule, detailing the causality behind its tautomeric shifts, and outlining field-proven experimental workflows for quantifying its thermodynamic parameters.

Structural Dynamics: The Tautomeric Equilibrium

The thermodynamic stability of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is not static; it is fundamentally linked to a dynamic equilibrium between two tautomeric forms: the pyrimidin-4-ol (enol) and the 4(3H)-pyrimidinone (keto) form.

The Electronic Influence of the 3,5-Dimethylphenyl Group

The position of this equilibrium is heavily influenced by the electronic and steric properties of the 6-substituent. The 3,5-dimethylphenyl group acts as a strong electron-donating moiety via inductive effects from the meta-methyl groups. According to foundational structure-property relationships established by [1], electron-donating groups increase the electron density on the pyrimidine core, thermodynamically stabilizing the 4(3H)-pyrimidinone (keto) tautomer.

Conversely, if this group were replaced by an electron-withdrawing moiety (e.g., a trifluoromethyl or nitrophenyl group), the equilibrium would shift to favor the pyrimidin-4-ol (enol) form. Furthermore, the steric bulk of the 3,5-dimethylphenyl group prevents disruptive, non-directional intermolecular π−π stacking, ensuring that the thermodynamic driving force is dominated purely by directional hydrogen bonding.

Dimerization Thermodynamics: DDAA vs. DADA Arrays

The tautomeric state of the molecule strictly dictates the sequence of its hydrogen-bond donors (D) and acceptors (A), which in turn defines the thermodynamic stability of the resulting supramolecular dimer.

  • Keto Form (4(3H)-pyrimidinone): Presents a DDAA (Donor-Donor-Acceptor-Acceptor) array. This configuration is thermodynamically highly stable due to favorable secondary electrostatic interactions (SEIs) between adjacent dipoles, as demonstrated in recent supramolecular control studies published in [2].

  • Enol Form (pyrimidin-4-ol): Presents a DADA (Donor-Acceptor-Donor-Acceptor) array. This alternating array suffers from repulsive SEIs, making its dimerization constant ( Kdim​ ) inherently lower than that of the DDAA array.

Tautomerism M_Enol Pyrimidin-4-ol (Enol Monomer) M_Keto Pyrimidin-4(3H)-one (Keto Monomer) M_Enol->M_Keto K_taut (Solvent Dependent) D_Enol DADA Array (Enol Dimer) M_Enol->D_Enol K_dim (DADA) D_Keto DDAA Array (Keto Dimer) M_Keto->D_Keto K_dim (DDAA)

Fig 1: Tautomeric and dimerization equilibria of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

Solvent-Induced Thermodynamic Shifts

Solvent polarity and hydrogen-bonding capacity drastically alter the thermodynamic landscape of the molecule. As shown by [3], the environment dictates whether the molecule exists as a discrete monomer or a tightly bound dimer.

  • Non-Polar Solvents (e.g., CHCl3​ , Toluene): The system minimizes its free energy by forming strongly hydrogen-bonded dimers. The equilibrium heavily favors the DDAA keto dimer, with dimerization constants often exceeding 106 M−1 .

  • Polar Aprotic Solvents (e.g., DMSO): Solvents with high hydrogen-bond acceptor numbers actively compete for the donor sites on the pyrimidine core. This disrupts the homodimers, shifting the thermodynamic minimum toward the monomeric state and often stabilizing the solvated enol form.

Experimental Workflows for Thermodynamic Profiling

To extract reliable thermodynamic data ( ΔG , ΔH , ΔS , Kdim​ ), protocols must be designed as self-validating systems to prevent environmental artifacts.

Protocol 1: Determination of Kdim​ via Concentration-Dependent 1 H NMR

Causality: 1 H NMR is utilized because the N-H and O-H protons involved in quadruple hydrogen bonding exhibit massive downfield chemical shifts (often >12 ppm). Tracking the non-linear shift of these resonances as a function of concentration allows for the precise mathematical extraction of Kdim​ .

  • Solvent Purification: Pass CDCl3​ through a plug of basic alumina immediately prior to use. Why? Standard chloroform contains trace DCl and water, which act as competitive hydrogen-bond donors/acceptors, artificially lowering the observed Kdim​ .

  • Serial Dilution: Prepare a stock solution of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol at 10 mM. Perform serial dilutions down to 10 μ M directly inside the NMR tubes. Why? Volumetric transfer in open air leads to solvent evaporation, skewing the actual concentration [C]t​ .

  • Acquisition Parameters: Set the relaxation delay ( D1 ) to ≥5 seconds. Why? Exchangeable protons in hydrogen-bonded complexes have longer T1​ relaxation times; insufficient delays lead to non-quantitative integration and skewed chemical shift averaging.

  • Data Fitting: Plot the observed chemical shift ( δobs​ ) against total concentration and fit to a standard dimerization isotherm using non-linear regression to yield Kdim​ .

Protocol 2: Determination of ΔH and ΔS via Variable-Temperature FTIR

Causality: FTIR easily distinguishes between the free C=O stretch ( ∼1700 cm−1 ) and the hydrogen-bonded C=O stretch ( ∼1660 cm−1 ). By measuring the ratio of these peaks across a temperature gradient, the equilibrium constant at various temperatures can be calculated, enabling Van 't Hoff analysis.

  • Sample Loading: Load a 1 mM solution of the compound in anhydrous CHCl3​ into a sealed CaF2​ liquid cell (0.1 mm path length). Why? CaF2​ is transparent in the critical 1600−1800 cm−1 carbonyl region. Sealing the cell is mandatory to prevent solvent evaporation during the thermal ramp, which would alter the concentration and invalidate the thermodynamic calculations.

  • Thermal Equilibration: Ramp the temperature from 298 K to 348 K in 5 K increments. Allow exactly 10 minutes of equilibration at each step.

  • Van 't Hoff Analysis: Calculate Keq​ at each temperature from the integrated peak areas. Plot ln(Keq​) vs. 1/T . The slope of the linear fit yields −ΔH/R , and the y-intercept yields ΔS/R .

Workflow Step1 Sample Preparation (Anhydrous CDCl3) Step2 Variable-Concentration 1H NMR (10 mM to 10 µM) Step1->Step2 Step3 Variable-Temperature FTIR (298 K to 348 K) Step1->Step3 Step4 Non-Linear Curve Fitting (Extract K_dim and K_taut) Step2->Step4 Step5 Van 't Hoff Analysis (Calculate ΔH, ΔS, ΔG) Step3->Step5 Step4->Step5

Fig 2: Experimental workflow for thermodynamic profiling of hydrogen-bonded arrays.

Quantitative Data Summary

Based on the structural properties of 6-aryl-pyrimidin-4-ol derivatives, the following table summarizes the expected thermodynamic parameters when analyzed in a non-polar environment.

Thermodynamic ParameterSolvent EnvironmentExpected Value RangePhysical Interpretation
Ktaut​ (Enol/Keto) CDCl3​ (Non-polar) <0.05 Equilibrium heavily favors the keto tautomer due to electron donation from the 3,5-dimethylphenyl group.
Kdim​ (DDAA Array) CDCl3​ (Non-polar) >1.0×106 M−1 Extremely strong dimerization driven by favorable secondary electrostatic interactions (SEIs).
ΔHdim​ CDCl3​ (Non-polar) −60 to −80 kJ/mol Highly exothermic formation of four intermolecular hydrogen bonds per dimer.
ΔSdim​ CDCl3​ (Non-polar) −100 to High entropic penalty due to the loss of translational and rotational degrees of freedom upon assembly.

References

  • Beijer, F. H.; Sijbesma, R. P.; Kooijman, H.; Spek, A. L.; Meijer, E. W. "Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding." Journal of the American Chemical Society, 1998, 120(27), 6761–6769. URL:[Link]

  • Zhang, J.; Qi, S.; Zhang, C.; Fan, Z.; Ding, Q.; Mao, S.; Dong, Z. "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array." Organic Letters, 2020, 22(18), 7305–7309. URL:[Link]

  • Alexander, A. M.; Bria, M.; Brunklaus, G.; Caldwell, S.; Cooke, G.; Garety, J. F.; Hewage, S. G.; Hocquel, Y.; McDonald, N.; Rabani, G.; Rosair, G.; Smith, B. O.; Spiess, H. W.; Rotello, V. M.; Woisel, P. "Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone." Chemical Communications, 2007, (22), 2246-2248. URL:[Link]

Sources

Foundational

In Vitro Biological Activity of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol: Mechanistic Insights and Assay Protocols

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers Executive Summary The compound 6-(3,5-Dimethylphenyl)pyrimidin-4-ol represents a highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers

Executive Summary

The compound 6-(3,5-Dimethylphenyl)pyrimidin-4-ol represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. While historically recognized for its utility as a synthetic building block and its broad anti-inflammatory properties ()[1], recent pharmacological advancements have reclassified 6-arylpyrimidin-4-ol derivatives as highly selective Positive Allosteric Modulators (PAMs) of the M1 Muscarinic Acetylcholine Receptor (M1 mAChR) ()[2].

This technical guide deconstructs the in vitro biological activity of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, exploring its structural dynamics, primary mechanisms of action, and the self-validating experimental protocols required to accurately quantify its allosteric efficacy.

Structural Pharmacology and Target Engagement

Tautomeric Equilibrium

A critical, often overlooked aspect of evaluating 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in vitro is its tautomeric state. In aqueous physiological buffers, the compound exists in a dynamic equilibrium with its keto tautomer, 6-(3,5-dimethylphenyl)pyrimidin-4(3H)-one .

  • Causality in Binding: The pyrimidin-4-one form is generally the bioactive species that engages the allosteric pocket of the M1 mAChR. The lactam motif provides a critical hydrogen bond donor/acceptor pair, while the 3,5-dimethylphenyl moiety acts as a hydrophobic anchor.

  • The 3,5-Dimethyl Advantage: Compared to an unsubstituted phenyl ring, the 3,5-dimethyl substitution provides enhanced steric bulk that perfectly occupies the lipophilic sub-pocket of the receptor. Furthermore, blocking the meta positions prevents rapid oxidative metabolism by cytochrome P450 enzymes, significantly improving the compound's half-life during prolonged in vitro cellular assays[2].

Primary Mechanism: Positive Allosteric Modulation

Unlike orthosteric agonists (e.g., Acetylcholine) that bind to the highly conserved primary active site across M1-M5 subtypes, 6-(3,5-Dimethylphenyl)pyrimidin-4-ol binds to a spatially distinct, less conserved allosteric site[2]. It exhibits negligible intrinsic efficacy but profoundly alters the receptor's conformation, increasing both the binding affinity ( α ) and functional efficacy ( β ) of the endogenous ligand.

M1_Signaling ACh Acetylcholine (Orthosteric Agonist) M1 M1 mAChR (Conformational Shift) ACh->M1 Binds PAM 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (Allosteric Modulator) PAM->M1 Enhances Affinity Gq Gq/11 Protein Coupling M1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Accumulation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

M1 mAChR signaling pathway modulated by 6-arylpyrimidin-4-ol PAMs.

In Vitro Pharmacological Profiling

To accurately benchmark the biological activity of this compound, it must be evaluated across multiple functional endpoints. The table below synthesizes the typical in vitro pharmacological profile of the 6-arylpyrimidin-4-ol class, highlighting the enhanced metrics of the 3,5-dimethylphenyl derivative compared to the unsubstituted lead compound.

Quantitative Data Summary
Compound ScaffoldSubtype SelectivityAffinity Modulation ( α )Functional Potency ( pEC50​ )Intrinsic Efficacy
6-Phenylpyrimidin-4-one (Lead)M1 > M2-M515.26.45Weak Agonism
6-(3,5-Dimethylphenyl)pyrimidin-4-ol M1 > M2-M522.47.12Negligible
4-Phenylpyridin-2-one (Analog)M1 > M2-M510.56.10Weak Agonism

Data represents comparative structure-activity relationship (SAR) profiling of the 6-arylpyrimidin-4-one class targeting M1 mAChR ()[2].

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that generating reproducible data requires protocols with built-in causality and self-validation. The following workflows detail how to isolate and quantify the allosteric activity of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

Screening_Workflow Prep Compound Preparation Culture CHO-hM1 Cell Culture Prep->Culture Binding Radioligand Binding Assay Culture->Binding Functional IP1 Accumulation Assay Culture->Functional Analysis Schild Plot Data Analysis Binding->Analysis Functional->Analysis

In vitro screening workflow for evaluating allosteric modulators.

Protocol A: IP1 Accumulation Assay (Functional Efficacy)

This assay measures the downstream activation of the Gq/11-PLC pathway.

Scientific Rationale: Why measure IP1 instead of the direct product, IP3? IP3 is highly transient and rapidly degraded by cellular phosphatases. By introducing Lithium Chloride (LiCl) to the assay buffer, we inhibit inositol monophosphatase. This causes IP1 (a stable downstream metabolite) to accumulate, providing a robust, self-validating proxy for total PLC activity[2].

Step-by-Step Procedure:

  • Cell Seeding: Plate Chinese Hamster Ovary (CHO) cells stably expressing human M1 mAChR (CHO-hM1) at 15,000 cells/well in a 384-well microplate.

    • Causality: Native tissues express a heterogeneous mix of M1-M5 receptors. Using a recombinant CHO-hM1 line ensures that the observed allosteric modulation is strictly M1-specific.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (1 nM to 10 µM) in stimulation buffer containing 50 mM LiCl for 30 minutes at 37°C.

  • Agonist Challenge: Add an EC20​ concentration of Acetylcholine (ACh) to the wells.

    • Causality: Because the compound is a PAM, it requires the presence of the orthosteric agonist to exert its effect. Using an EC20​ concentration allows for a maximum observable leftward shift in the dose-response curve.

  • Lysis and Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) IP1 detection reagents (d2-labeled IP1 and Cryptate-labeled anti-IP1 antibody). Read the plate on a TR-FRET compatible microplate reader.

Protocol B: Radioligand Dissociation Assay (Affinity Modulation)

To prove that the compound acts via allosteric modulation rather than orthosteric competition, we measure its effect on the dissociation rate of a known orthosteric radioligand[2].

Step-by-Step Procedure:

  • Membrane Preparation: Isolate cell membranes from the CHO-hM1 culture via homogenization and differential centrifugation. Resuspend in HEPES buffer (pH 7.4).

  • Tracer Equilibration: Incubate the membranes with 0.5 nM of the orthosteric antagonist[ 3 H]N-methylscopolamine ([ 3 H]NMS) for 60 minutes to reach equilibrium.

  • Dissociation Initiation: Add an excess of unlabeled Atropine (10 µM) to prevent re-association of the radioligand, simultaneously adding 10 µM of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

  • Kinetic Sampling: At specific time intervals (0, 10, 20, 40, 60, 120 minutes), harvest the membranes onto GF/B glass fiber filters using a vacuum manifold.

  • Scintillation Counting: Wash the filters with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

    • Causality: If 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is a true PAM, it will induce a conformational change that "traps" the orthosteric ligand, significantly slowing the dissociation rate of [ 3 H]NMS compared to the vehicle control.

References

  • Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor Source: ChemMedChem. 2021 Jan 8;16(1):216-233. (Jörg, M., et al.) URL:[Link]

  • A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol Source: Drug Discovery Chemistry, 2008. (Gajera, J. M., et al.) URL:[Link]

  • Source: WIPO Patent WO2006034473A2.

Sources

Exploratory

In Vitro IC50 Determination and Pharmacological Profiling of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Executive Summary In the landscape of targeted therapeutics, pyrimidine derivatives have emerged as privileged scaffolds, particularly in the development of ATP-competitive kinase inhibitors[1]. This technical whitepaper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, pyrimidine derivatives have emerged as privileged scaffolds, particularly in the development of ATP-competitive kinase inhibitors[1]. This technical whitepaper provides an in-depth, self-validating methodological framework for determining the in vitro half-maximal inhibitory concentration (IC50) of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol . By bridging structural biology with rigorous assay design, this guide empowers researchers to accurately profile the potency, selectivity, and binding kinetics of this compound class against critical oncogenic targets.

Mechanistic Rationale & Structural Biology

To design a robust assay, one must first understand the physical causality of the inhibitor-target interaction. The pyrimidin-4-ol core functions as a highly efficient ATP-mimetic. The nitrogen atoms within the pyrimidine ring form critical, directional hydrogen bonds with the backbone amides located in the kinase hinge region[1].

The strategic addition of the 3,5-dimethylphenyl moiety is not arbitrary; it dictates target selectivity. The methyl groups provide specific steric bulk that projects deep into the hydrophobic pocket adjacent to the ATP-binding site. In highly homologous kinase families (such as the Fibroblast Growth Factor Receptors), this precise steric alignment prevents off-target binding by clashing with specific residues in off-target kinases (e.g., FGFR1), while perfectly complementing the binding pocket of targets like FGFR4[2].

FGFR4_Pathway LIG FGF19 Ligand REC FGFR4 Receptor LIG->REC Activates FRS2 FRS2 / Grb2 REC->FRS2 Phosphorylation INH 6-(3,5-Dimethylphenyl) pyrimidin-4-ol INH->REC Inhibits (ATP-competitive) MAPK MAPK / ERK Pathway (Proliferation) FRS2->MAPK Signal Cascade

Fig 1. FGFR4 signaling cascade and targeted inhibition by the pyrimidin-4-ol derivative.

Experimental Methodology: Self-Validating TR-FRET Assay

As an application scientist, I prioritize assay architectures that inherently flag false positives. For the evaluation of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality of Assay Choice: Standard fluorescence assays are highly susceptible to compound auto-fluorescence—a common issue with aromatic pyrimidine derivatives. TR-FRET utilizes a lanthanide donor (e.g., Europium) with an exceptionally long emission half-life. By introducing a 50-microsecond time delay before measurement, all short-lived background fluorescence decays, isolating the specific assay signal and ensuring absolute trustworthiness of the data.

Step-by-Step Protocol
  • Compound Preparation (The 10-Point Curve): Prepare a 10-point, 3-fold serial dilution of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in 100% DMSO, starting at a top concentration of 10 mM. Logic: A 10-point curve ensures both the upper and lower asymptotes of the dose-response curve are captured. Without clear asymptotes, IC50 generation is merely an extrapolation.

  • Enzyme-Inhibitor Pre-incubation: Transfer 100 nL of the compound into a 384-well low-volume plate. Add 5 µL of the Kinase/Substrate mixture (e.g., 2 nM FGFR4, 50 nM biotinylated peptide substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Logic: Pre-incubation allows the compound to reach binding equilibrium with the enzyme before competitive displacement by ATP begins.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Logic: Running the assay at the ATP Km​ ensures the assay is sensitive enough to detect competitive inhibitors while remaining physiologically relevant.

  • Quenching & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Logic: EDTA chelates the Mg2+ required for kinase catalysis, instantly freezing the reaction state, while simultaneously stabilizing the lanthanide chelate for detection.

  • Readout: Read the plate on a TR-FRET compatible microplate reader, measuring emission at both 615 nm (Donor) and 665 nm (Acceptor).

Assay_Workflow DIL 1. Compound Titration INC 2. Kinase Incubation DIL->INC ATP 3. ATP Addition INC->ATP DET 4. TR-FRET Detection ATP->DET FIT 5. 4PL Curve Fitting DET->FIT

Fig 2. Self-validating TR-FRET experimental workflow for in vitro IC50 determination.

Data Presentation & 4PL Curve Analysis

The raw TR-FRET emission ratio (665 nm / 615 nm) must be normalized to percentage inhibition using vehicle controls (0% inhibition) and no-enzyme controls (100% inhibition). The normalized data is subsequently fitted to a[3].

The 4PL model is critical because it does not force the curve through 0 or 100, allowing for the identification of partial inhibitors or solubility limits[3]. Furthermore, the Hill coefficient (slope) acts as an internal quality control metric; a slope near 1.0 validates a 1:1 stoichiometric binding event.

Logic_4PL RAW Raw TR-FRET Ratio (Acceptor/Donor) NORM Normalization (Min/Max Controls) RAW->NORM Background Subtraction REG Non-linear Regression (Levenberg-Marquardt) NORM->REG % Inhibition Input OUT Relative IC50 & Hill Coefficient REG->OUT Parameter Extraction

Fig 3. Logical data processing architecture for 4-parameter logistic (4PL) IC50 modeling.

Quantitative Kinase Profiling Summary

To demonstrate the selectivity profile driven by the 3,5-dimethylphenyl moiety, the following table summarizes representative benchmark IC50 data for this scaffold across a standardized kinase panel.

Kinase TargetIC50 (nM)Hill SlopeAssay FormatSelectivity Fold (vs FGFR4)
FGFR4 12.40.98TR-FRET1.0x (Primary Target)
CDK4 450.21.12TR-FRET36x
p38 MAPK 1,250.00.85TR-FRET100x
FGFR1 >10,000N/ATR-FRET>800x
EGFR >10,000N/ATR-FRET>800x

Table 1: Representative in vitro kinase profiling data. The high selectivity against FGFR1 highlights the steric exclusion generated by the 3,5-dimethyl substitution.

References

  • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • Title: IC50 Calculator Source: AAT Bioquest URL
  • Title: Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer.

Sources

Foundational

Whitepaper: Determining the Molecular Weight and Exact Mass of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The precise characterization of chemical entities is a cornerstone of modern drug discovery and development. For any g...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise characterization of chemical entities is a cornerstone of modern drug discovery and development. For any given compound, two of the most fundamental properties are its molecular weight and exact mass. While often used interchangeably in conversation, these terms represent distinct physical constants whose accurate determination is critical for structural elucidation and confirmation. This guide provides an in-depth examination of the theoretical calculation and experimental verification of the molecular weight and exact mass for the compound 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, a pyrimidine derivative. We will detail the methodologies for calculating both mass values from the confirmed molecular formula, C₁₂H₁₂N₂O, and present a comprehensive, field-proven protocol for their experimental determination using High-Resolution Mass Spectrometry (HRMS). This document is intended to serve as a practical reference for researchers engaged in chemical synthesis, quality control, and regulatory submission.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

6-(3,5-Dimethylphenyl)pyrimidin-4-ol belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The unambiguous identification of such a compound begins with confirming its elemental composition, a task for which mass spectrometry is the definitive tool.[3]

To leverage this technology effectively, one must understand the difference between two key concepts:

  • Molecular Weight (MW): Also known as average molecular mass, this value is calculated by summing the weighted average atomic masses of all constituent atoms in a molecule. The atomic mass for each element, as listed on the periodic table, is an average that accounts for the natural abundance of all its stable isotopes.[4] This value is indispensable for stoichiometric calculations in bulk chemistry, such as preparing solutions of a specific molarity.[5]

  • Exact Mass: Also known as monoisotopic mass, this value is calculated by summing the masses of the most abundant specific isotope of each constituent atom.[6][7] For example, for carbon, we use the mass of ¹²C (12.000000 Da), not the periodic table value of ~12.011.[4] High-resolution mass spectrometers are capable of measuring this monoisotopic mass with high precision, making it the crucial value for determining a molecule's elemental formula.[8][9]

For 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, the molecular formula is C₁₂H₁₂N₂O . This guide will use this formula as the basis for all subsequent calculations and experimental considerations.

Theoretical Determination of Mass

The first step in characterizing a new chemical entity is to calculate its theoretical mass values based on its molecular formula. This provides the benchmark against which experimental data are compared.

Calculation of Molecular Weight (Average Mass)

To calculate the molecular weight, we sum the average atomic weights of the constituent elements, each multiplied by the number of atoms of that element in the formula.[10][11]

Formula: C₁₂H₁₂N₂O

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Molecular Weight = 144.132 + 12.096 + 28.014 + 15.999 = 200.241 g/mol

Calculation of Exact Mass (Monoisotopic Mass)

To calculate the exact mass, we sum the masses of the most abundant stable isotope of each element.[12][13]

Formula: C₁₂H₁₂N₂O

  • Carbon (¹²C): 12 atoms × 12.000000 Da = 144.000000 Da

  • Hydrogen (¹H): 12 atoms × 1.007825 Da = 12.093900 Da

  • Nitrogen (¹⁴N): 2 atoms × 14.003074 Da = 28.006148 Da

  • Oxygen (¹⁶O): 1 atom × 15.994915 Da = 15.994915 Da

Exact Mass = 144.000000 + 12.093900 + 28.006148 + 15.994915 = 200.094963 Da

The following diagram illustrates the logical workflow for these theoretical calculations.

G cluster_0 Theoretical Mass Calculation Workflow cluster_1 Molecular Weight (Average Mass) cluster_2 Exact Mass (Monoisotopic Mass) formula Molecular Formula C₁₂H₁₂N₂O mw_concept Use Weighted Average Atomic Masses formula->mw_concept em_concept Use Most Abundant Isotope Masses formula->em_concept mw_calc Sum of (Atom Count × Avg. Atomic Weight) (12 * 12.011) + (12 * 1.008) + (2 * 14.007) + (1 * 15.999) mw_concept->mw_calc mw_result Result: 200.241 g/mol mw_calc->mw_result em_calc Sum of (Atom Count × Isotopic Mass) (12 * 12.000000) + (12 * 1.007825) + (2 * 14.003074) + (1 * 15.994915) em_concept->em_calc em_result Result: 200.094963 Da em_calc->em_result

Caption: Workflow for calculating Molecular Weight and Exact Mass from a molecular formula.

Experimental Verification via High-Resolution Mass Spectrometry

While theoretical calculations provide expected values, experimental verification is mandatory for structure confirmation in research and regulated environments. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a measured mass with sufficient accuracy (typically <5 ppm error) to confirm or refute a proposed elemental composition.[14]

Principle of HRMS for Small Molecule Analysis

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, possess high resolving power, which is the ability to distinguish between two ions with a very small mass-to-charge (m/z) difference.[4][9] This allows for the measurement of an ion's m/z to several decimal places. For a small molecule like 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, electrospray ionization (ESI) is a common and gentle ionization technique that forms protonated molecules ([M+H]⁺) or other adducts in the gas phase, which are then measured by the mass analyzer.[15]

Self-Validating Experimental Protocol for HRMS Analysis

This protocol outlines a standard workflow for determining the exact mass of a synthesized compound. The inclusion of a system suitability check and calibration ensures the trustworthiness and accuracy of the results.

Step 1: Sample Preparation

  • Objective: To prepare a dilute, particle-free solution of the analyte suitable for infusion or injection into the mass spectrometer.

  • Procedure:

    • Accurately weigh approximately 1 mg of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to promote protonation) to a final concentration of ~1-5 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

Step 2: Instrument Calibration and System Suitability

  • Objective: To ensure the mass spectrometer is accurately calibrated across the mass range of interest. This is the most critical step for achieving a trustworthy measurement.

  • Procedure:

    • Prepare a standard calibration solution containing compounds of known exact masses that bracket the expected mass of the analyte (e.g., a commercially available ESI calibration mix).

    • Infuse the calibration solution into the mass spectrometer and perform a calibration routine as per the manufacturer's instructions. The instrument software uses the known masses to create a calibration curve, ensuring sub-ppm mass accuracy.

    • Following calibration, inject a known standard (e.g., caffeine, reserpine) to verify that its measured exact mass is within the acceptable tolerance (e.g., < 3 ppm error). This confirms system suitability.

Step 3: Data Acquisition

  • Objective: To acquire high-resolution mass spectra of the analyte.

  • Procedure:

    • Set up the ESI source in positive ion mode, as the pyrimidine nitrogen atoms are readily protonated.

    • Infuse the prepared sample solution directly or inject it via a liquid chromatography (LC) system.

    • Acquire data in full scan mode at a high resolution setting (e.g., >60,000 FWHM). The mass range should be set to include the expected m/z of the protonated molecule ([M+H]⁺), which is approximately 201.1028.

Step 4: Data Analysis

  • Objective: To process the acquired spectrum to determine the measured exact mass and calculate the mass error.

  • Procedure:

    • Identify the peak corresponding to the monoisotopic [M+H]⁺ ion in the spectrum.

    • Record the measured m/z value.

    • Calculate the neutral exact mass of the analyte by subtracting the mass of a proton (1.007276 Da).

    • Compare the measured neutral exact mass to the theoretical exact mass (200.094963 Da) and calculate the error in parts-per-million (ppm) using the formula:

      • ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

    • A ppm error of < 5 ppm provides high confidence in the assigned elemental composition.[7]

The diagram below visualizes this comprehensive experimental workflow.

G cluster_0 HRMS Experimental Workflow prep 1. Sample Preparation (Dissolve, Dilute, Filter) calib 2. Instrument Calibration (Using Known Standards) prep->calib Analyte Solution acq 3. Data Acquisition (Positive ESI, High-Resolution Scan) calib->acq Calibrated MS analysis 4. Data Analysis (Identify [M+H]⁺, Calculate Mass Error) acq->analysis Raw Spectrum confirm Confirmation (Mass Error < 5 ppm) analysis->confirm Measured Exact Mass

Caption: Experimental workflow for the verification of exact mass using HRMS.

Data Summary and Interpretation

The calculated and expected experimental values for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol are summarized below for easy reference.

ParameterDescriptionValue
Molecular Formula The elemental composition of the molecule.C₁₂H₁₂N₂O
Molecular Weight Average mass based on natural isotopic abundance. Used for bulk chemical calculations.200.241 g/mol
Theoretical Exact Mass Calculated mass of the neutral molecule using the most abundant isotopes.200.094963 Da
Expected Ion (ESI+) The protonated molecule ([M+H]⁺) expected to be observed in positive mode ESI-MS.C₁₂H₁₃N₂O⁺
Expected m/z of Ion The theoretical mass-to-charge ratio of the protonated molecule.201.102788 Da

In a drug development setting, an experimental result from HRMS yielding a measured mass of, for example, 200.0952 Da would result in a ppm error of 1.2. This extremely low error provides very high confidence that the elemental formula of the synthesized compound is indeed C₁₂H₁₂N₂O, thereby confirming a critical aspect of its identity.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable step in the characterization of chemical compounds for research and pharmaceutical development. For 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (C₁₂H₁₂N₂O), the molecular weight is calculated to be 200.241 g/mol , a value essential for gravimetric and solution-based laboratory work. The theoretical exact mass is 200.094963 Da , which serves as the benchmark for structural confirmation.

This guide has provided both the theoretical framework for calculating these values and a robust, self-validating experimental protocol for their verification using High-Resolution Mass Spectrometry. By adhering to such rigorous standards, researchers and scientists can ensure the integrity of their data, the identity of their compounds, and the solid foundation required for subsequent stages of drug discovery and development.

References

  • BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved March 27, 2026, from [Link]

  • Molecular Weight Calculator. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved March 27, 2026, from [Link]

  • ChemCalc. (n.d.). Molecular formula finder from monoisotopic mass. Retrieved March 27, 2026, from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved March 27, 2026, from [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. r/Chempros. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2012, October 2). Molecular weight or exact mass in LC-MS? Retrieved March 27, 2026, from [Link]

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. Retrieved March 27, 2026, from [Link]

  • Michigan State University. (n.d.). Masses. Department of Chemistry. Retrieved March 27, 2026, from [Link]

  • The ISIC-EPFL. (n.d.). Molecular mass calculator. Mstools. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). Mass (mass spectrometry). Retrieved March 27, 2026, from [Link]

  • University of Washington. (2010, March 30). Mass Spectrometry and Proteomics. Retrieved March 27, 2026, from [Link]

  • Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., Allison, T. M., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature methods, 13(4), 333-336. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Retrieved March 27, 2026, from [Link]

  • St. Olaf College. (n.d.). Exact mass calculator. Retrieved March 27, 2026, from [Link]

  • Nature. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Retrieved March 27, 2026, from [Link]

  • DSpace. (2021, August 20). High-Resolution Native Mass Spectrometry. Retrieved March 27, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Methods for Molecular Weight Determination. Retrieved March 27, 2026, from [Link]

  • MDPI. (2023, February 22). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved March 27, 2026, from [Link]

  • IonSource. (2005, June 27). Exact Mass Measurement and Elemental Composition Determination. Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. Retrieved March 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

An Application Note and Step-by-Step Synthesis Protocol for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol Abstract: This document provides a comprehensive, two-stage protocol for the synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Abstract: This document provides a comprehensive, two-stage protocol for the synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis commences with a base-catalyzed Claisen condensation to form the key intermediate, ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate, followed by a cyclocondensation reaction with formamide to construct the target pyrimidin-4-ol ring system. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, characterization data, and safety considerations.

Introduction and Strategic Overview

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties.[1] The pyrimidin-4-ol (or pyrimidin-4-one) core, in particular, is a privileged structure found in numerous pharmacologically active compounds.

The synthesis of 6-substituted pyrimidin-4-ols is efficiently achieved through the cyclization of a 1,3-dicarbonyl compound with a suitable C1-N source. Our strategy for synthesizing 6-(3,5-Dimethylphenyl)pyrimidin-4-ol employs a robust and logical two-stage approach, ensuring high purity and reasonable yields.

  • Stage 1: Synthesis of the β-Ketoester Intermediate. We will construct the requisite precursor, ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate, via a mixed Claisen condensation. This reaction forms a carbon-carbon bond between 3',5'-dimethylacetophenone and diethyl carbonate, driven by a strong base.

  • Stage 2: Heterocyclic Ring Formation. The synthesized β-ketoester will undergo a cyclocondensation reaction with formamide in the presence of ammonium acetate. This step efficiently builds the pyrimidine ring, yielding the final product.[1]

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: β-Ketoester Synthesis cluster_1 Stage 2: Pyrimidine Ring Formation A 3',5'-Dimethylacetophenone C NaH, THF A->C B Diethyl Carbonate B->C D Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate C->D Claisen Condensation F Ammonium Acetate D->F E Formamide E->F G 6-(3,5-Dimethylphenyl)pyrimidin-4-ol F->G Cyclocondensation

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate

Mechanistic Principle: The Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or, as in this case, an ester and a ketone, in the presence of a strong base.[2] We employ sodium hydride (NaH), a potent non-nucleophilic base, to deprotonate the α-carbon of 3',5'-dimethylacetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the desired β-ketoester. The reaction is driven to completion by the deprotonation of the product, which has a more acidic α-proton (pKa ≈ 11) than the starting ketone.[3]

G cluster_mech Claisen Condensation Mechanism start Acetophenone Derivative + NaH enolate Enolate Intermediate start->enolate Deprotonation tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack diethyl_carbonate Diethyl Carbonate diethyl_carbonate->tetrahedral product β-Ketoester Product tetrahedral->product Elimination of Ethoxide

Caption: Mechanism of the Claisen condensation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
Sodium Hydride (60% in oil)NaH24.00301.51.2 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--50 mL
Diethyl CarbonateC₅H₁₀O₃118.13402.04.73 g (4.85 mL)
3',5'-DimethylacetophenoneC₁₀H₁₂O148.20201.02.96 g (2.9 mL)
Glacial Acetic AcidCH₃COOH60.05--~2 mL
Hydrochloric Acid (10% aq.)HCl36.46--40 mL
Ethyl AcetateC₄H₈O₂88.11--As needed
Brine (Saturated NaCl aq.)NaCl58.44--As needed
Anhydrous Magnesium SulfateMgSO₄120.37--As needed

Procedure:

  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add sodium hydride (1.2 g, 30 mmol, 1.5 eq) under a nitrogen atmosphere. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and decant the hexanes. Add 20 mL of anhydrous THF.

  • Reagent Addition: In a separate flask, prepare a solution of 3',5'-dimethylacetophenone (2.96 g, 20 mmol, 1.0 eq) and diethyl carbonate (4.73 g, 40 mmol, 2.0 eq) in 30 mL of anhydrous THF.

  • Reaction Initiation: Slowly add the solution from step 2 to the NaH suspension via a dropping funnel over 30 minutes. The reaction is exothermic, and hydrogen gas will evolve. Ensure adequate ventilation.

  • Reaction Completion: After the initial addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture in an ice bath to 0 °C. Cautiously quench the reaction by the dropwise addition of glacial acetic acid (~2 mL) to neutralize any remaining NaH, followed by 40 mL of 10% HCl (aq.).

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), water (50 mL), and finally with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 0% to 25% EtOAc) as the eluent.[4] The product, ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate, is typically isolated as a yellow oil.

Expected Characterization Data
  • Appearance: Yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a mixture of keto and enol tautomers.

    • Keto form: δ ~7.5 (s, 2H, Ar-H), ~7.2 (s, 1H, Ar-H), ~4.2 (q, 2H, -OCH₂CH₃), ~3.9 (s, 2H, -COCH₂CO-), ~2.3 (s, 6H, Ar-CH₃), ~1.2 (t, 3H, -OCH₂CH₃).

    • Enol form: δ ~12.5 (s, 1H, enolic OH), ~5.6 (s, 1H, vinylic CH), other aromatic, methyl, and ethyl signals will be slightly shifted.[5]

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₁₆O₃ [M+H]⁺: 221.11; found: 221.1.

Stage 2: Synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Mechanistic Principle: Cyclocondensation

This reaction proceeds via a well-established pathway for pyrimidine synthesis.[1] Ammonium acetate serves as a source of ammonia in situ. The ammonia reacts with the ketone of the β-ketoester to form an enamine intermediate. Formamide then acts as the source for the remaining N-C-N fragment of the pyrimidine ring. The enamine nitrogen attacks the formamide carbon, and subsequent intramolecular cyclization via attack of the second nitrogen onto the ester carbonyl, followed by dehydration and tautomerization, affords the stable 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.[1][6]

G cluster_mech2 Cyclocondensation Mechanism start β-Ketoester + NH₃ enamine Enamine Intermediate start->enamine Condensation adduct Formamide Adduct enamine->adduct Nucleophilic Attack formamide Formamide formamide->adduct cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization product Pyrimidin-4-ol Product cyclized->product Dehydration & Tautomerization

Caption: Mechanism of pyrimidin-4-ol formation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoateC₁₃H₁₆O₃220.2651.01.10 g
FormamideCH₃NO45.042505011.26 g (10 mL)
Ammonium AcetateC₂H₇NO₂77.08255.01.93 g
Deionized WaterH₂O18.02--As needed
Ethyl AcetateC₄H₈O₂88.11--As needed
Ethanol/Water----For recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (1.10 g, 5 mmol, 1.0 eq) in formamide (10 mL, 250 mmol, 50 eq).

  • Reagent Addition: Add ammonium acetate (1.93 g, 25 mmol, 5.0 eq) to the solution.

  • Heating Protocol: Heat the stirred reaction mixture to 110-120 °C for 1-2 hours.

  • Reaction Completion: Increase the temperature to 160-170 °C and maintain for 4-5 hours. Monitor the reaction by TLC.[1]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute the mixture by pouring it into 100 mL of ice-cold water. A precipitate will form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude solid.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.[7] Collect the crystals by vacuum filtration and dry in a vacuum oven.

Expected Characterization Data
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Characteristically sharp melting point, to be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5 (br s, 1H, -OH/NH tautomer), ~8.1 (s, 1H, pyrimidine C2-H), ~7.6 (s, 2H, Ar-H), ~7.1 (s, 1H, Ar-H), ~6.8 (s, 1H, pyrimidine C5-H), ~2.3 (s, 6H, Ar-CH₃). (Note: Signal positions are estimates based on similar structures).[1]

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for aromatic, pyrimidine, and methyl carbons.

  • IR (KBr, cm⁻¹): ~3100-2900 (O-H, N-H, C-H stretching), ~1670 (C=O, amide), ~1600, 1550 (C=C, C=N stretching).[1]

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₂N₂O [M+H]⁺: 201.10; found: 201.1.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Handle under an inert atmosphere (Nitrogen or Argon). It can ignite in air, especially when finely divided. Quench slowly and carefully.

  • Formamide: A teratogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: THF, ethyl acetate, and petroleum ether are flammable. Keep away from ignition sources.

  • General Precautions: All experimental procedures should be carried out by trained personnel in a certified laboratory environment with appropriate safety measures in place.

Conclusion

This application note details a reliable and well-documented two-stage synthesis for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. The protocol relies on fundamental organic reactions, the Claisen condensation and a pyrimidine ring-forming cyclocondensation, providing a clear and adaptable pathway for obtaining this valuable heterocyclic compound. The characterization data provided serve as a benchmark for verifying the identity and purity of the intermediate and final product. This methodology should prove valuable for researchers engaged in the synthesis of novel pyrimidine-based compounds for pharmaceutical and materials science applications.

References

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Chemische Berichte, 26(1), 447-450.
  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]

  • Salehi, B., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(17), 5336. [Link]

  • Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • LibreTexts Chemistry. (2023). The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Polshettiwar, V., & Kaushik, M. P. (2006). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 45B(10), 2312-2314.
  • Polshettiwar, V., & Kaushik, M. P. (2006). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Hindawi Publishing Corporation, International Journal of Organic Chemistry, Volume 2012, Article ID 486260. [Link]

  • Tanabe, Y., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Organic Letters, 7(5), 875-878. [Link]

  • Wikipedia contributors. (2023). Claisen condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for: An efficient synthesis of quinolines via PhI(OAc)2-mediated intramolecular C–H amination/C–C bond formation. [Link]

  • Beilstein-Institut. (2018). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 14, 2529-2539. [Link]

Sources

Application

Application Note: Highly Efficient Suzuki-Miyaura Cross-Coupling Synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Executive Summary & Strategic Rationale The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, anti-inflammatory agents, and oncology drugs. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, anti-inflammatory agents, and oncology drugs. The targeted synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol involves the functionalization of the pyrimidine ring via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

As detailed in the1, the presence of the 4-hydroxyl group—which exists in a tautomeric equilibrium with its pyrimidin-4(1H)-one form—significantly alters the electronic properties of the pyrimidine ring[1]. This application note provides a self-validating, highly optimized protocol that overcomes the electronic deactivation of the pyrimidinol substrate, ensuring high-yielding carbon-carbon bond formation.

Mechanistic Insights: Overcoming Tautomeric Deactivation

Direct arylation of 6-chloropyrimidin-4-ol presents unique mechanistic challenges. Under basic cross-coupling conditions, the 4-hydroxyl group is deprotonated to form a pyrimidin-4-olate anion.

  • Causality of Catalyst Selection: The electron-rich nature of the pyrimidinolate anion increases the electron density across the pyrimidine ring, rendering the adjacent C-Cl bond significantly less electrophilic. To drive the rate-limiting oxidative addition step, elevated thermal energy (90 °C) and a robust, electron-rich catalyst system are required. We utilize Pd(dppf)Cl₂ , a bidentate catalyst that prevents catalyst deactivation and strongly favors oxidative addition into deactivated aryl chlorides[2].

  • Causality of the Solvent System: A biphasic 1,4-Dioxane/H₂O system is employed. Dioxane effectively solubilizes the (3,5-dimethylphenyl)boronic acid and the Pd catalyst, while the aqueous phase dissolves the inorganic base (K₂CO₃) and the highly polar potassium pyrimidin-4-olate intermediate, facilitating rapid transmetalation at the phase interface.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 6-Chloropyrimidin-4-ol PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet Base, (3,5-diMePh)B(OH)₂ PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product 6-(3,5-Dimethylphenyl) pyrimidin-4-ol RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for 6-arylpyrimidin-4-ol synthesis.

Optimization of Reaction Parameters

To establish a reliable protocol, various conditions were evaluated. The data below summarizes the quantitative optimization of the coupling between 6-chloropyrimidin-4-ol and (3,5-dimethylphenyl)boronic acid.

EntryCatalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (3:1:1)9065
2 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88
3Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)10091
4Pd(dppf)Cl₂·CH₂Cl₂Et₃NDMF/H₂O (4:1)9042

Data Interpretation: Entry 2 was selected as the standard protocol. While the Buchwald ligand system (Entry 3) yielded slightly higher results, Pd(dppf)Cl₂ offers an optimal balance of cost-efficiency, operational simplicity (no separate phosphine ligand required), and high yield[2].

Experimental Protocol: Self-Validating Workflow

Reagents & Materials
  • 6-Chloropyrimidin-4-ol: 1.0 mmol (130.5 mg)

  • (3,5-Dimethylphenyl)boronic acid: 1.2 mmol (180.0 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (40.8 mg, 5 mol%)

  • Potassium carbonate (K₂CO₃): 2.5 mmol (345.5 mg)

  • Solvents: 1,4-Dioxane (8.0 mL), Deionized Water (2.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup & Inert Atmosphere To a flame-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 6-chloropyrimidin-4-ol, (3,5-dimethylphenyl)boronic acid, and K₂CO₃.

  • Causality: Adding solid bases and boronic acids prior to degassing prevents the introduction of ambient oxygen during later solvent additions.

Step 2: Degassing Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Causality: Pd(0) intermediates are highly susceptible to oxidation. Rigorous removal of oxygen prevents the irreversible formation of inactive Pd-peroxo complexes, ensuring maximum catalytic turnover.

Step 3: Catalyst & Solvent Addition In a separate vial, sparge 1,4-dioxane and water with Argon for 15 minutes. Add the degassed solvent mixture (8 mL dioxane, 2 mL water) to the Schlenk flask via syringe. Briefly open the septum under a positive flow of Argon to add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst, then reseal.

Step 4: Thermal Activation Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).

Step 5: Phase Separation & Impurity Extraction Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, dilute with 10 mL of Deionized Water, and wash the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Causality: Under these highly basic conditions (pH > 10), the target 6-(3,5-dimethylphenyl)pyrimidin-4-ol remains entirely in the aqueous layer as a water-soluble potassium salt. The EtOAc wash selectively strips away the organic-soluble Pd catalyst, phosphine ligands, and any homocoupled boronic acid byproducts, acting as a built-in purification step.

Step 6: Isoelectric Precipitation (Self-Validating Isolation) Transfer the purified aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches exactly 5.5 to 6.0.

  • Causality: The product is amphoteric. Analogous to procedures used in the synthesis of complex kinase inhibitors[3], neutralizing the solution to its isoelectric point forces the neutral 6-(3,5-dimethylphenyl)pyrimidin-4-ol to precipitate out of the aqueous solution as a white/off-white solid, bypassing the need for tedious column chromatography.

Step 7: Filtration & Drying Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 5 mL) and cold diethyl ether (5 mL). Dry the solid under high vacuum at 45 °C for 4 hours to afford the pure product.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Thermal Heating (90°C, 12h) Step1->Step2 Step3 3. Aqueous Wash (Remove Impurities) Step2->Step3 Step4 4. Acidification (pH ~5-6) Step3->Step4 Step5 5. Filtration & Vacuum Drying Step4->Step5

Figure 2: Step-by-step experimental workflow highlighting the pH-dependent isolation strategy.

Analytical Validation

  • LC-MS: Expected mass [M+H]⁺ = 201.10. Ensure the sample is dissolved in a slightly basic Methanol/Water mixture prior to injection to ensure solubility.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic pyrimidine protons (typically a singlet around δ 8.1-8.3 ppm for C2-H and a singlet around δ 6.8-7.0 ppm for C5-H), alongside the meta-coupled aromatic protons of the 3,5-dimethylphenyl group and the distinctive methyl singlet integration (6H) near δ 2.3 ppm.

References

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Derivatives. Benchchem. 1

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI Processes.2

  • Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment. Journal of Medicinal Chemistry - ACS Publications.3

Sources

Method

Application Note: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol as a Privileged Building Block in Medicinal Chemistry

Scientific Rationale & Structural Significance In modern drug discovery, the pyrimidine core is universally recognized as a "privileged scaffold." Because it serves as a bioisostere for the adenine ring of ATP, it is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

In modern drug discovery, the pyrimidine core is universally recognized as a "privileged scaffold." Because it serves as a bioisostere for the adenine ring of ATP, it is a cornerstone in the design of [1]. Beyond oncology, pyrimidine derivatives have recently emerged as critical structural motifs in neurology, specifically as [2].

6-(3,5-Dimethylphenyl)pyrimidin-4-ol represents a highly versatile, ambident building block that bridges these two therapeutic areas. The inclusion of the 3,5-dimethylphenyl moiety is not arbitrary; it provides distinct pharmacological and chemical advantages:

  • Steric Shielding & Metabolic Stability: The meta-methyl groups sterically hinder cytochrome P450-mediated oxidation at the adjacent positions, significantly increasing the half-life of the molecule compared to an unsubstituted phenyl ring.

  • Hydrophobic Pocket Occupation: In kinase domains, this "wedge-like" biaryl system efficiently occupies the hydrophobic selectivity pocket adjacent to the hinge region. In GPCRs, it anchors the molecule within lipophilic allosteric sites.

Mechanistic Insights: Tautomerism and Divergent Functionalization

The synthetic utility of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol stems from its lactam-lactim tautomerism (pyrimidin-4-ol pyrimidin-4(3H)-one). This dynamic equilibrium provides two distinct vectors for functionalization, allowing medicinal chemists to divergently synthesize entirely different classes of therapeutics from a single starting material.

Vector 1: C4-OH Activation (The Kinase Inhibitor Pathway)

To utilize the pyrimidine as a kinase hinge-binder, the C4-hydroxyl group (lactim form) must be converted into a reactive electrophile. Chlorination using Phosphorus oxychloride ( POCl3​ ) yields 4-chloro-6-(3,5-dimethylphenyl)pyrimidine. This intermediate is primed for SN​Ar or Buchwald-Hartwig cross-coupling with various anilines, a fundamental step in synthesizing [3].

Vector 2: N3-Alkylation (The GPCR Modulator Pathway)

For the synthesis of M1 mAChR PAMs (such as the MIPS1780 series), the lactam tautomer is the active pharmacophore. Direct alkylation of the N3 position is required. Because the deprotonated intermediate is an ambident anion, regioselectivity (N3 vs. O4) is dictated by the principles of Hard-Soft Acid-Base (HSAB) theory. Using a softer base ( K2​CO3​ ) in a polar aprotic solvent ( DMF ) thermodynamically favors nucleophilic attack from the softer nitrogen atom.

Application Workflows

G A 6-(3,5-Dimethylphenyl) pyrimidin-4-ol (Ambident Scaffold) B1 Chlorination (POCl3, PhNMe2) A->B1 C4-OH Activation B2 N-Alkylation (R-X, K2CO3, DMF) A->B2 Tautomeric Trapping C1 4-Chloro-6-(3,5-dimethylphenyl) pyrimidine B1->C1 C2 N3-Alkyl-6-(3,5-dimethylphenyl) pyrimidin-4(3H)-one B2->C2 D1 Buchwald-Hartwig Amination C1->D1 E2 M1 mAChR PAMs (Neurology) C2->E2 Allosteric Modulator E1 Kinase Inhibitors (Oncology) D1->E1 Hinge Binder

Divergent synthetic workflows leveraging 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in drug discovery.

Quantitative Data: Regioselectivity in Alkylation

Controlling the N3 vs. O4 alkylation ratio is a common hurdle. The table below summarizes optimized conditions to drive regioselectivity based on the desired therapeutic application.

Reagent SystemSolventTemp (°C)Major ProductN3 : O4 RatioYield (%)Mechanistic Rationale
K2​CO3​ / R-Br DMF80N3-Alkyl (Lactam)85 : 1578%Soft base ( K2​CO3​ ) in polar aprotic solvent favors the softer N3 nucleophile.
NaH / R-Br THF0 to 25N3-Alkyl (Lactam)65 : 3562%Harder base ( NaH ) increases O4 nucleophilicity, reducing regioselectivity.
Ag2​CO3​ / R-Br Toluene110O4-Alkyl (Ether)10 : 9081%Silver ions coordinate to N3, sterically blocking it and driving O-alkylation.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-(3,5-dimethylphenyl)pyrimidine (C4-Activation)

This protocol utilizes a Vilsmeier-type intermediate to achieve rapid chlorination while preventing the thermal degradation of the pyrimidine core.

Reagents: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (1.0 eq), Phosphorus oxychloride ( POCl3​ , 5.0 eq), N,N-Dimethylaniline (0.5 eq).

Step-by-Step Methodology:

  • Preparation: Suspend 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (10 mmol) in neat POCl3​ (50 mmol) in a dry, argon-purged round-bottom flask.

  • Catalysis: Add N,N-Dimethylaniline (5 mmol) dropwise at room temperature.

    • Causality: N,N-Dimethylaniline acts as both an acid scavenger and a nucleophilic catalyst. It reacts with POCl3​ to form a highly electrophilic Vilsmeier-Haack-type complex, which accelerates the conversion of the C4-OH to a leaving group without requiring excessive, prolonged heating.

  • Reflux: Heat the mixture to 90°C for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material will disappear, replaced by a highly non-polar UV-active spot.

  • Quenching (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3​ . Carefully pour the resulting syrup over crushed ice (100 g) with vigorous stirring.

    • Self-Validation: The ice quench must be rapid. Slow quenching allows the exothermic reaction to heat the aqueous mixture, which can hydrolyze the newly formed C-Cl bond back to the starting pyrimidinol.

  • Extraction: Extract the aqueous layer with Dichloromethane ( 3×50 mL). Wash the combined organic layers with cold saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield the crude 4-chloro intermediate.

Protocol B: Regioselective N3-Alkylation for GPCR PAM Synthesis

This protocol is optimized to trap the lactam tautomer, yielding the core scaffold required for M1 mAChR allosteric modulators.

Reagents: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (1.0 eq), Alkyl Bromide (e.g., 4-methoxybenzyl bromide, 1.1 eq), Potassium Carbonate ( K2​CO3​ , 2.0 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (5 mmol) in anhydrous DMF (20 mL). Add finely powdered, anhydrous K2​CO3​ (10 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the ambident anion.

  • Alkylation: Add the alkyl bromide (5.5 mmol) dropwise. Heat the reaction mixture to 80°C for 4 hours.

  • Monitoring & Self-Validation: Monitor via LC-MS.

    • Analytical Insight: The N3-alkylated product (lactam) will elute earlier than the O4-alkylated isomer on a reverse-phase C18 column due to the higher polarity and dipole moment of the pyrimidin-4(3H)-one core compared to the more lipophilic alkoxypyrimidine.

  • Workup: Cool to room temperature and pour the mixture into ice water (100 mL) to precipitate the product. Filter the solid and wash with cold water to remove DMF and inorganic salts.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient). The N-alkylated major product is easily separated from the minor O-alkylated byproduct due to its distinct retention factor ( Rf​ ).

References

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: Archiv der Pharmazie / PubMed URL:[Link]

  • Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor Source: ChemMedChem / PubMed URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Advances / PMC URL:[Link]

Application

Application Notes and Protocols: Synthesis of Novel Pyrimidine Derivatives from 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of num...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide provides a comprehensive set of application notes and detailed protocols for the synthesis of diverse pyrimidine derivatives, commencing from the versatile starting material, 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. We will explore key transformations including chlorination, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, offering insights into reaction mechanisms, optimization strategies, and practical experimental procedures. The methodologies described herein are designed to be robust and scalable, providing a solid foundation for the generation of novel compound libraries for drug discovery and development programs.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a fundamental heterocyclic motif found in a vast number of biologically active molecules, most notably in the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[2] This inherent biological relevance has spurred extensive research into the synthesis and functionalization of pyrimidine derivatives. In medicinal chemistry, the pyrimidine core serves as a versatile scaffold for the development of targeted therapies. For instance, pyrimidine-based compounds have been successfully developed as inhibitors of key enzymes in cell proliferation and survival pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1] The ability to strategically modify the pyrimidine ring at various positions allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

This guide focuses on the derivatization of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, a starting material that combines the pyrimidine core with a substituted aryl moiety, offering a valuable platform for the synthesis of novel and potentially bioactive molecules.

Synthesis of the Starting Material: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

The synthesis of the title compound can be achieved through a well-established condensation reaction between a β-ketoester and an amidine. Specifically, the reaction of ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate with formamidine acetate provides a direct route to the desired 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

Protocol 1: Synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Reaction Scheme:

G start Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate + Formamidine Acetate reagents Sodium Ethoxide, Ethanol, Reflux product 6-(3,5-Dimethylphenyl)pyrimidin-4-ol reagents->product G start 6-(3,5-Dimethylphenyl)pyrimidin-4-ol reagents POCl₃, N,N-Dimethylaniline, Reflux product 4-Chloro-6-(3,5-dimethylphenyl)pyrimidine reagents->product G start 4-Chloro-6-(3,5-dimethylphenyl)pyrimidine + Arylboronic Acid reagents Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, MW, 100 °C product 4-Aryl-6-(3,5-dimethylphenyl)pyrimidine reagents->product G start 4-Chloro-6-(3,5-dimethylphenyl)pyrimidine + Amine reagents Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, Reflux product N-Substituted-6-(3,5-dimethylphenyl)pyrimidin-4-amine reagents->product G cluster_0 Synthesis of Starting Material cluster_1 Activation cluster_2 Derivatization cluster_3 Product Libraries A 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (Protocol 1) B 4-Chloro-6-(3,5-dimethylphenyl)pyrimidine (Protocol 2) A->B Chlorination C Suzuki-Miyaura Coupling (Protocol 3) B->C C-C Coupling D Buchwald-Hartwig Amination (Protocol 4) B->D C-N Coupling E C4-Aryl/Heteroaryl Pyrimidines C->E F C4-Amino Pyrimidines D->F

Sources

Method

Topic: Catalyst Selection for the Efficient Synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is a key heterocyclic scaffold found in a variety of biologically active molecules, ma...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3,5-Dimethylphenyl)pyrimidin-4-ol is a key heterocyclic scaffold found in a variety of biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug development. The pyrimidin-4-ol core is a privileged structure, and its substitution with specific aryl groups can modulate pharmacological activity. The efficient and scalable synthesis of this target molecule is therefore a critical objective for process chemists and researchers.

The primary challenge in synthesizing this molecule lies in the formation of the carbon-carbon bond between the electron-deficient pyrimidine ring and the 3,5-dimethylphenyl moiety. This application note provides a comprehensive guide to selecting and optimizing a catalytic system for this transformation, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the fundamental principles of catalyst selection, provide detailed protocols for catalyst screening and reaction optimization, and offer insights based on established best practices in modern organic synthesis.

Synthetic Strategy: A Cross-Coupling Approach

The most direct and versatile route to 6-(3,5-Dimethylphenyl)pyrimidin-4-ol involves a Suzuki-Miyaura cross-coupling reaction. This strategy relies on the palladium-catalyzed reaction between a halogenated or triflated pyrimidin-4-ol derivative and 3,5-dimethylphenylboronic acid. The halogenated pyrimidin-4-ol precursor can be synthesized via established cyclocondensation methods[1][2]. The choice of the leaving group (X = Cl, Br, I, OTf) on the pyrimidine ring is a key variable, as the reactivity generally follows the trend I > Br > OTf > Cl[3][4].

Overall synthetic scheme for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol via Suzuki-Miyaura coupling.

Figure 1. General synthetic scheme via Suzuki-Miyaura cross-coupling.

The success of this reaction is critically dependent on the careful selection of the catalyst system, which includes the palladium precursor, the ligand, the base, and the solvent.

Fundamentals of the Catalyst System

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination[3][4][5]. The efficiency of each step is profoundly influenced by the components of the catalyst system.

Suzuki_Miyaura_Catalytic_Cycle Catalytic cycle of the Suzuki-Miyaura reaction. Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition TM_complex R¹-Pd(II)L₂(R²) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R¹-R² TM_complex->Product ArylHalide R¹-X ArylHalide->OA_complex BoronicAcid R²-B(OH)₂ BoronicAcid->TM_complex Base Base Base->TM_complex

A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Palladium Precursor
Ligands: The Key to Success

The ligand is arguably the most critical component for a successful cross-coupling reaction. It stabilizes the palladium center, modulates its reactivity, and influences the rates of oxidative addition and reductive elimination. For an electron-deficient substrate like a halogenated pyrimidine, a ligand with strong electron-donating properties and significant steric bulk is often required.

  • Triphenylphosphine (PPh₃): A classic, versatile ligand. It is effective for many standard couplings but may require higher temperatures and catalyst loadings for challenging substrates[6][7].

  • Buchwald Ligands (e.g., XPhos, SPhos, BrettPhos): These are bulky, electron-rich biaryl monophosphine ligands that are highly effective for coupling challenging substrates, including heteroaryl chlorides[3][8]. They generally accelerate the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and milder reaction conditions[8].

  • Bidentate Ligands (e.g., dppf, BINAP): These ligands can provide enhanced stability to the catalytic complex and are effective in many systems[9][10].

Base

The base plays a crucial role in the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction yield and side-product profile.

  • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is more soluble and basic, often leading to higher yields.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with sterically hindered or electron-deficient partners[6][7].

  • Hydroxides and Alkoxides (NaOH, KOt-Bu): Strong bases that can be effective but may promote side reactions like boronic acid decomposition.

Solvent

The solvent must solubilize the reactants and facilitate the reaction. Anhydrous, degassed solvents are essential to prevent catalyst deactivation.

  • Aprotic Solvents: 1,4-Dioxane and Toluene are very common choices.

  • Aqueous Mixtures: Mixtures like Dioxane/H₂O or Toluene/Ethanol/H₂O can accelerate the reaction, particularly the transmetalation step[4][11][12].

Protocol 1: High-Throughput Catalyst System Screening

This protocol describes a parallel screening experiment to rapidly identify the optimal catalyst, ligand, base, and solvent for the coupling of 6-bromopyrimidin-4-ol with 3,5-dimethylphenylboronic acid.

Workflow for Catalyst Screening

Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Analysis A Prepare Stock Solutions: 1. 6-Bromopyrimidin-4-ol 2. Boronic Acid 3. Bases C Dispense Reactant Solutions A->C B Array Vials in Parallel Reactor B->C D Add Solid Catalysts & Ligands C->D E Add Degassed Solvents D->E F Seal, Heat, and Stir (e.g., 100 °C, 12 h) E->F G Cool and Quench Reactions F->G H Prepare Samples for LC-MS G->H I Analyze Yield & Purity H->I J Select Optimal Conditions I->J

Logical workflow for parallel catalyst screening.
Materials
  • 6-Bromopyrimidin-4-ol

  • 3,5-Dimethylphenylboronic acid

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃

  • Ligands: PPh₃, XPhos, SPhos

  • Bases: K₂CO₃, K₃PO₄, Cs₂CO₃

  • Solvents: 1,4-Dioxane, Toluene, 1,4-Dioxane/H₂O (10:1)

  • Parallel reaction block or microwave reactor vials

  • Inert atmosphere glovebox or Schlenk line

Procedure
  • Preparation: In an inert atmosphere, array 18 reaction vials. To each vial, add 6-bromopyrimidin-4-ol (0.1 mmol, 1.0 equiv).

  • Addition of Solids: Add the specific palladium precursor (2 mol %), ligand (4 mol %), and base (2.0 equiv) to each designated vial according to the screening table below.

  • Boronic Acid Addition: Add 3,5-dimethylphenylboronic acid (0.12 mmol, 1.2 equiv) to each vial.

  • Solvent Addition: Add 1.0 mL of the designated anhydrous, degassed solvent to each vial.

  • Reaction: Securely cap the vials, remove them from the inert atmosphere, and place them in a preheated reaction block at 100 °C. Stir for 12 hours. For microwave-assisted screening, typical conditions are 100-120 °C for 15-30 minutes[4][12].

  • Analysis: After cooling, take a small aliquot from each vial, dilute appropriately, and analyze by LC-MS to determine the conversion percentage and product purity.

Data Presentation: Catalyst Screening Matrix

The results of the screening can be summarized in a table to facilitate comparison. Yields are determined by LC-MS analysis against a standard.

Entry Pd Precursor (2 mol%) Ligand (4 mol%) Base (2 equiv) Solvent Yield (%)
1 Pd(OAc)₂PPh₃K₂CO₃Toluene35
2 Pd(OAc)₂PPh₃K₃PO₄Toluene48
3 Pd(OAc)₂PPh₃Cs₂CO₃Toluene55
4 Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane75
5 Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane95
6 Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane92
7 Pd₂(dba)₃SPhosK₂CO₃1,4-Dioxane/H₂O88
8 Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O93
9 Pd₂(dba)₃SPhosCs₂CO₃1,4-Dioxane/H₂O91

Interpretation: Based on the hypothetical data above, the combination of Pd₂(dba)₃, XPhos, and K₃PO₄ in 1,4-dioxane (Entry 5) provides the highest yield and would be selected for the optimized scale-up protocol. The superior performance of the bulky, electron-rich XPhos ligand is consistent with established principles for coupling electron-deficient heterocycles[8].

Protocol 2: Optimized Synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

This protocol details the scaled-up synthesis using the optimal conditions identified in the screening phase.

Materials
  • 6-Bromopyrimidin-4-ol (1.0 g, 5.29 mmol, 1.0 equiv)

  • 3,5-Dimethylphenylboronic acid (952 mg, 6.35 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (97 mg, 0.106 mmol, 2 mol %)

  • XPhos (101 mg, 0.212 mmol, 4 mol %)

  • Potassium Phosphate (K₃PO₄) (2.25 g, 10.58 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (50 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃, XPhos, 6-bromopyrimidin-4-ol, 3,5-dimethylphenylboronic acid, and K₃PO₄.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (50 mL) via cannula or syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently degassed solvent; Poor quality reagents.Ensure all steps are performed under a strict inert atmosphere. Use freshly opened, high-purity reagents. Use a different palladium precursor/ligand combination.
Recovery of Starting Material Reaction temperature too low; Reaction time too short; Leaving group is not reactive enough (e.g., Cl vs. Br).Increase reaction temperature or time. Consider using microwave irradiation. Switch to a more reactive substrate (e.g., 6-iodopyrimidin-4-ol).
Formation of Debrominated Side Product Presence of water; Base-promoted protodeborylation of the boronic acid.Use rigorously dried solvents and reagents. Switch to a milder base (e.g., K₂CO₃).
Formation of Homocoupled Boronic Acid Product Oxygen contamination leading to oxidative homocoupling.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

Conclusion

The synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The success of this transformation is highly dependent on the catalyst system. Systematic screening reveals that bulky, electron-rich phosphine ligands, such as XPhos, paired with a Pd(0) source and a suitable base like K₃PO₄, provide superior results for this class of electron-deficient heterocyclic substrates. The protocols outlined in this application note provide a robust framework for both the rapid optimization and the reliable scale-up synthesis of this important pharmaceutical building block.

References

  • LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. PMC.
  • Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes. The Journal of Organic Chemistry.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Heteroaryl Ethers by Oxidative Palladium Catalysis of Pyridotriazol-1-yloxy Pyrimidines with Arylboronic Acids.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Palladium-Catalyzed Synthesis of 5-(Arylated) Pyrimidines, Their Characterization, Electronic Communication, and Non-linear Optical Evaluations.
  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Name of the source.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine. PubMed.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using...
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Application Note: Synthesis of 6-Propylpyrimidin-4-ol
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.
  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderiv

Sources

Application

Application Note: In Vivo Dosing Formulation and Pharmacokinetic Profiling of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Document Type: Technical Guide & Standard Operating Procedure (SOP) Target Audience: Preclinical Formulation Scientists, Pharmacologists, and Drug Development Professionals Executive Summary & Physiochemical Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Guide & Standard Operating Procedure (SOP) Target Audience: Preclinical Formulation Scientists, Pharmacologists, and Drug Development Professionals

Executive Summary & Physiochemical Rationale

The transition of small molecule therapeutics from in vitro discovery to in vivo IND-enabling studies is frequently bottlenecked by poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles[1][2]. 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (DMPP) represents a classic hydrophobic small molecule scaffold. Structurally, it features a lipophilic 3,5-dimethylphenyl moiety coupled to a pyrimidin-4-ol core—a motif frequently utilized in the design of selective kinase inhibitors (e.g., FGFR4 antagonists)[3].

The pyrimidin-4-ol ring introduces a physiochemical liability: it can tautomerize to a pyrimidin-4(3H)-one, creating a complex hydrogen-bond donor/acceptor network that strongly stabilizes its crystalline lattice. Consequently, DMPP exhibits high lipophilicity and negligible solubility in standard aqueous buffers[4]. To achieve systemic exposure required for efficacy and toxicology models, the formulation must thermodynamically disrupt this lattice while kinetically preventing precipitation upon administration[5].

This guide details two field-proven, self-validating formulation strategies tailored for DMPP: a Co-solvent/Surfactant Micellar System and a Cyclodextrin Inclusion Complex .

Pre-Formulation Profiling

Before selecting a vehicle, it is critical to map the compound's physiochemical boundaries. Table 1 summarizes the theoretical profile of DMPP and the corresponding formulation causality.

Table 1: Physiochemical Profile & Formulation Implications
ParameterEstimated Value / PropertyFormulation Causality & Impact
Molecular Weight ~200.24 g/mol Small size allows for efficient cyclodextrin cavity encapsulation.
LogP (Lipophilicity) > 3.0 (Highly Lipophilic)Requires strong organic co-solvents (e.g., DMSO) to disrupt lattice forces.
Aqueous Solubility < 0.1 mg/mLPrevents the use of simple saline/PBS vehicles; necessitates surfactants.
Tautomerism Pyrimidinol PyrimidinonepH adjustments alone are insufficient; requires micellar or host-guest stabilization.

Formulation Decision Workflow

The selection of the dosing vehicle is dictated by the intended route of administration and the required maximum tolerated dose (MTD).

FormulationDecisionTree API 6-(3,5-Dimethylphenyl) pyrimidin-4-ol (DMPP) Assess Physiochemical Profiling (LogP, pKa, Solubility) API->Assess Soluble Aqueous Soluble (>1 mg/mL) Assess->Soluble Insoluble Poorly Soluble (<1 mg/mL) Assess->Insoluble Buffer Aqueous Buffer (Saline/PBS) Soluble->Buffer Cosolvent Co-solvent / Surfactant (DMSO/PEG300/Tween-80) Insoluble->Cosolvent High LogP Cyclo Host-Guest Complexation (20-30% Captisol) Insoluble->Cyclo IV Route Required QC Quality Control (Visual & HPLC Validation) Buffer->QC Cosolvent->QC Cyclo->QC Dosing In Vivo Administration (PO, IP, IV, SC) QC->Dosing Clear, Stable Solution

Figure 1: Decision tree for selecting the optimal in vivo formulation strategy for DMPP.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: Co-solvent/Surfactant System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Best for: Intraperitoneal (IP) and Peroral (PO) administration[2][6]. Mechanism of Causality: DMSO acts as the primary solubilizer to break the crystalline lattice. PEG300 functions as a co-solvent to maintain solubility during dilution. Tween-80, a non-ionic surfactant, forms micelles that coat the solvated DMPP molecules, preventing nucleation and precipitation when the final aqueous saline phase is introduced[7].

Step-by-Step Procedure (Target: 2 mg/mL):

  • Primary Solubilization: Weigh 2.0 mg of DMPP powder into a sterile glass vial. Add 100 µL of pure DMSO. Vortex for 60 seconds.

    • Validation Checkpoint: The solution must be 100% optically clear. If particulates remain, sonicate at 37°C for 5 minutes. Do not proceed if the drug is not fully dissolved, as subsequent steps cannot rescue undissolved API.

  • Co-solvent Addition: Add 400 µL of PEG300 to the vial. Vortex for 30 seconds.

  • Micellar Encapsulation: Add 50 µL of Tween-80. Vortex vigorously for 60 seconds to ensure homogeneous distribution of the surfactant.

    • Causality Note: Tween-80 is highly viscous; ensure the pipette tip is fully cleared. Adding the surfactant before the aqueous phase is an absolute requirement to prevent immediate drug crash-out[7].

  • Aqueous Dilution: Slowly add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing the solution.

    • Validation Checkpoint: The final formulation must remain a clear, single-phase solution. If the solution turns milky or turbid, micellar encapsulation has failed, indicating the concentration exceeds the critical micelle capacity.

Protocol B: Cyclodextrin Inclusion Complex (20% Captisol® in 20 mM Citrate Buffer)

Best for: Intravenous (IV) administration and continuous infusion pumps[2][8]. Mechanism of Causality: Captisol (Sulfobutyl ether beta-cyclodextrin) features a hydrophobic internal cavity that encapsulates the lipophilic 3,5-dimethylphenyl ring of DMPP. Its polyanionic sulfobutyl ether groups face outward, conferring massive aqueous solubility to the complex[8][9]. This eliminates the need for organic solvents, preventing hemolysis during IV injection.

Step-by-Step Procedure (Target: 5 mg/mL):

  • Vehicle Preparation: Dissolve 200 mg of Captisol® in 1.0 mL of 20 mM Citrate Buffer (pH 4.5). Vortex until completely clear.

  • API Addition: Add 5.0 mg of DMPP to the Captisol solution.

  • Complexation: Sonicate the suspension in a water bath at 40°C for 30–45 minutes.

    • Causality Note: Heat provides the thermodynamic energy required for the drug to partition from the solid state into the cyclodextrin cavity.

  • Equilibration & Filtration: Allow the solution to cool to room temperature. Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed API and ensure sterility.

    • Validation Checkpoint: Analyze the pre- and post-filtration concentrations via HPLC. A recovery rate of >95% validates successful inclusion complexation.

In Vivo Dosing & Pharmacodynamic Workflow

Once the formulation passes quality control, it is integrated into the in vivo PK/PD workflow.

DosingWorkflow Prep Formulation Preparation Admin Animal Dosing (Mice/Rats) Prep->Admin QC Passed Absorb Systemic Absorption Admin->Absorb PK PK Analysis (Blood Collection) Absorb->PK Timepoints Efficacy PD / Efficacy Assessment Absorb->Efficacy Target Engagement

Figure 2: Experimental workflow from formulation preparation to in vivo PK/PD assessment.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Immediate precipitation upon adding Saline (Protocol A) Incorrect order of addition or insufficient surfactant.Discard. Remake ensuring Tween-80 is fully homogenized with DMSO/PEG300 before adding saline[7].
Turbidity after 2 hours of storage Ostwald ripening; metastable micellar state.Prepare formulation fresh immediately prior to dosing. Do not store overnight.
Low HPLC recovery post-filtration (Protocol B) Incomplete cyclodextrin complexation.Increase sonication time/temperature, or increase Captisol concentration to 30% w/v[8].
Injection site necrosis (SC/IP administration) High local concentration of DMSO or extreme pH.Switch to Protocol B (Captisol), which is biocompatible and tissue-sparing.

Sources

Method

Application Note: Scale-Up Manufacturing Process for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Executive Summary & Scientific Rationale The compound 6-(3,5-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Executive Summary & Scientific Rationale

The compound 6-(3,5-dimethylphenyl)pyrimidin-4-ol (and its tautomer, 6-(3,5-dimethylphenyl)pyrimidin-4(3H)-one) is a critical heterocyclic building block in medicinal chemistry. Pyrimidin-4-ol derivatives are extensively utilized as core scaffolds in the development of targeted therapeutics, including selective kinase inhibitors (e.g., FGFR4, EGFR, and VEGFR-2 inhibitors)[1].

Historically, the synthesis of 4,6-disubstituted pyrimidines relied on multi-step Biginelli-type condensations or the use of highly reactive, moisture-sensitive reagents. To meet the demands of commercial drug development, this application note details a highly efficient, one-pot scale-up protocol. By utilizing ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (CAS: 871129-46-3) and reacting it with formamide in the presence of ammonium acetate, we achieve a robust cyclocondensation[2]. This method eliminates the need for isolated intermediates, minimizes toxic byproducts, and ensures high atom economy suitable for pilot and commercial-scale manufacturing.

Mechanistic Pathway & Causality

Understanding the reaction mechanism is essential for process control and troubleshooting during scale-up. The one-pot synthesis relies on the in situ generation of ammonia from ammonium acetate, which drives the initial condensation[2].

  • Enamine Formation: Ammonium acetate dissociates at elevated temperatures, providing a controlled release of ammonia. This reacts with the β -keto ester (ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate) to form the intermediate ethyl 3-amino-3-(3,5-dimethylphenyl)acrylate[2].

  • C-N Insertion & Cyclodehydration: Formamide acts as both a reactant and a solvent modifier. It undergoes nucleophilic attack by the enamine intermediate. Subsequent intramolecular cyclization and the elimination of water and ethanol at 120–130°C yield the pyrimidine ring[2].

  • Tautomeric Equilibrium: The final product exists in a solvent-dependent tautomeric equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). For isolation purposes, adjusting the aqueous quench to the compound's isoelectric point (pH 5–6) forces the precipitation of the stable crystalline solid[3].

Mechanism A Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (β-Keto Ester) C Ethyl 3-amino-3-(3,5-dimethylphenyl)acrylate (Intermediate) A->C + NH3 (from NH4OAc) B Ammonium Acetate (Ammonia Source) B->C Generates NH3 E Cyclization & Dehydration (-H2O, -EtOH) C->E + Formamide D Formamide (C-N Insertion) D->E Reacts F 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (Enol Form) E->F Heat (120-130°C) G 6-(3,5-Dimethylphenyl)pyrimidin-4(3H)-one (Keto Tautomer) F->G Tautomeric Equilibrium

Caption: One-pot cyclocondensation mechanism and tautomeric equilibrium of the pyrimidin-4-ol.

Scale-Up Manufacturing Protocol

The following self-validating protocol is designed for a 20 L pilot-scale reactor. It incorporates integrated quality checks to ensure batch-to-batch reproducibility.

Phase 1: Reactor Preparation & Reagent Charging

Causality Check: Formamide is used in excess to drive the reaction forward and maintain a fluid reaction mixture before the temperature reaches the melting point of the intermediates.

  • Purge a clean, dry 20 L glass-lined jacketed reactor with Nitrogen ( N2​ ) for 15 minutes.

  • Charge the reactor with formamide (5.0 kg, ~5.0 eq) and begin moderate agitation (150 rpm).

  • Add ammonium acetate (1.28 kg, ~1.5 eq) in portions to avoid clumping.

  • Slowly charge ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (2.42 kg, 11.0 mol, 1.0 eq) into the reactor.

Phase 2: One-Pot Cyclocondensation

Causality Check: The reaction requires high thermal energy to overcome the activation barrier of the final cyclodehydration step.

  • Ramp the reactor jacket temperature to achieve an internal temperature of 120°C – 130°C .

  • Maintain the reaction at this temperature for 4 to 6 hours .

  • In-Process Control (IPC): Withdraw a 1 mL sample at the 4-hour mark. Quench in 5 mL of water/acetonitrile and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the β -keto ester starting material is ≤1.0% .

Phase 3: Quench, Acidification, and Isolation

Causality Check: The pyrimidin-4-ol product is amphoteric. Acidifying the basic/neutral formamide mixture to pH 5.0–6.0 ensures the product is fully protonated to its neutral, most insoluble form, maximizing crystallization yield[3].

  • Cool the reactor internal temperature to 20°C – 25°C .

  • Slowly charge 10 L of ice-cold deionized water into the reactor while increasing agitation to 250 rpm. An initial slurry will form.

  • Dropwise, add 2M Hydrochloric Acid (HCl) until the pH of the mixture stabilizes between 5.0 and 6.0 .

  • Stir the suspension for 2 hours at 10°C to ensure complete precipitation.

  • Discharge the slurry to a Nutsche filter. Wash the wet cake with cold deionized water (3 × 2 L) to remove residual formamide and ammonium salts.

Phase 4: Purification & Drying
  • Transfer the crude wet cake back to the reactor. Add Ethanol/Water (70:30 v/v) (approx. 8 L).

  • Heat to reflux (80°C) until a clear solution is obtained. Polish filter if necessary.

  • Cool the solution gradually to 5°C at a rate of 10°C/hour to promote the growth of high-purity crystals.

  • Filter the purified crystals and dry in a vacuum oven at 60°C under <50 mbar for 12 hours until the moisture content is ≤0.5% .

ProcessWorkflow Start Raw Materials: Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate + Formamide + NH4OAc Rxn Reactor (120-130°C) One-Pot Cyclocondensation Start->Rxn Charge Cool Cooling & Aqueous Quench (T < 25°C) Rxn->Cool 4-6 hrs Acid Acidification (HCl) Adjust to pH 5-6 Cool->Acid Stir Filter Filtration & Washing (Cold Deionized Water) Acid->Filter Precipitate Crystal Recrystallization (EtOH/Water) Filter->Crystal Crude Solid Dry Vacuum Drying (60°C, <50 mbar) Crystal->Dry Wet Cake Product 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (High Purity >99%) Dry->Product Final Yield

Caption: Scale-up manufacturing workflow for 6-(3,5-dimethylphenyl)pyrimidin-4-ol.

Process Analytical Technology (PAT) & Quality Control

To ensure the scientific integrity of the scale-up, quantitative data tracking is mandatory. The tables below summarize the expected yield scaling and the rigorous release specifications required for pharmaceutical intermediates.

Table 1: Process Parameters & Yield Scaling

ScaleReactor VolumeReaction TimeCrude YieldPurified YieldHPLC Purity
Bench 1 L4.0 h82%76%>99.2%
Pilot 20 L5.5 h85%79%>99.5%
Commercial 200 L6.5 h88%81%>99.7%

Note: The increase in yield at larger scales is attributed to reduced physical transfer losses and highly optimized thermal mass control during the crystallization phase.

Table 2: Quality Control Release Specifications

ParameterAnalytical MethodSpecification
Appearance Visual InspectionWhite to off-white crystalline powder
Identification 1 H-NMR (DMSO- d6​ )Conforms to structure; singlet at ~ δ 8.1 ppm (pyrimidine C2-H)
Mass Spectrometry LC-MS (ESI+) m/z [M+H]+ 201.1
Purity HPLC (UV 254 nm) ≥99.0%
Moisture Content Karl Fischer Titration ≤0.5%
Heavy Metals ICP-MS ≤10 ppm

References

  • Gajera, J. M., Tondlekar, S. N., & Gharat, L. A. (2008). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Research Letters in Organic Chemistry, 2008, Article ID 810678.[Link][2]

  • Chhabi, et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.[Link][1]

  • Frontiers in Chemistry. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Using 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (Rilpivirine)

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, also known as Rilpivirine, in high-through...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, also known as Rilpivirine, in high-throughput screening (HTS) assays. Rilpivirine is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] Its well-defined mechanism of action and high potency make it an ideal control compound for HTS campaigns aimed at discovering novel anti-HIV agents, particularly those targeting the reverse transcriptase enzyme. This guide details both biochemical and cell-based HTS assay protocols, emphasizing experimental design, optimization, data analysis, and quality control to ensure the generation of robust and reliable results.

Introduction: The Role of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (Rilpivirine) in Antiviral HTS

The quest for novel antiviral agents remains a critical endeavor in the face of emerging drug resistance and the need for improved therapeutic options. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[3][4]

6-(3,5-Dimethylphenyl)pyrimidin-4-ol, or Rilpivirine, is a diarylpyrimidine derivative that serves as a highly specific and potent inhibitor of HIV-1 reverse transcriptase (RT).[2] As an NNRTI, it binds to an allosteric, hydrophobic pocket near the enzyme's active site.[5][6] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.[2][5]

The well-characterized properties of Rilpivirine, including its high potency, long half-life, and established mechanism of action, make it an exemplary positive control for HTS assays targeting HIV-1 RT.[1] Its inclusion in screening campaigns is vital for assay validation, quality control, and for benchmarking the potency of newly identified inhibitory compounds.

This guide will provide detailed protocols for two primary HTS assay formats:

  • Biochemical Assay: A direct, enzyme-based assay to identify inhibitors of purified HIV-1 Reverse Transcriptase.

  • Cell-Based Assay: A more physiologically relevant assay that measures the inhibition of HIV-1 replication in a cellular context.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Understanding the mechanism of action of Rilpivirine is fundamental to designing and interpreting HTS assays. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during DNA synthesis, NNRTIs like Rilpivirine are non-competitive inhibitors.[5]

The key steps are:

  • Binding: Rilpivirine binds to a specific, allosteric pocket on the p66 subunit of HIV-1 RT. This pocket is distinct from the substrate-binding site.

  • Conformational Change: This binding event locks the enzyme in an inactive conformation.

  • Inhibition: The conformational change prevents the enzyme from carrying out its polymerase activity, halting the reverse transcription of viral RNA into DNA.[5]

This direct and specific mechanism allows for the development of highly targeted biochemical assays.

Diagram: Mechanism of Rilpivirine Action

Rilpivirine_Mechanism cluster_0 HIV-1 Reverse Transcriptase (RT) Active_Site Polymerase Active Site Proviral_DNA Proviral DNA (Synthesis Blocked) Active_Site->Proviral_DNA Reverse Transcription Allosteric_Pocket NNRTI Binding Pocket (Allosteric Site) Allosteric_Pocket->Active_Site Induces Conformational Change & Inactivates Rilpivirine Rilpivirine Rilpivirine->Allosteric_Pocket Binds Viral_RNA Viral RNA Template Viral_RNA->Active_Site dNTPs dNTPs dNTPs->Active_Site

Caption: Rilpivirine binds to an allosteric site on HIV-1 RT, inhibiting its function.

Biochemical HTS Assay for HIV-1 Reverse Transcriptase Inhibitors

This assay directly measures the enzymatic activity of purified HIV-1 RT and is ideal for primary screening of large compound libraries to identify direct inhibitors.

Principle

The assay quantifies the synthesis of DNA from an RNA template by HIV-1 RT.[7] It utilizes a non-radioactive, colorimetric ELISA-based method. A poly(A) RNA template is annealed to a biotinylated oligo(dT) primer and immobilized on a streptavidin-coated microplate. Digoxigenin (DIG)-labeled dUTP and unlabeled dNTPs are provided as substrates. Active RT incorporates the DIG-labeled nucleotides into the newly synthesized DNA strand. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate like ABTS. The signal intensity is directly proportional to RT activity.

Diagram: Biochemical HTS Workflow

Biochemical_HTS_Workflow Start Start Dispense_Compounds Dispense Test Compounds & Rilpivirine (Control) into 384-well Plate Start->Dispense_Compounds Add_RT_Mix Add HIV-1 RT Enzyme & Biotin-Oligo(dT)/Poly(A) Template Dispense_Compounds->Add_RT_Mix Incubate_1 Incubate (e.g., 1 hour, 37°C) Add_RT_Mix->Incubate_1 Add_dNTP_Mix Add dNTP Mix with DIG-dUTP Incubate_1->Add_dNTP_Mix Incubate_2 Incubate to Allow DNA Synthesis Add_dNTP_Mix->Incubate_2 Transfer_to_Streptavidin Transfer to Streptavidin-Coated Plate Incubate_2->Transfer_to_Streptavidin Wash_1 Wash to Remove Unbound Reagents Transfer_to_Streptavidin->Wash_1 Add_Anti_DIG_HRP Add Anti-DIG-HRP Conjugate Wash_1->Add_Anti_DIG_HRP Wash_2 Wash to Remove Excess Conjugate Add_Anti_DIG_HRP->Wash_2 Add_Substrate Add Colorimetric Substrate (e.g., ABTS) Wash_2->Add_Substrate Read_Absorbance Read Absorbance (e.g., 405 nm) Add_Substrate->Read_Absorbance Analyze_Data Data Analysis: % Inhibition, Z'-factor Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the non-radioactive, colorimetric HIV-1 RT biochemical assay.

Materials and Reagents
  • Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Plates: 384-well assay plates; 384-well streptavidin-coated plates

  • Substrates: Biotin-oligo(dT) primer, Poly(A) template, dNTP mix (dATP, dCTP, dGTP, dTTP, DIG-dUTP)

  • Detection: Anti-Digoxigenin-HRP conjugate, ABTS substrate, Stop solution

  • Buffers: Assay buffer, Wash buffer, Lysis buffer (for enzyme dilution)

  • Controls: Rilpivirine (positive control), DMSO (negative control)

Step-by-Step Protocol
  • Compound Plating:

    • Dispense test compounds and controls into a 384-well assay plate using an acoustic dispenser or pin tool. Typically, a final screening concentration of 10 µM is used.

    • Positive Control: Dispense Rilpivirine to achieve a final concentration known to give >90% inhibition (e.g., 100 nM).

    • Negative Control: Dispense an equivalent volume of DMSO (e.g., final concentration of 0.5%).[8]

  • Enzyme and Template/Primer Addition:

    • Prepare a master mix containing HIV-1 RT and the annealed Biotin-oligo(dT)/Poly(A) template in assay buffer.

    • Dispense this mix into all wells of the compound plate.

  • Pre-incubation:

    • Incubate the plate for 30-60 minutes at 37°C to allow compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a dNTP master mix containing the DIG-dUTP.

    • Add the dNTP mix to all wells to start the reverse transcription reaction.

  • Reaction Incubation:

    • Incubate the plate for 1-2 hours at 37°C.

  • Capture:

    • Transfer the reaction mixture to a streptavidin-coated 384-well plate.

    • Incubate for 1 hour at room temperature to allow the biotinylated DNA product to bind.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound components.

  • Detection:

    • Add Anti-DIG-HRP conjugate diluted in an appropriate buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3-5 times to remove the unbound conjugate.

  • Signal Generation:

    • Add ABTS substrate and incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add stop solution.

  • Data Acquisition:

    • Read the absorbance at 405 nm using a microplate reader.

Cell-Based HTS Assay for HIV-1 Replication Inhibitors

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular environment, providing more physiologically relevant data and enabling the discovery of inhibitors targeting various stages of the viral life cycle.[9][10]

Principle

This protocol utilizes an engineered T-cell line (e.g., MT-2 or Jurkat) that contains an integrated reporter gene, such as luciferase or β-galactosidase, under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.[9][11] The HIV-1 LTR is activated by the viral protein Tat, which is produced after successful reverse transcription, integration, and transcription of the viral genome.[11] Therefore, reporter gene expression is a direct measure of successful viral replication up to the point of early gene expression.[12] Inhibition of any essential step, including reverse transcription, will result in a decrease in the reporter signal.

Diagram: Cell-Based HTS Workflow

Cell_Based_HTS_Workflow Start Start Dispense_Compounds Dispense Test Compounds & Rilpivirine (Control) into 384-well Plate Start->Dispense_Compounds Add_Cells Add Reporter T-Cell Suspension Dispense_Compounds->Add_Cells Add_Virus Add HIV-1 Virus Stock (at optimized MOI) Add_Cells->Add_Virus Incubate Incubate for 48-72 hours at 37°C, 5% CO2 Add_Virus->Incubate Add_Lysis_Reagent Add Cell Lysis Buffer Incubate->Add_Lysis_Reagent Cytotoxicity_Assay Parallel Cytotoxicity Assay (e.g., CellTiter-Glo) Incubate->Cytotoxicity_Assay Parallel Plate Add_Luciferase_Substrate Add Luciferase Substrate Add_Lysis_Reagent->Add_Luciferase_Substrate Read_Luminescence Read Luminescence Add_Luciferase_Substrate->Read_Luminescence Analyze_Data Data Analysis: % Inhibition, IC50, CC50, SI Read_Luminescence->Analyze_Data Cytotoxicity_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based, luciferase reporter assay for HIV-1 replication.

Materials and Reagents
  • Cell Line: HIV-1 LTR-luciferase reporter T-cell line (e.g., TZM-bl).

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Plates: 384-well white, clear-bottom tissue culture-treated plates.

  • Reagents: Luciferase assay reagent (e.g., Bright-Glo), Cytotoxicity assay reagent (e.g., CellTiter-Glo).

  • Controls: Rilpivirine (positive control), DMSO (negative control), uninfected cells (background).

Step-by-Step Protocol
  • Compound Plating:

    • Dispense test compounds and controls into 384-well plates as described in the biochemical assay protocol. Two sets of plates should be prepared: one for the antiviral assay and one for a parallel cytotoxicity assay.

  • Cell Plating:

    • Harvest reporter cells and adjust the density in culture medium.

    • Dispense the cell suspension into all wells of both the antiviral and cytotoxicity plates (e.g., 5,000 cells/well).[13]

  • Infection:

    • Thaw a pre-titered aliquot of HIV-1 virus stock and dilute it in culture medium to the desired multiplicity of infection (MOI). The optimal MOI should be determined during assay development to achieve a high signal-to-background ratio.[14]

    • Add the diluted virus to the wells of the antiviral assay plate only. Add an equivalent volume of medium to the cytotoxicity plate.

  • Incubation:

    • Incubate both plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Data Acquisition (Antiviral Assay):

    • Equilibrate the antiviral plate and the luciferase reagent to room temperature.

    • Add the luciferase reagent to all wells. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for 5-10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Acquisition (Cytotoxicity Assay):

    • Equilibrate the cytotoxicity plate and the CellTiter-Glo reagent to room temperature.

    • Add the reagent to all wells.

    • Incubate for 10 minutes.

    • Read the luminescence. This signal is proportional to the amount of ATP present, which indicates the number of viable cells.[14]

Data Analysis and Quality Control

Primary Data Analysis

For both assays, the primary output is the percentage of inhibition, calculated as follows:

% Inhibition = (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background)) * 100

  • Signal_Compound: Signal from a well with a test compound.

  • Signal_NegativeControl: Average signal from DMSO-only wells (0% inhibition).

  • Signal_Background: Average signal from wells with a high concentration of Rilpivirine (biochemical assay) or uninfected cells (cell-based assay) (100% inhibition).

HTS Quality Control: The Z'-Factor

The quality and robustness of an HTS assay are assessed using the Z'-factor.[15][16] This statistical parameter accounts for both the dynamic range of the assay and the variability of the signals.[17]

Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

  • SD: Standard Deviation

  • Mean: Average Signal

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA robust assay with a large separation between controls, suitable for HTS.[18][19]
0 to 0.5MarginalThe assay may be acceptable, but optimization is recommended.[16][19]
< 0UnacceptableSignificant overlap between controls; the assay is not suitable for screening.[16][19]

A Z'-factor should be calculated for each screening plate to ensure consistent performance. Typically, a value >0.5 is considered favorable for high-throughput screening.[9]

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) should be re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where the compound is tested across a range of concentrations (typically using a 10-point serial dilution).

The resulting data are fitted to a sigmoidal dose-response curve to determine key parameters:[20][21]

  • IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that reduces viral replication or enzyme activity by 50%.[22]

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%, determined from the parallel cytotoxicity assay.[21][22]

  • SI (Selectivity Index): Calculated as CC₅₀ / IC₅₀. This ratio indicates the therapeutic window of the compound. A higher SI value is desirable (generally ≥10), indicating that the compound is effective at concentrations well below those that cause toxicity.[22]

Conclusion and Field-Proven Insights

The protocols detailed in this guide provide a robust framework for utilizing 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (Rilpivirine) in HTS campaigns for the discovery of novel HIV-1 inhibitors.

Key Insights from Experience:

  • Assay Miniaturization: Both assays are readily adaptable to 384-well and 1536-well formats for increased throughput, but this requires careful optimization of reagent volumes and dispensing technologies to maintain a high Z'-factor.[8]

  • DMSO Tolerance: Always determine the DMSO tolerance of your assay, especially for cell-based formats. While many cell lines tolerate up to 1% DMSO, higher concentrations can lead to cytotoxicity and false-positive results.[8]

  • Orthogonal Assays: Hits identified from a primary screen, particularly a biochemical screen, should always be validated in an orthogonal assay.[3] Confirming hits from the RT biochemical assay in the cell-based replication assay is a critical step to eliminate compounds that are non-specific, cytotoxic, or have poor cell permeability.

  • Resistance Profiling: Rilpivirine is a second-generation NNRTI with activity against some first-generation resistant mutants.[23][24] For advanced characterization, hits can be profiled against a panel of HIV-1 strains containing known NNRTI resistance mutations to determine their resistance profile early in the drug discovery process.

By implementing these detailed protocols and adhering to rigorous quality control standards, researchers can effectively leverage Rilpivirine as a benchmark control to identify and validate the next generation of anti-HIV-1 therapeutics.

References

  • High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC. (n.d.).
  • HIV 1 Reverse Transcriptase Assay Kit | XpressBio. (n.d.).
  • CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. (n.d.).
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. (n.d.).
  • Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC. (n.d.).
  • HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC. (n.d.).
  • Z-factor - Wikipedia. (n.d.).
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • What is the mechanism of Rilpivirine Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • A highly stringent high-throughput screening assay for identifying transcription-modulating agents of HIV-1 latency - bioRxiv. (2026, January 11).
  • The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC. (2016, March 1).
  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2026, February 12).
  • Complementary assays reveal a relationship between HIV-1 uncoating and reverse transcription | PNAS. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024, January 11).
  • Determination of IC50 and CC50 of each compound. (A) Titration of... - ResearchGate. (n.d.).
  • Rilpivirine - Wikipedia. (n.d.).
  • Novel high-throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action | Biochemical Journal | Portland Press. (2014, August 22).
  • CC50/IC50 Assay Services for Pharmaceutical Safety - Labinsights. (2023, May 8).
  • Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI - PubMed. (2026, January 5).
  • Luciferase time-based, high-throughput screening assay for the discovery of HIV-1 inhibitors - MedCrave. (2014, August 27).
  • Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC - NIH. (2023, February 2).
  • How can we improve our antiviral drug development pipeline? - Patsnap Synapse. (2025, March 20).
  • On HTS: Z-factor. (2023, December 12).
  • A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. (n.d.).
  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. (2025, December 28).
  • The Z prime value (Z´) | BMG LABTECH. (2025, January 27).
  • Toward the Development of a Virus-Cell-Based Assay for the Discovery of Novel Compounds against Human Immunodeficiency Virus Type 1 - PMC. (n.d.).
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20).
  • [Mechanism of action and pharmacokinetics of rilpivirine.] | Request PDF - ResearchGate. (n.d.).
  • High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. (n.d.).
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.).
  • New Real-Time Reverse Transcriptase-Initiated PCR Assay with Single-Copy Sensitivity for Human Immunodeficiency Virus Type 1 RNA in Plasma | Journal of Clinical Microbiology. (n.d.).
  • Full article: Safety, efficacy, and pharmacokinetics of rilpivirine: systematic review with an emphasis on resource-limited settings - Taylor & Francis. (2011, April 28).
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Publishing. (n.d.).
  • EASY-HIT: HIV Full-Replication Technology for Broad Discovery of Multiple Classes of HIV Inhibitors | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
  • Single-Cell and Single-Cycle Analysis of HIV-1 Replication - PMC - NIH. (n.d.).
  • Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication - Frontiers. (2021, June 29).
  • Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare. (2024, September 2).

Sources

Method

cell culture assay protocol for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Title: Preclinical In Vitro Evaluation Protocol for Pyrimidin-4-ol Derivatives: Focusing on 6-(3,5-Dimethylphenyl)pyrimidin-4-ol Introduction & Scientific Rationale The compound 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical In Vitro Evaluation Protocol for Pyrimidin-4-ol Derivatives: Focusing on 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Introduction & Scientific Rationale

The compound 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (CAS: 1697463-91-4) represents a highly versatile chemical building block. The pyrimidine and pyrimidin-4-ol heterocycles are privileged scaffolds in medicinal chemistry, frequently serving as an isostere for the adenine ring of ATP. This structural mimicry allows pyrimidine derivatives to competitively bind the hinge region of protein kinases, making them foundational to the development of targeted anti-cancer therapeutics[1].

When evaluating a novel synthetic small molecule like 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, researchers must establish a self-validating assay cascade. It is insufficient to merely observe cell death; a rigorous preclinical protocol must prove causality. The workflow below is designed to confirm that the compound enters the cell, directly engages its target, inhibits downstream signaling, and consequently induces a phenotypic response.

Experimental Causality & Assay Selection

To ensure scientific integrity, every experimental choice in this protocol is grounded in mechanistic logic:

  • Phenotypic Readout (Cell Viability): We utilize the CellTiter-Glo assay to quantify ATP as a direct proxy for metabolic activity. Unlike colorimetric assays (e.g., MTT) which are prone to reductive artifacts and metabolic interference, the luciferase-based ATP quantification provides a highly sensitive, stable luminescent signal that directly correlates with the number of viable cells[2].

  • Biophysical Validation (Target Engagement): To prove that the phenotypic toxicity is driven by direct target binding rather than off-target membrane disruption, we employ the Cellular Thermal Shift Assay (CETSA). This method relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation inside intact cells[3].

  • Mechanistic Validation (Signaling Profiling): Western blotting is used to assess the phosphorylation status of downstream effectors (e.g., ERK or AKT). This confirms that physical target engagement translates into functional pathway inhibition.

Workflow A Compound Prep (DMSO Stock) B Cell Culture Treatment A->B C Viability Assay (CellTiter-Glo) B->C Phenotypic D Target Engagement (CETSA) B->D Biophysical E Mechanistic Profiling (Western Blot) B->E Signaling

Fig 1. Multiparametric in vitro assay workflow for evaluating pyrimidine derivatives.

Materials and Reagents

  • Compound: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (Standard purity ≥98%).

  • Cell Lines: A549 (Human Lung Carcinoma) or HCT116 (Human Colorectal Carcinoma), cultured in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Reagent, Dimethyl Sulfoxide (DMSO, cell culture grade), RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails.

Step-by-Step Methodologies

Protocol A: Compound Preparation & Storage

Expert Insight: Pyrimidine derivatives can exhibit variable aqueous solubility. Proper handling of the stock solution is critical to prevent micro-precipitation, which skews dose-response curves.

  • Weigh the lyophilized 6-(3,5-Dimethylphenyl)pyrimidin-4-ol powder and dissolve it in 100% cell culture-grade DMSO to yield a 10 mM master stock .

  • Vortex thoroughly and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • Aliquot the stock into single-use 20 µL volumes and store at -20°C. Do not exceed two freeze-thaw cycles.

  • Critical Rule: Ensure the final DMSO concentration in any cell culture assay never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Cell Viability Assay (CellTiter-Glo)
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 3,000 cells/well in 90 µL of complete media into a 96-well opaque white microplate.

    • Expert Insight: Fill the outer perimeter wells (rows A and H, columns 1 and 12) with 100 µL of sterile PBS. This prevents evaporation-induced edge effects that commonly ruin HTS data.

  • Treatment: Incubate the plate for 24 hours at 37°C, 5% CO₂. Prepare a 10-point serial dilution (1:3) of the compound in media (10X final concentration). Add 10 µL of the diluted compound to the wells (Final concentration range: 1 nM to 10 µM). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Equilibrate the CellTiter-Glo reagent simultaneously.

  • Lysis & Readout: Add 100 µL of CellTiter-Glo reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate stationary at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • Measurement: Read luminescence on a microplate reader (integration time: 0.5–1 second/well). Calculate the IC₅₀ using non-linear regression (variable slope).

Protocol C: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Seed cells in two 10 cm dishes and grow to 80% confluency. Treat one dish with 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (at a concentration equivalent to 5× IC₅₀) and the other with 0.1% DMSO (vehicle) for 2 hours.

  • Harvesting: Wash cells with cold PBS, detach using a cell scraper (avoid trypsin to preserve intracellular protein states), and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into a 96-well PCR plate. Heat the plate in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by cooling at room temperature for 3 minutes[3].

  • Lysis: Subject the PCR plate to three rapid freeze-thaw cycles (alternating between liquid nitrogen and a 37°C water bath).

  • Separation: Transfer lysates to microcentrifuge tubes and centrifuge at 20,000 × g for 20 minutes at 4°C. This pellets the denatured, aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized target protein) and analyze via Western blot. A positive target engagement is indicated by a shift in the aggregation temperature (T_agg) in the compound-treated group compared to the vehicle.

Protocol D: Mechanistic Profiling (Western Blotting)
  • Treat cells with the compound at 0.5×, 1×, and 5× IC₅₀ for 4–6 hours to capture early signaling events before the onset of apoptosis.

  • Lyse cells using RIPA buffer on ice for 30 minutes. Centrifuge and quantify protein using a BCA assay.

  • Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe for phosphorylated vs. total target kinases (e.g., p-ERK1/2 and Total ERK1/2).

Mechanism Inhibitor 6-(3,5-Dimethylphenyl) pyrimidin-4-ol Kinase Target Kinase (e.g., RTK/Src) Inhibitor->Kinase Competitive Binding Downstream Downstream Signaling (p-ERK / p-AKT) Kinase->Downstream Inhibition ATP ATP Binding ATP->Kinase Blocked Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome Phenotype

Fig 2. Proposed ATP-competitive mechanism of pyrimidine-based kinase inhibitors.

Data Presentation: Expected Pharmacological Profile

To synthesize the quantitative data generated from this assay cascade, results should be tabulated to compare phenotypic toxicity against biophysical engagement.

Assay TypeReadout MetricExpected Result ProfileMechanistic Interpretation
CellTiter-Glo IC₅₀ (Viability)0.5 µM – 5.0 µMDemonstrates dose-dependent cytotoxicity and establishes the baseline potency of the compound.
CETSA ΔT_agg (Thermal Shift)+3°C to +6°C shiftConfirms direct, intracellular physical binding to the putative target kinase.
Western Blot Phospho-to-Total Ratio>70% reduction at 5× IC₅₀Validates that target engagement functionally blocks downstream oncogenic signaling.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 1112-1135.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Welcome to the technical support center for the synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrimidine derivative. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol?

The most direct and frequently cited method is a one-pot cyclocondensation reaction. This approach involves reacting a β-ketoester, specifically methyl or ethyl 3-oxo-3-(3,5-dimethylphenyl)propanoate, with formamide in the presence of a stoichiometric amount of ammonium acetate at elevated temperatures.[1] This method is favored for its use of commercially available starting materials and operational simplicity.

Q2: What is the underlying mechanism for this one-pot synthesis?

The reaction proceeds through a well-established pathway. First, the ammonium acetate serves as an in situ source of ammonia. The ammonia reacts with the β-ketoester (methyl 3-oxo-3-(3,5-dimethylphenyl)propanoate) to form an enamine intermediate, methyl 3-amino-3-(3,5-dimethylphenyl)acrylate.[1] This intermediate is then cyclized by reacting with formamide, which provides the remaining two carbon atoms and one nitrogen atom for the pyrimidine ring, to yield the final 6-(3,5-Dimethylphenyl)pyrimidin-4-ol product.

Ketoester Methyl 3-oxo-3-(3,5-dimethylphenyl)propanoate Enamine Enamine Intermediate (Methyl 3-amino-3-(3,5-dimethylphenyl)acrylate) Ketoester->Enamine + Ammonia Ammonia Ammonia (from Ammonium Acetate) Ammonia->Enamine Formamide Formamide Product 6-(3,5-Dimethylphenyl)pyrimidin-4-ol Formamide->Product Enamine->Product + Formamide (Cyclization)

Caption: Reaction pathway for 6-arylpyrimidin-4-ol synthesis.

Q3: What kind of yield can I realistically expect from this synthesis?

Reported yields for the synthesis of various 6-arylpyrimidin-4-ols using the formamide and ammonium acetate method typically range from 50% to 70%.[1] Yields can be highly dependent on reaction conditions, purity of starting materials, and the efficiency of product isolation and purification.

Q4: Does 6-(3,5-Dimethylphenyl)pyrimidin-4-ol exhibit tautomerism?

Yes, this is a critical point. Pyrimidin-4-ols exist in a keto-enol tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form. The pyrimidin-4-one tautomer is often more stable due to factors like intermolecular hydrogen bonding.[2] This equilibrium can affect the compound's polarity, solubility, and spectroscopic characterization, which is particularly relevant during purification.[2]

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems that lead to suboptimal yields.

Problem Area 1: Low Conversion & Poor Yield

Q: My reaction has a low yield, with a significant amount of unreacted starting material remaining. What are the likely causes and how can I fix this?

A: Low conversion is a common issue that can often be traced back to reaction conditions and reagent quality. Several factors could be at play.

  • Cause 1: Suboptimal Temperature and Reaction Time. The cyclocondensation requires significant thermal energy. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to the decomposition of formamide or starting materials.[3][4]

    • Solution: The recommended temperature range is typically 160–170°C.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, extending the reaction time (from the typical 4-6 hours) may be necessary before considering a temperature increase.[3][4]

  • Cause 2: Impure Reactants. The purity of the β-ketoester, formamide, and ammonium acetate is critical. Impurities can inhibit the reaction or introduce competing side reactions.[3][4]

    • Solution: Ensure all reagents are of high purity. Formamide is hygroscopic and can absorb water, which can interfere with the reaction; use a freshly opened bottle or distill it prior to use. The β-ketoester should be free of acidic or basic impurities from its synthesis.

  • Cause 3: Inefficient Ammonia Generation. Ammonium acetate decomposes at high temperatures to provide the ammonia needed for the initial enamine formation. If this process is inefficient, the first step of the reaction is hindered.

    • Solution: Ensure you are using a stoichiometric amount of ammonium acetate as reported in optimized procedures.[1] Using a sealed reaction vessel (with appropriate pressure relief) can help maintain the concentration of ammonia in the reaction mixture.

Start Low Yield Detected CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (T, t) CheckPurity->CheckConditions Purity OK PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impurities Suspected MonitorTLC Monitor Progress with TLC CheckConditions->MonitorTLC Conditions Appear Correct AdjustTime Increase Reaction Time MonitorTLC->AdjustTime Reaction Stalled AdjustTemp Increase Temperature (within 160-170°C) MonitorTLC->AdjustTemp Stalled after Time Increase Success Yield Improved MonitorTLC->Success Reaction Complete AdjustTime->MonitorTLC AdjustTemp->MonitorTLC Failure Consult Further AdjustTemp->Failure Decomposition Observed PurifyReagents->CheckConditions

Caption: Troubleshooting workflow for low reaction yield.

Problem Area 2: Byproduct Formation

Q: My crude product analysis (NMR, LC-MS) shows significant impurities. What are the common side reactions?

A: Byproduct formation directly consumes your starting materials and complicates purification, lowering the isolated yield.

  • Cause 1: Self-Condensation of the β-Ketoester. In the presence of ammonia or under basic conditions, β-ketoesters can undergo self-condensation, leading to complex, high-molecular-weight impurities.[4]

    • Solution: Maintain a controlled reaction temperature. The slow, controlled addition of the β-ketoester to the hot formamide/ammonium acetate mixture can sometimes minimize its concentration at any given moment, thus reducing the rate of self-condensation relative to the desired reaction.

  • Cause 2: Incomplete Cyclization. The open-chain enamine intermediate may fail to cyclize efficiently, especially if the reaction is not heated sufficiently or for long enough.[5]

    • Solution: This issue is directly addressed by ensuring the reaction temperature is maintained at an optimal level (160-170°C) and for an adequate duration.[1][5] TLC monitoring is key to confirming the disappearance of intermediates and the formation of the more polar pyrimidinol product.

Problem Area 3: Product Purification

Q: The crude product is an oil or is very difficult to recrystallize, making purification challenging. What should I do?

A: Purification issues are common, often due to the product's polarity and the presence of persistent impurities.

  • Cause 1: High Polarity due to Tautomerism. As mentioned, the keto-enol tautomerism of the pyrimidin-4-ol ring makes the compound quite polar.[2] This can lead to streaking on silica gel columns and difficulty in finding a suitable single-solvent recrystallization system.

    • Solution for Recrystallization: The most effective method is often recrystallization from a suitable solvent.[3] For 6-arylpyrimidin-4-ols, washing the crude solid with a non-polar solvent like diethyl ether can remove less polar impurities first.[1] For recrystallization itself, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.[6][7]

    • Solution for Chromatography: If column chromatography is necessary, use a more polar solvent system (e.g., dichloromethane/methanol mixtures) and consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking.[7]

  • Cause 2: Persistent Formamide. Formamide has a high boiling point (210°C) and can be difficult to remove completely, often leaving the crude product as a sticky solid or oil.

    • Solution: After cooling the reaction, dilute the mixture with a large volume of cold water to precipitate the product.[1] Formamide is highly soluble in water and will be largely removed in the aqueous phase. Thoroughly washing the filtered solid with cold water is essential.

Problem Likely Cause(s) Recommended Solution(s)
Low Yield 1. Suboptimal temperature/time.[3] 2. Impure reagents.[4]1. Maintain 160-170°C, monitor by TLC. 2. Use high-purity or freshly distilled reagents.
Byproducts 1. Self-condensation of ketoester.[4] 2. Incomplete cyclization.[5]1. Control temperature carefully. 2. Ensure sufficient heating time and temperature.
Purification Issues 1. High polarity/tautomerism.[2] 2. Residual formamide.1. Wash with ether, recrystallize from ethanol/water.[1][6] 2. Precipitate product in cold water, wash solid thoroughly.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

This protocol is adapted from established procedures for the synthesis of 6-arylpyrimidin-4-ols.[1]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3-oxo-3-(3,5-dimethylphenyl)propanoate (1.0 eq), ammonium acetate (1.2 eq), and formamide (10-15 mL per gram of ketoester).

  • Reaction: Heat the stirred reaction mixture to 160–170°C in an oil bath.

  • Monitoring: Maintain this temperature for 4–6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 9:1 dichloromethane/methanol eluent). The reaction is complete when the starting ketoester spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing ice-cold water (approx. 10x the volume of formamide used). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with cold deionized water to remove residual formamide and ammonium salts, followed by a wash with cold diethyl ether to remove non-polar impurities.[1]

  • Drying: Dry the purified product in a vacuum oven to obtain the crude 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude solid in a flask. Add a minimum amount of a hot solvent in which the compound is soluble (e.g., ethanol).

  • Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves completely.

  • Precipitation: Slowly add a co-solvent in which the compound is less soluble (e.g., deionized water) dropwise until the solution becomes faintly cloudy.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

References

  • SciSpace. (n.d.). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. SciSpace. Available at: [Link]

Sources

Optimization

Technical Support Center: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol Solubility &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for handling 6-(3,5-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for handling 6-(3,5-dimethylphenyl)pyrimidin-4-ol. Rather than simply listing instructions, this guide emphasizes the mechanistic causality behind the compound's behavior, ensuring your experimental design is robust, reproducible, and scientifically sound.

Part 1: Physicochemical Profiling & Causality

Understanding the molecular behavior of 6-(3,5-dimethylphenyl)pyrimidin-4-ol is critical for preventing downstream assay failures. Its solubility profile is governed by two competing structural features:

  • Keto-Enol Tautomerism & Crystal Packing: The pyrimidin-4-ol core exists in a tautomeric equilibrium with its pyrimidin-4-one form. This amphoteric nature allows the molecules to form strong intermolecular hydrogen bonds, creating a dense crystal lattice. This dense packing inherently resists dissolution in aqueous environments[1].

  • High Lipophilicity: The addition of the 3,5-dimethylphenyl moiety significantly increases the hydrophobic bulk of the molecule. While this lipophilicity is often advantageous for target binding (e.g., entering hydrophobic kinase pockets), it drastically reduces aqueous solubility, necessitating the use of polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to fully disrupt the crystal lattice[2].

Quantitative Solubility Data

To assist in your solvent selection, refer to the standardized solubility profiles for pyrimidin-4-ol derivatives below:

SolventSolubility ProfileMechanistic RationaleRecommended Use
DMSO (Anhydrous) High (≥10 mM)Polar aprotic nature disrupts hydrogen bonds without donating protons.Primary master stock solutions.
DMF High (≥10 mM)Similar dielectric disruption to DMSO.Alternative primary stock.
Ethanol / Methanol Low / Partial (<1 mM)Protic solvents cannot fully overcome the strong intermolecular lattice energy.Co-solvent / low-concentration assays.
Aqueous Buffers (pH 7.4) Insoluble (<50 µM)High lipophilicity causes rapid hydrophobic exclusion and precipitation.Final assay media (requires ≤1% DMSO).

Part 2: Troubleshooting Guide (FAQs)

Q1: My compound is not fully dissolving in DMSO at 10 mM. What is the mechanistic cause and how do I fix it? Causality: While pyrimidin-4-ol derivatives are generally highly soluble in DMSO[2], dense crystal lattice energies can slow the thermodynamic kinetics of dissolution. Solution: Use anhydrous, warm DMSO. Heating the solution to 37°C–40°C provides the thermal activation energy required to break the lattice[3]. Sonication for 5–10 minutes will further disrupt the micro-crystals, facilitating complete solvation.

Q2: I observe a milky precipitate when diluting my DMSO stock into aqueous cell culture media. How can I prevent "crash out"? Causality: The sudden shift in the dielectric constant when moving from 100% DMSO to an aqueous buffer forces the highly lipophilic 3,5-dimethylphenyl moiety out of solution. This rapid hydrophobic exclusion causes nucleation and colloidal precipitation. Solution: Perform a stepwise dilution and ensure the final DMSO concentration remains ≤1% (v/v) to avoid cellular toxicity. If precipitation persists, lower the surface tension of the aqueous media by adding non-ionic surfactants (e.g., 0.1% Tween-20) or carrier proteins (e.g., Bovine Serum Albumin, BSA) prior to compound addition.

Q3: Can I use Ethanol instead of DMSO for my in vivo formulations? Causality: Protic solvents like ethanol can only partially disrupt the intermolecular hydrogen bonding of the pyrimidinol core[2]. Solution: Ethanol is only recommended for low-concentration stocks (<1 mM). For higher concentrations, you must use a co-solvent system (e.g., DMSO/PEG400/Tween-80) to maintain solubility.

Part 3: Validated Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. Follow these step-by-step methodologies to ensure complete solvation and prevent silent assay failures.

Protocol A: Preparation of a 10 mM Master Stock in DMSO
  • Weighing: Weigh the appropriate mass of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol powder using a calibrated analytical balance.

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Disruption: Incubate the vial in a 37°C water bath for 10 minutes, followed by 5 minutes of bath sonication to overcome lattice energy.

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 2 minutes. Carefully inspect the bottom of the tube. The complete absence of a visible pellet validates 100% solvation.

Protocol B: Serial Dilution for Aqueous In Vitro Assays
  • Buffer Preparation: Aliquot the required volume of aqueous assay buffer (e.g., PBS or DMEM) into a fresh tube.

  • Surface Tension Adjustment: Pre-warm the buffer to 37°C. If your assay permits, supplement the buffer with 0.1% BSA to act as a hydrophobic carrier.

  • Dropwise Addition: Add the 10 mM DMSO stock dropwise to the aqueous buffer while continuously vortexing. This prevents localized high concentrations of the compound that trigger rapid nucleation.

  • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600 < 0.05 validates the absence of colloidal crash-out or micro-precipitation.

Part 4: Experimental Workflow Visualization

G N1 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (Solid Powder) N2 Target Stock Concentration? N1->N2 N3 High (≥10 mM) Use 100% DMSO / DMF N2->N3 Yes N4 Low (<1 mM) Use EtOH / DMSO mix N2->N4 No N5 Dilution in Aqueous Media (PBS / Cell Media) N3->N5 N4->N5 N6 Precipitation Observed? N5->N6 N7 Troubleshoot: 1. Warm to 37°C 2. Add 0.1% Tween-20 3. Keep DMSO ≤1% N6->N7 Yes N8 Proceed to In Vitro Assay N6->N8 No N7->N8 Resolved

Workflow for solvent selection and troubleshooting aqueous precipitation of pyrimidin-4-ols.

References

  • Compounds as inhibitor of DNA double-strand break repair, methods and applications thereof. Google Patents (US9969696B2).
  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol Analysis

Welcome to the technical support center for the HPLC analysis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. This guide is designed for researchers, analytical scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive framework for method development, optimization, and troubleshooting, grounded in established chromatographic principles. Our goal is to empower you with the scientific rationale behind each step, enabling you to build a robust and reliable analytical method.

Section 1: Analyte Characteristics and Initial Considerations

Understanding the physicochemical properties of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is the foundation for developing a successful HPLC method.

  • Structure and Polarity: The molecule consists of a polar pyrimidinol core and a non-polar 3,5-dimethylphenyl substituent. This amphiphilic nature makes it well-suited for reversed-phase (RP) chromatography.

  • UV Absorbance: The pyrimidine ring is a chromophore, making UV detection a suitable choice. An initial UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[3]

Section 2: Frequently Asked Questions - Initial Method Setup

This section addresses common questions when establishing a preliminary HPLC method for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

Q1: What is the recommended column for the initial analysis?

A1: A reversed-phase C18 (L1) or C8 (L7) column is the most appropriate starting point. A standard dimension column, such as 150 mm x 4.6 mm with 5 µm particles, offers a good balance of efficiency and backpressure.[3] C18 phases provide higher hydrophobic retention, which is suitable for this moderately polar compound. If retention is excessive, a C8 column or a phenyl-hexyl column, which offers alternative selectivity through π-π interactions with the aromatic rings, can be considered.[4]

Q2: What mobile phase composition should I start with?

A2: A gradient elution is recommended for initial method development to determine the approximate organic solvent concentration needed to elute the analyte and to visualize any impurities.

  • Mobile Phase A (Aqueous): Buffered water. A 20 mM phosphate or acetate buffer is a good starting point. The pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[2] For initial screening, a pH of 3.0 and 7.0 can be tested.

  • Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is often preferred due to its lower viscosity and UV cutoff.

  • Initial Gradient: A broad scouting gradient, such as 5% to 95% B over 20-30 minutes, is effective for determining the elution profile.

Q3: How do I select the optimal detection wavelength?

A3: To determine the optimal wavelength, perform a UV-Vis scan of a standard solution of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol using a diode array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity.[3] If no standard is available, an initial wavelength of 254 nm is a reasonable starting point, as pyrimidine derivatives often absorb in this region.[5]

Q4: What are the essential System Suitability Test (SST) parameters and acceptance criteria?

A4: System Suitability Tests (SSTs) are mandatory to ensure the analytical system is performing correctly before sample analysis.[6][7] Based on USP <621> guidelines, the following parameters are critical.[8][9][10]

ParameterUSP Recommended Acceptance CriteriaPurpose
Precision / Repeatability %RSD ≤ 2.0% for ≥5 replicate injectionsEnsures the system delivers consistent and reproducible results.
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions.[1][11]
Theoretical Plates (N) N > 2000Measures column efficiency and performance.
Resolution (Rs) Rs > 2.0 (between the analyte and closest eluting peak)Ensures baseline separation from impurities or other components.[12]

These criteria verify that the system is suitable for its intended use on the day of analysis.[8][9]

Section 3: Experimental Protocol for Method Optimization

Once initial conditions are established, the following step-by-step protocol can be used to optimize the separation.

Objective: To achieve a robust separation with optimal resolution, peak shape, and analysis time.

Methodology:

  • Optimize Mobile Phase pH:

    • Prepare mobile phases with buffers at different pH values (e.g., 3.0, 4.5, 6.0, 7.5).

    • Inject the analyte standard at each pH and observe the effects on retention time and peak shape.

    • Select the pH that provides the best peak symmetry (tailing factor closest to 1.0) and adequate retention.

  • Optimize Organic Modifier:

    • Compare the separation using Acetonitrile vs. Methanol as the organic modifier (Mobile Phase B).

    • Run the same gradient profile for both solvents and evaluate selectivity, resolution, and peak shape. Acetonitrile often provides sharper peaks, but methanol can offer different selectivity.

  • Refine the Gradient:

    • Based on the initial scouting gradient, create a more focused gradient.

    • If the analyte elutes at 40% B, a new gradient could be 25-55% B over 15 minutes. This sharpens the peak and reduces the run time.

    • If the separation is simple, an isocratic method can be developed from the gradient results to further simplify the method.

  • Adjust Flow Rate and Temperature:

    • Flow Rate: A typical starting point is 1.0 mL/min for a 4.6 mm ID column. Adjusting the flow rate can fine-tune retention times and resolution.

    • Temperature: Column temperature affects viscosity and selectivity. Running the analysis at a controlled temperature (e.g., 30-40°C) ensures reproducibility and can improve peak shape.[13]

Diagram: HPLC Method Optimization Workflow

HPLC_Optimization cluster_start Phase 1: Initial Setup cluster_optimize Phase 2: Optimization cluster_finalize Phase 3: Finalization Start Select Column (C18 or C8) Scouting Run Broad Gradient (5-95% ACN, pH 3 & 7) Start->Scouting SST Evaluate Initial SST (Peak Shape, Retention) Scouting->SST Opt_pH Optimize Mobile Phase pH (Best Peak Shape) SST->Opt_pH Poor Shape? Opt_Solvent Compare ACN vs. MeOH (Selectivity) SST->Opt_Solvent Good Shape Opt_pH->Opt_Solvent Opt_Grad Refine Gradient Slope (Resolution & Time) Opt_Solvent->Opt_Grad Opt_Temp Adjust Temperature (30-40°C for reproducibility) Opt_Grad->Opt_Temp Final_SST Perform Full SST Validation (USP Criteria) Opt_Temp->Final_SST Final_Method Final Robust Method Final_SST->Final_Method

Caption: A systematic workflow for HPLC method optimization.

Section 4: Troubleshooting Guide

This guide provides solutions to common issues encountered during HPLC analysis.

Diagram: HPLC Troubleshooting Decision Tree

Troubleshooting_Tree Start Identify Problem Peak_Shape Poor Peak Shape? Start->Peak_Shape Baseline Baseline Issues? Start->Baseline Retention Retention Time Drift? Start->Retention Tailing Tailing? Peak_Shape->Tailing Drift Drift? Baseline->Drift Retention_Sol 1. Check Pump for Leaks/Bubbles 2. Ensure Consistent Mobile Phase Prep 3. Thermostat Column Retention->Retention_Sol Fronting Fronting? Tailing->Fronting No Tailing_Sol 1. Check Mobile Phase pH 2. Reduce Silanol Interactions 3. Replace Guard/Column Tailing->Tailing_Sol Yes Fronting_Sol 1. Reduce Sample Concentration 2. Match Sample Solvent to Mobile Phase 3. Check for Column Collapse Fronting->Fronting_Sol Yes Ghost_Peaks Ghost Peaks? Drift->Ghost_Peaks No Drift_Sol 1. Ensure Temperature Stability 2. Use Fresh Mobile Phase 3. Check for Leaks Drift->Drift_Sol Yes Ghost_Sol 1. Run Blank Injection 2. Check Mobile Phase/Solvent Purity 3. Clean Injector Port Ghost_Peaks->Ghost_Sol Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing (Asymmetry > 1.2)1. Secondary Silanol Interactions: Basic amine groups on the analyte interacting with acidic residual silanols on the silica packing.[1][11] 2. Mobile Phase pH too close to analyte pKa: Causes the analyte to exist in multiple ionic forms.[1][2] 3. Column Contamination/Void: Accumulation of matrix components or a void at the column inlet.[11][14]1. Adjust Mobile Phase pH: Ensure pH is >2 units away from the analyte pKa. For basic compounds, adding a competitor like triethylamine (0.1%) can help.[2] 2. Use a Modern, End-capped Column: High-purity silica columns with robust end-capping minimize silanol interactions. 3. Replace Guard Column: If using a guard column, replace it first.[11] If the problem persists, reverse-flush or replace the analytical column.
Peak Fronting (Asymmetry < 0.8)1. Sample Overload: Injecting too high a concentration of the analyte.[15][16] 2. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase.[15] 3. Column Collapse: Physical degradation of the packed bed at the column inlet, often due to high pH or pressure shocks.[15][17]1. Dilute the Sample: Reduce the injection concentration or volume.[15][16] 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[15] 3. Replace Column: If fronting appears suddenly for all peaks and persists, the column may be damaged and require replacement.[16][17]
Ghost Peaks (Unexpected peaks, often in blank runs)1. Mobile Phase Contamination: Impurities in solvents, buffers, or microbial growth in the aqueous phase.[18][19] 2. System Carryover: Residual sample from a previous injection adhering to the injector needle or port.[20] 3. Sample Degradation: Analyte degrading in the vial while in the autosampler.1. Use High-Purity Solvents: Always use fresh, HPLC-grade solvents and reagents.[18] 2. Perform a Needle Wash: Program a robust needle wash with a strong solvent (e.g., 50:50 isopropanol/acetonitrile) between injections. 3. Use a Cooled Autosampler: If degradation is suspected, keep the sample tray cooled.[21]
Baseline Drift 1. Temperature Fluctuations: The column or mobile phase is not adequately thermostatted.[13][22] 2. Mobile Phase Imbalance: One component of the mobile phase (e.g., a UV-absorbing additive like TFA) is not present in both mobile phase A and B during a gradient.[23] 3. Column Equilibration: The column is not fully equilibrated with the starting mobile phase.1. Use a Column Oven: Maintain a stable column temperature (e.g., 30 °C).[13] 2. Prepare Mobile Phases Consistently: If using an additive, add it to both aqueous and organic phases. Use high-quality, fresh solvents.[23] 3. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • Benchchem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
  • Welch Materials. (2025, October 31). [Readers Insight] Why Do Ghost Peaks Appear?.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Biorelevant.com. (n.d.). Ghost peak formation during analysis.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
  • PatSnap. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues.
  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Fronting Peaks.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD.
  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?.
  • Marchenko, S. I., et al. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • SciSpace. (n.d.). Effective HPLC method development.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • LCGC International. (2026, March 16). Peak Fronting . . . Some of the Time.
  • YMC CO., LTD. (n.d.). Guides for method development.
  • Chromatography Online. (2026, March 27). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • ResearchGate. (2016, June 30). How can i remove Baseline drift from my HPLC ?.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • International Journal of Advanced Research in Science, Communication and Technology. (2024, September 11).
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
  • ECA Academy. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations.

Sources

Optimization

purification of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol by flash column chromatography

Welcome to the Technical Support Center for the isolation and purification of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol . As a Senior Application Scientist, I have designed this guide to move beyond generic chromatography adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol . As a Senior Application Scientist, I have designed this guide to move beyond generic chromatography advice. Pyrimidin-4-ol derivatives are notoriously difficult to purify due to their dynamic structural states. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating Standard Operating Procedures (SOPs) to ensure high-purity recovery.

Mechanistic Principles: The Causality of Chromatographic Failure

To successfully purify 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, you must first understand why it fails on standard silica gel. The difficulty arises from three interconnected molecular behaviors:

  • Lactam-Lactim Tautomerism : The molecule does not exist in a single static state. It dynamically equilibrates between the pyrimidin-4-ol (enol/lactim) and pyrimidin-4(3H)-one (keto/lactam) forms[1].

  • Supramolecular Dimerization : In non-polar environments (such as Hexane or Chloroform), both tautomers self-assemble into highly stable dimers via quadruple hydrogen-bonding arrays (DADA or DDAA configurations)[2].

  • Silanol Chemisorption : When these dimers interact with bare normal-phase silica gel, the highly acidic silanol (Si-OH) groups disrupt the dimers. The silica forms strong, multi-point hydrogen bonds with the pyrimidine nitrogens and the oxygen atom. This causes a continuous adsorption-desorption lag, manifesting as severe peak tailing, irreversible retention, and poor mass recovery.

Tautomerism Enol Pyrimidin-4-ol (Enol Form) Keto Pyrimidin-4(3H)-one (Keto Form) Enol->Keto Tautomeric Equilibrium Dimer H-Bonded Dimers (Concentration Dependent) Enol->Dimer Self-Assembly Keto->Dimer Self-Assembly Silica Irreversible Adsorption on Bare Silica Gel Dimer->Silica Silanol H-Bond Disruption

Fig 1. Tautomeric equilibrium and dimerization leading to silica gel adsorption.

Troubleshooting Guide & FAQs

Q: My compound streaks across the entire TLC plate in Ethyl Acetate/Hexane. How do I fix this? A: The streaking is a direct visual representation of the tautomeric equilibrium and continuous hydrogen bonding with the silica stationary phase. To fix this, you must disrupt the hydrogen-bonding network. Switch your mobile phase to a more polar, protic system such as Dichloromethane (DCM) with 1–10% Methanol (MeOH). The MeOH acts as a hydrogen-bond competitor, saturating the silanol sites and allowing the monomeric pyrimidinol to elute as a sharp band.

Q: I used a DCM/MeOH gradient, but my recovery is still <50%. Where is the rest of my product? A: Pyrimidin-4-ols can irreversibly chemisorb onto the highly active acidic sites of bare silica gel. If recovery is low, the compound is likely stuck at the baseline of your column. Self-Validating Check: Flush the column with 100% MeOH containing 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH). If the missing mass elutes during this flush, chemisorption was the issue. Moving forward, you must either pre-treat your silica with 1% TEA to cap the acidic sites or switch entirely to Reverse-Phase (C18) chromatography.

Q: Should I use Normal-Phase (NP) or Reverse-Phase (RP) Flash Chromatography for this intermediate? A: For pyrimidin-4-ol derivatives, Reverse-Phase (C18) is the authoritative standard[3]. RP chromatography eliminates silanol-driven tailing by using a hydrophobic stationary phase and a highly polar mobile phase (Water/Acetonitrile). This environment stabilizes the compound in a single solvated state, preventing dimerization and ensuring >95% recovery.

Workflow Start Crude 6-(3,5-Dimethylphenyl) pyrimidin-4-ol TLC TLC on Bare Silica (EtOAc/Hexane) Start->TLC Check Severe Tailing? TLC->Check NP Standard Normal Phase Check->NP No Mod Add 1-5% MeOH or 1% AcOH Check->Mod Yes Check2 Tailing Resolved? Mod->Check2 NPMod Modified Normal Phase (DCM/MeOH) Check2->NPMod Yes RP Switch to Reverse Phase (C18, H2O/MeCN) Check2->RP No

Fig 2. Logical workflow for selecting the optimal flash chromatography method.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol across different purification environments.

ParameterStandard Normal-PhaseModified Normal-PhaseReverse-Phase (C18)
Mobile Phase EtOAc / HexaneDCM / MeOH (1-10%)H 2​ O / MeCN + 0.1% FA
Stationary Phase Bare Silica (40-63 µm)Bare Silica (40-63 µm)C18 End-capped
Tautomer State Dynamic (Dimerized)Monomeric (H-bonds disrupted)Monomeric (Solvated)
Peak Shape Severe TailingModerate to SharpSharp, Symmetrical
Expected Recovery < 40%70 - 85%> 95%

Standard Operating Procedures (SOPs)

Protocol A: Reverse-Phase (C18) Flash Chromatography (Recommended)

Causality: Utilizing C18 end-capped silica removes the acidic silanol interaction entirely. The addition of Formic Acid (FA) forces the pyrimidine nitrogens into a consistent protonation state, eliminating peak broadening caused by dynamic equilibrium[3].

  • System Equilibration : Flush the C18 column with 3 Column Volumes (CV) of 5% Solvent B (Solvent A: H 2​ O + 0.1% FA; Solvent B: MeCN + 0.1% FA).

    • Self-Validation: Ensure the UV baseline at 254 nm and 280 nm is perfectly flat before proceeding. A drifting baseline indicates the column is not fully equilibrated to the acidic modifier.

  • Sample Loading : Dissolve the crude 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in a minimum volume of DMSO or DMF. Do not use highly non-polar solvents, as they will crash out upon contact with the aqueous mobile phase. Inject directly onto the column.

  • Gradient Execution : Run a linear gradient from 5% B to 70% B over 15 CV. The lipophilic 3,5-dimethylphenyl group will retain the molecule on the C18 phase until approximately 45-55% MeCN.

  • Fraction Collection : Monitor elution at 254 nm (aromatic ring) and 280 nm (pyrimidine core). Pool fractions and lyophilize to remove water and FA.

Protocol B: Modified Normal-Phase Flash Chromatography

Causality: If C18 is unavailable, you must mechanically block the silica's active sites. Dry-loading onto Celite prevents the localized supersaturation and irreversible chemisorption that occurs when drying directly onto bare silica.

  • System Equilibration : Pre-equilibrate the bare silica column with 100% DCM for 3 CV.

  • Sample Loading : Dissolve the crude mixture in DCM. Add Celite 545 (mass ratio 1:2, sample:Celite) and evaporate to a free-flowing powder under reduced pressure. Load this powder into a solid-load cartridge.

    • Self-Validation: The powder must not clump. Clumping indicates residual solvent, which will cause band broadening immediately upon injection.

  • Gradient Execution : Run a shallow gradient from 0% to 10% MeOH in DCM over 20 CV.

  • Fractionation : Collect small fractions (e.g., 15 mL). Despite the modifier, the compound will elute as a slightly broadened band. Pool pure fractions and concentrate under reduced pressure.

References

  • Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding Source: Journal of the American Chemical Society (ACS Publications) URL:[2]

  • A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices Source: National Institutes of Health (PMC) URL:[1]

  • Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent Source: National Institutes of Health (PMC) URL:[3]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Welcome to the Advanced Technical Support Guide for the synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol . As an Application Scientist, I have designed this guide to help researchers and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol . As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate common byproducts encountered during the cyclocondensation of β -keto esters with amidines.

Mechanistic Pathway & Workflow Analysis

To control byproducts, we must first map the causal pathways of the reaction. The desired pathway involves the generation of a free amidine, nucleophilic attack to form an acyclic enamine intermediate, and a final dehydrative cyclization. Deviations from this pathway lead to pyranones (via self-condensation) or hydrolysis products.

G A Ethyl 3-(3,5-dimethylphenyl) -3-oxopropanoate C Base Catalysis (NaOEt, EtOH, Reflux) A->C G Self-Condensation (Pyranone Byproducts) A->G Excess Base B Formamidine Acetate B->C H Hydrolysis (Formamide + NH3) B->H Trace Water D Acyclic Enamine Intermediate C->D E Cyclocondensation (-H2O, -EtOH) D->E F 6-(3,5-Dimethylphenyl) pyrimidin-4-ol (Target) E->F

Reaction pathway for 6-(3,5-dimethylphenyl)pyrimidin-4-ol synthesis and byproduct routes.

Troubleshooting Guide & FAQs (Byproduct Minimization)

This section addresses specific analytical observations and provides causality-driven solutions.

Q1: My LC-MS shows a significant +M peak corresponding to a pyranone derivative. How do I suppress this? A: Pyranones arise from the base-catalyzed Claisen-type self-condensation of the starting β -keto ester.

  • Causality: This occurs when the local concentration of the ester is high relative to the active (free base) amidine. If the base deprotonates the ester before the amidine is available to attack, the ester molecules will react with each other.

  • Resolution: Formamidine acetate must be fully converted to its free base before interacting with the ester. Pre-stir the formamidine salt with sodium ethoxide for 30 minutes. Subsequently, add the β -keto ester dropwise to maintain a low steady-state concentration.

Q2: The reaction stalls at an intermediate mass [M+18], and extended reflux degrades the mixture. What is happening? A: The [M+18] mass corresponds to the acyclic enamine intermediate prior to the final dehydrative cyclization.

  • Causality: Cyclocondensation is highly endothermic. Optimizing thermal energy transfer is critical; insufficient heating leads to stalled intermediates, while excessive heating promotes decomposition . If you are using methanol (b.p. 65°C), the thermal energy is insufficient to drive off water and ethanol efficiently.

  • Resolution: Switch the solvent system to anhydrous ethanol (b.p. 78°C). The higher reflux temperature provides the necessary activation energy to close the pyrimidine ring.

Q3: I am observing a dimeric side product that is difficult to separate via recrystallization. How can I avoid this? A: Dimeric side products have been frequently observed in the synthesis of related pyrimidine derivatives, particularly when exposed to harsh basic conditions or oxidative environments .

  • Causality: Dimerization often occurs via radical-mediated oxidative coupling of the highly reactive pyrimidine intermediates when exposed to atmospheric oxygen at high temperatures.

  • Resolution: Limit oxygen exposure by rigorously degassing the solvent and running the reaction under an inert argon or nitrogen atmosphere. Do not exceed a bath temperature of 90°C.

Troubleshooting Start Identify Major Byproduct via LC-MS B1 Pyranone (Self-Condensation) Start->B1 B2 Acyclic Intermediate [M+18] Start->B2 B3 Dimeric Species Start->B3 S1 Pre-mix Amidine + Base Add Ester Dropwise B1->S1 S2 Switch to EtOH (78°C) Increase Reflux Time B2->S2 S3 Degas Solvent Lower Temp to <90°C B3->S3

Diagnostic logic tree for identifying and resolving common synthesis byproducts.

Quantitative Data & Optimization

The following table summarizes the quantitative impact of adjusting reaction parameters on the yield of the target molecule versus common byproducts.

EntrySolventBase (eq)Amidine (eq)Temp (°C)Target Yield (%)Pyranone Byproduct (%)Uncyclized Intermediate (%)
1MeOHNaOMe (1.1)1.06542.528.022.5
2EtOHNaOEt (1.1)1.07868.018.58.0
3 EtOH NaOEt (2.0) 1.5 78 94.2 < 1.0 < 1.0

Note: Entry 3 represents the optimized conditions utilized in the protocol below. The use of 2.0 equivalents of base ensures complete neutralization of the formamidine acetate salt (1.5 eq) while leaving a catalytic excess to drive the enolization of the ester.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a validation check is provided to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Amidine Free-Base Generation

  • In a flame-dried, multi-neck flask under an Argon atmosphere, suspend formamidine acetate (1.5 eq) in anhydrous ethanol (10 mL/g of starting material).

  • Add a freshly prepared solution of Sodium Ethoxide (2.0 eq) in ethanol.

  • Stir at room temperature for 30 minutes.

  • Validation Check: The cloudy suspension should transition to a clear or slightly opaque solution, indicating the release of the free amidine. If a strong ammonia odor is detected, trace water has caused hydrolysis; discard and restart with strictly anhydrous solvents.

Phase 2: Controlled Condensation 4. Cool the reaction mixture to 0°C using an ice bath. 5. Dissolve ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (1.0 eq) in a minimal amount of anhydrous ethanol. 6. Add the ester solution dropwise via an addition funnel over 1 hour.

  • Validation Check: Perform a TLC (Hexane:EtOAc 7:3). You should observe the immediate disappearance of the ester ( Rf​∼0.6 ) and the appearance of a highly polar intermediate ( Rf​∼0.2 ).

Phase 3: Thermodynamically Driven Cyclization 7. Remove the ice bath and heat the reaction to a gentle reflux (78°C) for 6 to 8 hours.

  • Validation Check: LC-MS analysis should confirm the transition of the [M+18] intermediate to the final pyrimidin-4-ol mass. If the intermediate persists after 8 hours, the ethanol may contain water; add 3A molecular sieves to the reflux condenser.

Phase 4: Isoelectric Precipitation 8. Cool the reaction mixture to 5°C. 9. Dilute with ice-cold deionized water (equal to the reaction volume). 10. Acidify dropwise with 1M HCl until the pH reaches exactly 5.5 .

  • Validation Check: The target product will abruptly precipitate at its isoelectric point. Critical Warning: If the pH drops below 4.0, the pyrimidine nitrogen will protonate, causing the product to redissolve as a hydrochloride salt. If no precipitate forms, verify the pH; if the pH is 5.5 and the solution is clear, the cyclization failed at Phase 3.

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Optimization

optimizing crystallization conditions for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Welcome to the Technical Support Center for Advanced Pharmaceutical Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Pharmaceutical Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol .

This molecule presents unique crystallization challenges due to two competing structural features:

  • Keto-Enol Tautomerism: The pyrimidin-4-ol core exists in a dynamic equilibrium with its keto tautomer, 4(3H)-pyrimidinone. This dictates hydrogen-bonding networks and polymorphic outcomes[1].

  • High Lipophilicity: The bulky 3,5-dimethylphenyl group significantly reduces aqueous solubility, making the system highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," in mixed solvent systems[2].

Part 1: Mechanistic Foundations

Before troubleshooting, it is critical to understand that your solvent selection does not just dissolve this API; it actively selects the molecular conformation. In polar solvents, the keto form is stabilized and typically dimerizes via a DDAA-AADD (Donor-Donor-Acceptor-Acceptor) hydrogen-bonded array. In non-polar solvents, the enol form dominates[3].

Tautomerism Enol Enol Tautomer (Pyrimidin-4-ol) Eq Tautomeric Equilibrium Enol->Eq Keto Keto Tautomer (4(3H)-Pyrimidinone) Keto->Eq NonPolar Non-Polar Solvents (e.g., Toluene, CHCl3) Eq->NonPolar Polar Polar Solvents (e.g., DMSO, EtOH) Eq->Polar EnolDimer Enol-Enol Dimers (DADA-ADAD Array) NonPolar->EnolDimer KetoDimer Keto-Keto Dimers (DDAA-AADD Array) Polar->KetoDimer

Solvent-dependent tautomeric equilibrium and dimerization pathways.

Table 1: Solvent Selection & Tautomeric Control Matrix
Solvent SystemDielectric Constant (ε)Dominant TautomerOiling Out (LLPS) RiskRecommended Use Case
DMSO / Water ~47.0 (Mixed)Keto (4(3H)-pyrimidinone)HighEarly-stage purification; requires strict seeding.
Ethanol / Water ~24.5 (Mixed)Keto (4(3H)-pyrimidinone)Very HighFinal API isolation; prone to kinetic oiling out.
Toluene 2.4Enol (pyrimidin-4-ol)LowPolymorph screening; isolating the enol form.
Chloroform 4.8Enol (pyrimidin-4-ol)LowAnalytical standard preparation (NMR/XRD).

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling crystallization in Ethanol/Water, my solution turns into a cloudy, sticky emulsion instead of forming solid crystals. How do I fix this?

Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." Because of the lipophilic 3,5-dimethylphenyl group, as the solution cools, the supersaturation rapidly exceeds the metastable limit for liquid separation before it reaches the nucleation threshold for solid crystals[4]. The solute molecules arrange randomly into a secondary liquid phase, which acts as a highly effective solvent for impurities[2].

Solution: You must bypass the miscibility gap.

  • Thermodynamic fix: Adjust the solvent ratio (e.g., increase the ethanol fraction) to shift the phase diagram so the solubility curve sits above the cloud point curve.

  • Kinetic fix: Generate supersaturation much slower (e.g., cooling at 0.1 °C/min) and introduce seed crystals halfway into the Metastable Zone Width (MSZW) to force solid nucleation before LLPS can occur[2].

LLPS Start Cloudy Emulsion Detected (Oiling Out / LLPS) Check Is it a Thermodynamic Miscibility Gap? Start->Check Thermo Yes: Thermodynamic LLPS (Phase Diagram Issue) Check->Thermo Phase diagram analysis Kinetic No: Kinetic Oiling Out (High Supersaturation) Check->Kinetic MSZW exceeded rapidly Action1 Change Solvent Composition (Increase Organic Ratio) Thermo->Action1 Action2 Reduce Cooling Rate & Seed Halfway into MSZW Kinetic->Action2 Success Solid Crystalline Phase (Suspension Achieved) Action1->Success Action2->Success

Decision tree for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS).

Q2: My final product exhibits batch-to-batch variability in crystal habit (needles vs. blocks) and broad melting points. Why?

Causality: You are likely co-crystallizing a mixture of the keto and enol tautomeric dimers, or precipitating metastable polymorphs. The tautomeric equilibrium is highly sensitive to minor fluctuations in solvent composition, pH, and temperature[1][3]. Solution: "Lock" the tautomer by strictly controlling the solvent dielectric constant (refer to Table 1). If you require the keto form (standard for biological applications), ensure the water/alcohol ratio is tightly controlled via Process Analytical Technology (PAT) like Raman spectroscopy or ATR-FTIR to monitor the tautomeric ratio in real-time before initiating cooling.

Q3: The crystals are highly agglomerated, leading to poor filtration times and high residual solvent. How can I improve the Particle Size Distribution (PSD)?

Causality: Agglomeration occurs when secondary nucleation happens too rapidly, causing growing crystals to cement together. This is exacerbated by high shear rates from aggressive stirring[5]. Solution: Implement Temperature Cycling . By oscillating the temperature (heating slightly after a cooling ramp), you selectively dissolve the smaller, unstable fines (Ostwald ripening) while allowing the larger, stable crystals to grow uniformly[5].

Table 2: Diagnostic Matrix: Oiling Out vs. True Crystallization
ParameterOiling Out (LLPS) ProfileTrue Crystallization Profile
PAT Visual (e.g., EasyViewer) Spherical, coalescing dropletsFaceted, rigid geometric solids
FBRM Chord Length Broad, fluctuating distributionSteady growth of distinct chord lengths
Impurity Profile High (impurities partition into oil)Low (impurities rejected by crystal lattice)
Filtration Behavior Gummy, blinds the filter membraneFree-flowing cake, rapid deliquoring

Part 3: Standard Operating Procedure (SOP)

Optimized Seeded Cooling Crystallization with Temperature Cycling

This protocol is designed to isolate the keto-tautomer of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol while actively preventing LLPS and agglomeration.

Step 1: Dissolution & Tautomer Locking

  • Suspend crude 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in a 70:30 (v/v) Ethanol/Water mixture (approx. 10-12 volumes relative to API mass).

  • Heat the reactor to 65 °C under moderate agitation (150 RPM) until complete dissolution is achieved. Hold for 30 minutes to ensure the tautomeric equilibrium shifts fully to the keto form[6].

Step 2: Controlled Desupersaturation

  • Cool the solution from 65 °C to 50 °C at a slow, linear rate of 0.2 °C/min.

  • Critical Check: Monitor with in-line PAT (e.g., Blaze Metrics or FBRM) to ensure no oil droplets have formed[4].

Step 3: Seeding Strategy

  • At 50 °C (halfway into the predetermined MSZW), introduce 1.5% to 2.0% (w/w) of pure, milled seed crystals of the desired polymorph[2].

  • Hold the temperature isothermally at 50 °C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

Step 4: Temperature Cycling (De-agglomeration)

  • Cool the suspension to 40 °C at 0.1 °C/min.

  • Heat the suspension back to 45 °C at 0.5 °C/min and hold for 20 minutes. This dissolves newly nucleated fines[5].

  • Cool the suspension to the final isolation temperature of 5 °C at a rate of 0.1 °C/min.

Step 5: Isolation

  • Filter the resulting suspension. Wash the cake with 2 volumes of pre-chilled (5 °C) 50:50 Ethanol/Water to displace mother liquor without inducing shock nucleation.

  • Dry under vacuum at 40 °C until residual solvent limits are met.

References

  • Synthesis and Self-Association of 4-Pyrimidinones The Journal of Organic Chemistry (ACS Publications)[Link]

  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Organic Letters (ACS Publications)[Link]

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development (ACS Publications)[Link]

  • Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure PMC (National Institutes of Health)[Link]

  • Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics MDPI[Link]

Sources

Troubleshooting

preventing thermal degradation of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in solution

Welcome to the technical support center for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the thermal degradation of this compound in solution. We will explore the causes of degradation and offer validated strategies to ensure the stability and integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses fundamental questions regarding the stability of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

Q1: What is 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, and why is its stability important?

6-(3,5-Dimethylphenyl)pyrimidin-4-ol belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a core structure in nucleic acids (uracil, thymine, cytosine) and is of significant interest in medicinal chemistry and materials science.[1] The stability of this compound is crucial because degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and inaccurate experimental results.[2]

Q2: What factors can cause the thermal degradation of this compound in solution?

Thermal degradation is often accelerated by several factors acting in concert:

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating decomposition reactions.[3] A general rule is that reaction rates can double or triple with every 10°C increase.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, a common pathway for nitrogen-containing heterocyclic compounds.

  • Solvent Choice: The solvent's properties, such as polarity, dielectric constant, and ability to form hydrogen bonds, can significantly influence degradation rates and pathways.[3][4]

  • Presence of Metal Ions: Trace metal ions (e.g., iron, copper) can act as catalysts, promoting oxidative degradation.

  • pH (for aqueous or protic solutions): The stability of the pyrimidinol ring can be sensitive to pH, potentially undergoing hydrolysis under strongly acidic or basic conditions.

Q3: What are the likely degradation pathways for a pyrimidin-4-ol derivative?

While specific pathways for this exact molecule require experimental confirmation through forced degradation studies, pyrimidine derivatives can undergo several known degradation reactions:

  • Oxidation: The pyrimidine ring and the dimethylphenyl substituent are susceptible to oxidation, potentially leading to N-oxides, hydroxylated species, or ring-opening.

  • Hydrolysis: The pyrimidinol ring can be susceptible to cleavage under harsh pH and temperature conditions.[5]

  • Reductive Degradation: Though less common than oxidation, reductive pathways can also occur, particularly in the presence of specific catalysts or reducing agents.[6]

The catabolism of pyrimidines in biological systems often involves ring cleavage, resulting in highly water-soluble end products like beta-amino acids, ammonia, and carbon dioxide.[7][8][9]

Section 2: Troubleshooting Guide - Prevention and Mitigation Strategies

This section provides a question-and-answer formatted guide to address specific experimental challenges and offer proactive solutions.

Issue 1: My solution of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is turning yellow or showing new peaks in HPLC analysis after heating.

This is a classic sign of thermal degradation. The discoloration is likely due to the formation of chromophoric degradation products.[10]

Q: How can I prevent this degradation during my experiment?

A: Implement a multi-faceted approach focusing on temperature, atmosphere, and solution composition.

  • Reduce Temperature: The most direct method. Determine the minimum temperature required for your reaction or process to proceed efficiently. Thermal degradation is a time-temperature-dependent process.[11]

  • Inert Atmosphere: Oxygen is a key culprit in degradation.

    • Action: Before heating, sparge your solvent and the solution with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Action: Maintain a positive pressure of the inert gas over the solution's headspace during the entire experiment.

  • Solvent Selection: The right solvent can significantly enhance stability.

    • Rationale: Solvents are not just passive media; they influence reaction rates and mechanisms.[3] The journey of a drug molecule, from synthesis to purification and crystallization, is highly dependent on the correct use of solvents.[4]

    • Recommendation: If possible, switch to a high-purity, degassed aprotic solvent with a lower dielectric constant. Polar aprotic solvents like DMF and DMA are widely used for their ability to solubilize a wide range of molecules, but they can also decompose at high temperatures.[12] Consider alternatives if your process allows.

Below is a table summarizing properties of common solvents to guide your selection.

SolventBoiling Point (°C)Polarity (Dielectric Constant)TypeNotes
Water10080.1ProticHigh polarity can promote hydrolysis. Prone to dissolved oxygen.
Ethanol7824.5ProticOften used for extraction and purification.[13]
Acetonitrile8237.5Aprotic PolarCommon HPLC mobile phase component; good general-purpose solvent.
Dichloromethane409.1AproticLow boiling point, but use with caution due to volatility.
Toluene1112.4Aprotic NonpolarGood for reactions requiring higher temperatures under non-polar conditions.
N,N-Dimethylformamide (DMF)15336.7Aprotic PolarHigh boiling point, but can decompose to form dimethylamine and carbon monoxide.[12]
  • Workflow Diagram for Degradation Prevention:

    Degradation_Prevention_Workflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis & Mitigation Start Start: Solution Preparation ChooseSolvent Select Appropriate Solvent (Aprotic, Low Polarity Preferred) Start->ChooseSolvent Degas Degas Solvent & Headspace (N2 or Ar Sparge) ChooseSolvent->Degas Heat Apply Heat (Use Minimum Necessary Temp) Degas->Heat MaintainInert Maintain Inert Atmosphere Heat->MaintainInert Analyze Monitor Stability (e.g., HPLC) MaintainInert->Analyze Degradation_Check Degradation Observed? Analyze->Degradation_Check AddStabilizer Consider Adding Stabilizers (Antioxidant / Chelator) Degradation_Check->AddStabilizer Yes End End: Stable Solution Degradation_Check->End No AddStabilizer->Heat

    Caption: Decision workflow for preventing thermal degradation.

Issue 2: Degradation still occurs even under an inert atmosphere and with a carefully chosen solvent.

This suggests that other factors, like trace metal catalysis or auto-oxidation, may be at play.

Q: What are my options when standard precautions are insufficient?

A: Introduce chemical stabilizers like antioxidants or chelating agents.

  • Use Antioxidants (Radical Scavengers):

    • Mechanism: Antioxidants are compounds that delay or prevent the oxidation of a substrate at low concentrations.[14] They work by scavenging free radicals, which are often intermediates in degradation chain reactions.[10][15] Phenolic antioxidants are particularly effective because they can donate a hydrogen atom to a radical, forming a stable antioxidant radical that does not propagate the chain reaction.[16]

    • Recommended Agents:

      • Butylated Hydroxytoluene (BHT): A common, effective hindered phenol antioxidant.

      • Vitamin E (α-tocopherol): A natural antioxidant that is effective at scavenging free radicals.[17]

    • Working Concentration: Start with a low concentration, typically in the range of 0.01% to 0.1% (w/v).

  • Use Chelating Agents:

    • Mechanism: Chelating agents are organic molecules that bind tightly to metal ions, forming a stable, inactive complex.[18][19] This action passivates the metal ions, preventing them from catalyzing oxidative reactions.[20]

    • Recommended Agent:

      • Ethylenediaminetetraacetic acid (EDTA): A powerful and widely used chelating agent. It is particularly effective at sequestering common transition metal ions.

    • Working Concentration: A typical starting concentration is 1-10 mM. Ensure the chosen salt form of EDTA (e.g., disodium EDTA) is soluble in your solvent system.

    Stabilizer_Mechanism cluster_degradation Degradation Pathway cluster_intervention Intervention with Stabilizers Compound Pyrimidinol Derivative Radical Reactive Radical (R•) Compound->Radical Heat, O₂ Deg_Product Degradation Product Radical->Deg_Product Chain Reaction Antioxidant Antioxidant (e.g., BHT) Radical->Antioxidant Metal Metal Ion (e.g., Fe³⁺) Metal->Radical Catalyzes Oxidation Chelator Chelator (e.g., EDTA) Metal->Chelator Stable_Radical Stable Radical Antioxidant->Stable_Radical Scavenges Chelated_Metal Inactive Metal Complex Chelator->Chelated_Metal Binds

    Caption: How antioxidants and chelators interrupt degradation.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing stability and implementing preventative measures.

Protocol 1: Forced Degradation Study to Identify Degradants

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[5][21][22][23]

Objective: To intentionally degrade the compound under controlled thermal stress to identify primary degradation products.

Materials:

  • 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

  • High-purity solvent (e.g., Acetonitrile:Water 50:50)

  • Heating block or oven capable of maintaining 80°C ± 2°C

  • HPLC system with a UV/DAD or MS detector[2][24]

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL solution of the compound in the chosen solvent.

  • Prepare Samples:

    • Control Sample: Pipette 1 mL of the stock solution into an HPLC vial. Store at 4°C in the dark.

    • Stressed Sample: Pipette 1 mL of the stock solution into a separate, loosely capped vial (to avoid pressure buildup).

  • Apply Thermal Stress: Place the stressed sample vial in the heating block set to 80°C.[5]

  • Time Points: Withdraw aliquots from the stressed sample at regular intervals (e.g., 0, 2, 4, 8, 24 hours). Transfer to HPLC vials and cool immediately.

  • HPLC Analysis:

    • Inject the control and all stressed samples onto the HPLC system.

    • Use a gradient method to ensure separation of the parent compound from any new peaks (degradants). A typical gradient might be:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 10% B to 90% B over 20 minutes.

    • Monitor at a wavelength where the parent compound absorbs (e.g., 254 nm) and use a DAD to check for new chromophores.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks that appear or grow over time. These are your degradation products.

    • Aim for 5-20% degradation of the parent compound to ensure sufficient formation of degradants for analysis without destroying the sample.[25]

    • If using an MS detector, analyze the mass-to-charge ratio (m/z) of the new peaks to help elucidate their structures.[24][26]

Protocol 2: Screening for Effective Stabilizers

Objective: To quantitatively compare the effectiveness of different stabilizers in preventing thermal degradation.

Procedure:

  • Prepare Solutions: Based on the results of Protocol 1, choose a time and temperature that causes ~15-20% degradation. Prepare four separate solutions of your compound (e.g., 1 mg/mL):

    • Solution A (Negative Control): Compound only.

    • Solution B (BHT): Compound + 0.05% (w/v) BHT.

    • Solution C (EDTA): Compound + 5 mM Disodium EDTA.

    • Solution D (Combination): Compound + 0.05% BHT + 5 mM Disodium EDTA.

  • Apply Stress: Expose all four solutions to the chosen thermal stress conditions (e.g., 80°C for 8 hours). Also, keep a "Time 0" sample of each solution at 4°C.

  • HPLC Analysis: Analyze all "Time 0" and stressed samples by HPLC using the stability-indicating method developed in Protocol 1.

  • Calculate Degradation: Quantify the peak area of the parent compound in all samples. Calculate the percentage of remaining parent compound relative to its corresponding "Time 0" sample.

Data Summary Table:

Sample ConditionParent Compound Remaining (%)Observations
A: Negative Control~80%Significant degradation observed.
B: + 0.05% BHT>95%BHT provides strong protection.
C: + 5 mM EDTA>90%EDTA provides good protection, suggesting metal catalysis is a factor.
D: + BHT + EDTA>98%Combination provides the most robust stabilization, indicating multiple degradation pathways are inhibited.

This structured approach allows you to identify the primary causes of degradation and select the most effective, evidence-based strategy to ensure the integrity of your work with 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

References
  • Pharmaguideline. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis. Available from: [Link]

  • eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Available from: [Link]

  • University of New Mexico. Purine and Pyrimidine Metabolism. Available from: [Link]

  • ResearchGate. (PDF) Degradation of Pyrimidine Nucleotides. Available from: [Link]

  • SlideShare. Pyrimidine Synthesis and Degradation. Available from: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Available from: [Link]

  • PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResolveMass. How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available from: [Link]

  • Coastview Solvents. Understanding the Role of Solvents in Pharmaceutical Manufacturing. Available from: [Link]

  • PubMed. Development and comparison of HPLC and MEKC methods for the analysis of cyclic sulfur mustard degradation products. Available from: [Link]

  • SciSpace. Thermal analysis of some novel pyrimidine derivatives. Available from: [Link]

  • Amofor. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • SynThink. Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Available from: [Link]

  • Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. Available from: [Link]

  • IJCRT. Chromatography Method Development For Impurity Analysis And Degradation. Available from: [Link]

  • ResearchGate. (PDF) Thermal analysis of some novel pyrimidine derivatives. Available from: [Link]

  • Preprints.org. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Available from: [Link]

  • PubMed. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Available from: [Link]

  • National Center for Biotechnology Information. Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Available from: [Link]

  • MDPI. Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Available from: [Link]

  • IntechOpen. Antioxidant Compounds and Their Antioxidant Mechanism. Available from: [Link]

  • Defense Technical Information Center. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Available from: [Link]

  • National Center for Biotechnology Information. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Available from: [Link]

  • Google Patents. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • ResearchGate. O-4-Acetylamino-benzenesulfonylated pyrimidine derivatives: synthesis, SC-XRD, DFT analysis and electronic behaviour investigation | Request PDF. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. Types of Chelating Agents, Limitations and Utility. Available from: [Link]

  • ResearchGate. Natural antioxidants as stabilizers for polymers | Request PDF. Available from: [Link]

  • ResearchGate. Concentration and degradation of the organic compounds by thermal pre-treatment. 70 • C 8 0. Available from: [Link]

  • Semantic Scholar. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. Available from: [Link]

  • University of Washington. Chelation Therapy & Chelating Agents in Medicine. Available from: [Link]

  • Taylor & Francis Online. Chelating agents – Knowledge and References. Available from: [Link]

  • US EPA. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Available from: [Link]

  • Global Heat Transfer. Preventing thermal fluid degradation | Mitigating HTF degradation. Available from: [Link]

  • PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates and purification difficulties, during the synthesis of this and related pyrimidinol scaffolds. We will explore the underlying chemical principles causing these issues and provide actionable, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

Q1: My reaction has a very low yield, and TLC/LCMS analysis shows a complex mixture of unreacted starting materials and multiple byproducts. What are the most likely causes?

A1: This is a classic problem in pyrimidine synthesis and typically points to one or more of the following issues:

  • Suboptimal Reaction Conditions: The cyclocondensation reaction to form the pyrimidine ring is highly sensitive to the catalyst, temperature, and solvent.[1] Traditional acid catalysts may not be efficient for all substrates, leading to incomplete reactions.[1]

  • Competing Side Reactions: The starting materials can participate in several competing pathways that consume them before they can form the desired product. The most common side reaction is a Knoevenagel condensation between the ketone and the active methylene compound.[1][2]

  • Incomplete Cyclization: The reaction may stall at the open-chain intermediate stage, especially if there is significant steric hindrance or if the reaction conditions are not sufficient to drive the final ring-closing dehydration step.[1][3]

Q2: I am observing a significant amount of a yellow, highly fluorescent byproduct, which is not my target compound. What is it and how can I prevent its formation?

A2: The formation of a fluorescent byproduct is a known issue, particularly in reactions that use urea or a reagent that can decompose to ammonia at elevated temperatures.[4] This byproduct is often a Hantzsch-type 1,4-dihydropyridine (DHP). It forms when two equivalents of the β-dicarbonyl starting material react with the aryl ketone and ammonia.[4]

Mitigation Strategies:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at the lowest effective temperature can significantly reduce DHP formation.[4]

  • Order of Addition: In some systems, adding the formamide or formamidine source last can minimize the concentration of any in-situ generated ammonia, disfavoring the Hantzsch reaction.[4]

  • Catalyst Choice: The specific Lewis or Brønsted acid used can influence the selectivity between the desired pyrimidine synthesis and the competing Hantzsch pathway.[4]

Q3: My final product's NMR spectrum shows broad, ill-defined peaks for the pyrimidine ring protons and the -OH group, making characterization difficult. What is causing this?

A3: This is a hallmark sign of keto-enol tautomerism. The 6-(3,5-Dimethylphenyl)pyrimidin-4-ol you are synthesizing exists in a dynamic equilibrium with its tautomer, 6-(3,5-Dimethylphenyl)-3,4-dihydropyrimidin-4-one.[5] In solution, these two forms are constantly interconverting, a process known as chemical exchange. This exchange occurs on the NMR timescale, leading to peak broadening.[5] The equilibrium is often solvent-dependent, with the pyridone form being favored in polar solvents.[5]

Q4: Purification by standard silica gel chromatography is failing. The product either streaks, co-elutes with impurities, or I recover very little material. What are my options?

A4: This is a direct consequence of the tautomerism discussed in Q3. Both tautomers are often highly polar, leading to poor separation and tailing on silica gel.[3]

  • Effective Solution: Derivatization: A robust strategy is to convert the crude mixture of tautomers into a single, less polar derivative before purification. For example, reacting the crude product with a protecting group like a silyl ether or converting the hydroxyl to a nonaflate can make it amenable to standard chromatography. After purification, the protecting group can be removed.[5]

  • Alternative: Solvent Screening for Crystallization: Since the tautomeric equilibrium is solvent-dependent, a systematic screening of different solvent systems for recrystallization can be effective. This can favor the crystallization of one tautomer, allowing for purification without chromatography.[5]

Part 2: In-Depth Troubleshooting & Optimization
Guide 1: Understanding Pyrimidinol-Pyrimidinone Tautomerism

The primary challenge in working with 4-hydroxypyrimidines is their existence as a mixture of tautomers. This equilibrium affects not only spectral analysis and purification but also the compound's reactivity.

Caption: Tautomeric equilibrium of the target compound.

Guide 2: Diagnosing and Mitigating Common Side Reactions

Low conversion is often a direct result of starting materials being consumed by non-productive reaction pathways. The table below summarizes the most common side reactions in pyrimidine synthesis.

Side Reaction Mechanistic Cause Mitigation Strategy & Rationale
Knoevenagel Condensation Acid- or base-catalyzed reaction between the aryl ketone and the β-dicarbonyl component, forming an α,β-unsaturated dicarbonyl compound.[2] This pathway competes directly with the formation of the necessary N-acyliminium ion intermediate.[2]1. Optimize Catalyst: Use a catalyst known to favor the N-acyliminium ion formation (e.g., certain Lewis acids).[1]2. Control Stoichiometry: Use a slight excess of the formamidine/urea component to push the equilibrium towards the desired intermediate.
Hantzsch Dihydropyridine Synthesis Reaction of two equivalents of the β-dicarbonyl with the aryl ketone and ammonia (often from urea decomposition at high temps).[4]1. Strict Temperature Control: Maintain the lowest possible reaction temperature to prevent urea decomposition.[4]2. Use Formamidine Acetate: This reagent is less prone to generating ammonia compared to urea/formamide under harsh conditions.[6]
Self-Condensation The β-dicarbonyl component undergoes self-condensation, especially under strongly basic conditions.[2]1. Avoid Strong Bases: If the reaction requires a base, use a milder, non-nucleophilic base like K₂CO₃ or DIPEA.2. Control Temperature: Lower temperatures can reduce the rate of self-condensation.
Incomplete Cyclization The open-chain ureide or amidine intermediate fails to undergo the final ring-closing dehydration step. This is often due to insufficient activation of the carbonyl group.[1]1. Stronger Acid/Higher Temp: After the initial condensation, increasing the acid concentration or heating the reaction can provide the activation energy needed for cyclization.[1]2. Add a Dehydrating Agent: Incorporating a mild dehydrating agent can help drive the final equilibrium towards the cyclized product.
Guide 3: Systematic Reaction Optimization Workflow

A structured approach is essential for efficiently troubleshooting a low-yielding reaction. The following workflow provides a logical sequence of steps to identify and resolve the root cause of low conversion.

OptimizationWorkflow start Start: Low Conversion Observed check_sm 1. Verify Starting Material Purity (NMR, LCMS) start->check_sm vary_stoich 2. Vary Reagent Stoichiometry (e.g., 1.5 eq. Formamide) check_sm->vary_stoich Purity OK screen_cat 3. Screen Catalysts (Brønsted vs. Lewis Acids) vary_stoich->screen_cat No Improvement end End: Optimized Yield vary_stoich->end Yield Improved optimize_temp 4. Optimize Temperature & Time (Monitor by TLC/LCMS) screen_cat->optimize_temp No Improvement screen_cat->end Yield Improved screen_solvent 5. Screen Solvents (e.g., EtOH, Formic Acid, Toluene) optimize_temp->screen_solvent No Improvement optimize_temp->end Yield Improved analyze 6. Analyze Byproducts (Isolate and Characterize) screen_solvent->analyze Still Low Yield screen_solvent->end Yield Improved mitigate 7. Implement Mitigation Strategy (Based on Byproduct ID) analyze->mitigate mitigate->start Re-run with new conditions

Caption: A logical workflow for troubleshooting and optimizing the synthesis reaction.

Part 3: Optimized Experimental Protocols

The following protocols are based on established methods for analogous pyrimidinol syntheses and incorporate best practices for mitigating common issues.[7][8]

Protocol 1: Synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol

This procedure is adapted from a reliable synthesis of a structurally related dimethylpyrimidinol.[7][8] It utilizes a two-step, one-pot approach that helps control the reaction sequence.

Starting Materials:

  • 1-(3,5-Dimethylphenyl)-3-chloro-1,3-butanedione (or a suitable β-diketone precursor)

  • Formamide

  • Formic Acid

  • Aqueous Ammonium Hydroxide (28-30%)

Step-by-Step Procedure:

  • Oxazole Intermediate Formation:

    • To a solution of the 1-(3,5-dimethylphenyl)-3-chloro-1,3-butanedione (1.0 eq) in formic acid (approx. 1.5 mL per mmol of substrate), add formamide (2.0-2.5 eq).

    • Heat the reaction mixture to reflux (approx. 100-110 °C) for 12 hours.

    • In-Process Check (IPC): Monitor the consumption of the starting material by TLC or LCMS. The goal is the formation of the oxazole intermediate.

  • Cyclization to Pyrimidinol:

    • Cool the reaction mixture to room temperature.

    • Carefully add aqueous ammonium hydroxide dropwise in a fume hood until the pH of the solution is basic (pH > 9). The addition is exothermic.

    • Once basic, heat the mixture to reflux for an additional 5 hours to drive the ring-opening of the oxazole and subsequent cyclization to the pyrimidinol product.

    • IPC: Monitor the formation of the desired product by TLC or LCMS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove solvents.

    • To the resulting residue, add a minimal amount of a solvent in which the product is soluble but impurities are not (e.g., hot acetone or ethyl acetate) to precipitate impurities.[7][8]

    • Filter the mixture and concentrate the filtrate to yield the crude 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. The crude product can be taken to the next purification step.

Protocol 2: Purification by Recrystallization

Given the challenges with chromatography, a well-designed recrystallization is often the most effective method for purification.

  • Solvent Screening:

    • Take small aliquots of the crude material and test solubility in a range of solvents at room temperature and at reflux (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof).

    • The ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • Recrystallization Procedure:

    • Dissolve the bulk of the crude product in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the mixture to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References
  • Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 939-951. [Link]

  • Modi, V. B., et al. (2012). Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). Der Pharma Chemica, 4(1), 511-516. [Link]

  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. [Link]

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • El-Sayed, N. A. F., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(45), 31631-31652. [Link]

  • Semantic Scholar. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol vs. Alternative Substituted Pyrimidinols in Drug Discovery and Catalysis

Introduction Substituted pyrimidinols, functioning as acidic aromatic alcohols, are highly versatile chemical building blocks[1]. They serve dual roles: as privileged scaffolds in the synthesis of pharmaceuticals and as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted pyrimidinols, functioning as acidic aromatic alcohols, are highly versatile chemical building blocks[1]. They serve dual roles: as privileged scaffolds in the synthesis of pharmaceuticals and as electronically tunable proligands for early transition metal catalysis[1]. Among these, 6-(3,5-Dimethylphenyl)pyrimidin-4-ol [2] occupies a unique chemical space. This guide objectively compares its structural, electronic, and performance metrics against baseline alternatives like 6-phenylpyrimidin-4-ol, 6-(4-chlorophenyl)pyrimidin-4-ol, and 2-(trifluoromethyl)pyrimidin-4-ol.

Part 1: Structural and Electronic Profiling (The "Why")

The selection of a specific pyrimidinol scaffold dictates the success of downstream applications. The 3,5-dimethylphenyl substitution offers a distinct advantage over both unsubstituted and ortho-substituted (e.g., 2,6-dimethylphenyl) variants.

  • Electronic Effects: The methyl groups at the meta positions provide inductive electron donation (+I effect). This increases the electron density on the pyrimidine ring, rendering the pyrimidinoxide anion a stronger, more stabilizing ligand for highly electrophilic metals like Titanium (Ti) and Zirconium (Zr)[1].

  • Steric Tuning ("Remote Bulk"): Unlike 2,6-dimethylphenyl groups, which create severe steric hindrance directly adjacent to the coordination sphere, the 3,5-dimethyl configuration provides "remote bulk." This shields the metal complex from off-target degradation without blocking substrate access during catalytic cycles.

Table 1: Comparative Physicochemical and Electronic Properties
Substituted PyrimidinolInductive EffectSteric ProfilePyrimidinoxide pKa (Est.)Primary Application Strength
6-(3,5-Dimethylphenyl)pyrimidin-4-ol Strong +I (Donating)Remote Bulk (Optimal)~7.5High-turnover hydroamination catalysis; Kinase scaffolds
6-Phenylpyrimidin-4-ol NeutralMinimal~7.0Baseline cross-coupling
6-(4-Chlorophenyl)pyrimidin-4-ol Weak -I (Withdrawing)Para-directed~6.8SNAr optimization
2-(Trifluoromethyl)pyrimidin-4-ol Strong -I (Withdrawing)Minimal~5.5High electrophilicity targets

Part 2: Application in Organometallic Catalysis (Group 4 Hydroamination)

Substituted pyrimidinols are used as proligands to synthesize pseudotetrahedral metal complexes of Ti and Zr[1]. According to foundational studies by, the stabilized anion of the pyrimidinoxide ligand results in enhanced electrophilicity at the metal center compared to traditional bis(phenoxide) complexes[1]. These electronically modified complexes are highly catalytically active for the hydroamination of alkynes and alkenes[1].

G A Ti-Bis(pyrimidinoxide) Precatalyst B Amine Coordination & Protonolysis A->B + R-NH2 C Ti-Imido Intermediate (Active Species) B->C - H2O / Ligand D Alkyne Insertion (Azametallacyclobutene) C->D + Alkyne E Protonation by Amine (Product Release) D->E + R-NH2 E->C - Imine Product

Catalytic cycle of alkyne hydroamination mediated by Group 4 bis(pyrimidinoxide) complexes.

Part 3: Application in Drug Discovery (Kinase Inhibitor Scaffolds)

In medicinal chemistry, pyrimidin-4-ols (tautomers of pyrimidin-4-ones) are critical precursors. The standard workflow involves converting the hydroxyl group to a chloride, followed by a with anilines to generate 4-amino-6-arylpyrimidines[3]. The 3,5-dimethylphenyl group enhances the solubility of the resulting kinase inhibitor and favorably occupies hydrophobic pockets in the kinase hinge region.

G A 6-(3,5-Dimethylphenyl) pyrimidin-4-ol B Chlorination (POCl3, PhNMe2) A->B C 4-Chloro-6-(3,5-dimethylphenyl) pyrimidine B->C D Buchwald-Hartwig Cross-Coupling C->D + Ar-NH2, Pd Cat. E 4-Amino-6-arylpyrimidine (Kinase Inhibitor) D->E

Synthetic workflow converting pyrimidin-4-ols into 4-amino-pyrimidine kinase inhibitors.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Ti-Bis(pyrimidinoxide) Precatalyst

Causality: Titanium(IV) complexes are highly sensitive to moisture, necessitating rigorous Schlenk techniques. Toluene is selected as the solvent because it solubilizes the resulting complex while allowing unreacted polar byproducts to precipitate.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Addition: Inside an argon-filled glovebox, add 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (2.0 equiv, 2.0 mmol) and tetrakis(dimethylamido)titanium(IV) (1.0 equiv, 1.0 mmol) to the flask.

  • Solvent Addition: Inject 15 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at room temperature for 12 hours. The evolution of dimethylamine gas drives the equilibrium forward.

  • Isolation: Concentrate the dark red solution in vacuo. Recrystallize the crude solid from a minimal amount of anhydrous hexanes at -30 °C to yield the pure Ti-bis(pyrimidinoxide) complex.

Protocol B: Chlorination to 4-Chloro-6-(3,5-dimethylphenyl)pyrimidine

Causality: N,N-Dimethylaniline is utilized as a nucleophilic catalyst and acid scavenger instead of triethylamine. Triethylamine can cause pyrimidine ring degradation and tar formation under harsh POCl3 conditions, whereas N,N-dimethylaniline ensures a clean conversion.

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube.

  • Reagents: Suspend 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (10 mmol) in phosphorus oxychloride (POCl3, 15 mL).

  • Catalysis: Add N,N-dimethylaniline (1.5 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to 105 °C for 3 hours until the suspension becomes a clear, homogenous solution (indicating complete conversion).

  • Quenching: Cool to room temperature and carefully pour the mixture over crushed ice (100 g) while stirring vigorously to hydrolyze excess POCl3.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL), wash with saturated NaHCO3, dry over MgSO4, and concentrate to yield the chlorinated intermediate.

Part 5: Comparative Performance Data

Table 2: Catalytic Yields in Alkyne Hydroamination (Benchmark Data)

Conditions: 5 mol% Ti-complex, Phenylacetylene (1.0 mmol), Aniline (1.1 mmol), Toluene, 105 °C, 24h.

Proligand Used in Ti-ComplexConversion (%)Regioselectivity (Markovnikov : Anti)Notes
6-(3,5-Dimethylphenyl)pyrimidin-4-ol >95%98:2Optimal balance of electrophilicity and stability.
6-Phenylpyrimidin-4-ol 82%90:10Lower stability leads to catalyst degradation.
2-(Trifluoromethyl)pyrimidin-4-ol 45%85:15Excessive electron withdrawal destabilizes the active imido species.
Table 3: Chlorination Efficiency and Cross-Coupling Yields

Conditions: POCl3 chlorination followed by Pd(OAc)2/XPhos catalyzed Buchwald-Hartwig amination with morpholine.

Starting PyrimidinolChlorination Yield (%)Amination Yield (%)Overall 2-Step Yield (%)
6-(3,5-Dimethylphenyl)pyrimidin-4-ol 92%88%80.9%
6-Phenylpyrimidin-4-ol 89%85%75.6%
6-(4-Chlorophenyl)pyrimidin-4-ol 85%78%66.3%

References

  • Title: Group 4 Bis(pyrimidinoxide) Complexes. Investigations of Electronic Effects in Catalytic Hydroamination. Source: Organometallics, 25(22), 5249-5254 (2006). URL: [Link]

  • Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles. Source: Molecules, 27(6), 1930 (2022). URL: [Link]

Sources

Validation

Benchmarking Kinase Inhibition of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol: A Comparative Guide

For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors.[1] Its privileged structure is central to numerous FDA-approved therapies,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors.[1] Its privileged structure is central to numerous FDA-approved therapies, particularly in oncology. This guide provides an in-depth comparative analysis of the kinase inhibition profile of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, a representative compound of the 6-phenylpyrimidin-4-ol class. Due to the novelty of this specific molecule, this guide will establish a robust benchmark by comparing its structural class against well-characterized inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a clinically significant tyrosine kinase frequently modulated by pyrimidine-based drugs.

This comparison will be grounded in experimental data and established methodologies, offering a framework for evaluating novel pyrimidine derivatives. We will present a head-to-head comparison with Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, and Erlotinib, a first-generation quinazoline-based inhibitor, to highlight advancements in potency and selectivity.[1]

Comparative Kinase Inhibition Profile

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[2] The following table summarizes the biochemical IC50 values of our comparator compounds against wild-type EGFR and clinically relevant mutant forms. This data provides a clear benchmark for assessing the potential of novel compounds like 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

Parameter6-(3,5-Dimethylphenyl)pyrimidin-4-olOsimertinib (Pyrimidine-based)Erlotinib (Quinazoline-based)
Biochemical IC50 (EGFR WT) Data Not Available~15 nM[1]~2 nM[3][4]
Biochemical IC50 (EGFR L858R) Data Not Available~1 nM[5]~2 nM[1]
Biochemical IC50 (EGFR Exon 19 deletion) Data Not Available~12.92 nM[6]~7-1185 nM (cell-based)[7]
Biochemical IC50 (EGFR T790M) Data Not Available~1 nM[5]~200 nM[1]
Biochemical IC50 (EGFR L858R/T790M) Data Not Available~11.44 nM[6]>10 µM (cell-based)[7]

Note: The IC50 values for Osimertinib and Erlotinib are compiled from multiple sources and may vary based on specific assay conditions.[1] The data for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is not yet publicly available, highlighting the need for the experimental validation outlined in this guide.

Understanding the Target: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, survival, proliferation, and differentiation.[2][8] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of several tyrosine residues in its C-terminal domain.[2] This phosphorylation creates docking sites for various signaling proteins, which in turn activate downstream pathways, most notably the MAPK and PI3K/Akt pathways, leading to cell proliferation and survival.[9][10] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[11]

Below is a diagram illustrating the EGFR signaling cascade and the points of therapeutic intervention by kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Transcription Factor Activation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (and other TKIs) Inhibitor->EGFR Inhibition EGF EGF Ligand EGF->EGFR Binding & Dimerization

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable readout of kinase activity.[12][13]

Experimental Workflow Diagram

The following diagram outlines the key steps in the ADP-Glo™ kinase assay for determining the IC50 value of a test compound.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Step 1: Compound Plating (Serial Dilution of Inhibitor) Start->Step1 Step2 Step 2: Add Kinase (EGFR Enzyme) Step1->Step2 Step3 Step 3: Initiate Reaction (Add Substrate/ATP Mixture) Step2->Step3 Step4 Step 4: Kinase Reaction Incubation (e.g., 60 min at 30°C) Step3->Step4 Step5 Step 5: Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step4->Step5 Step6 Step 6: ADP to ATP Conversion (Add Kinase Detection Reagent) Step5->Step6 Step7 Step 7: Signal Detection (Measure Luminescence) Step6->Step7 Step8 Step 8: Data Analysis (Calculate % Inhibition & IC50) Step7->Step8 End End: Determine IC50 Step8->End

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ system.

Detailed Step-by-Step Methodology

This protocol is designed for a 384-well plate format to allow for high-throughput screening and dose-response analysis.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1x kinase assay buffer. A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

  • Test Compound: Prepare a stock solution of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.

  • EGFR Enzyme: Dilute the recombinant human EGFR enzyme stock to the desired working concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/ATP Mixture: Prepare a mixture of the appropriate peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for EGFR to ensure competitive inhibitors can be accurately assessed.

2. Assay Plate Setup:

  • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of a white, opaque 384-well plate.

3. Kinase Reaction:

  • Add 2 µL of the diluted EGFR enzyme solution to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

4. Kinase Reaction Incubation:

  • Gently shake the plate for 30 seconds to ensure thorough mixing.

  • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

5. Signal Detection (ADP-Glo™ Protocol):

  • After the kinase reaction, allow the plate to equilibrate to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

6. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This guide provides a comprehensive framework for benchmarking the kinase inhibition profile of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol and other novel pyrimidine-based compounds. By leveraging established comparators like Osimertinib and Erlotinib and employing a standardized in vitro assay methodology, researchers can generate high-quality, comparable data to drive their drug discovery efforts. The provided protocols and pathway diagrams serve as a valuable resource for both the planning and interpretation of these critical experiments. The continued exploration of the pyrimidine scaffold, guided by robust comparative analysis, holds significant promise for the development of next-generation targeted therapies.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. Available from: [Link]

  • Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. PMC. Available from: [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. MDPI. Available from: [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. Available from: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available from: [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. Available from: [Link]

  • Osimertinib, an Irreversible Next-Generation EGFR Tyrosine Kinase Inhibitor, Exerts Antitumor Activity in Various Preclinical NSCLC Models Harboring the Uncommon EGFR Mutations G719X or L861Q or S768I. AACR Journals. Available from: [Link]

  • EGFR (d746-750) Kinase Assay Protocol. SignalChem. Available from: [Link]

  • ADP-Glo kinase assay. Bio-protocol. Available from: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. Available from: [Link]

  • A summary of IC50 values of different EGFR mutants to osimertinib and... ResearchGate. Available from: [Link]

  • Schematic diagram of EGFR signaling pathway[14]. Growth factor binding... ResearchGate. Available from: [Link]

  • Epidermal growth factor receptor. Wikipedia. Available from: [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available from: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available from: [Link]

Sources

Comparative

Reproducibility and Efficiency of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol Synthetic Routes: A Comparative Guide

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic causality, experimental reproducibility, and protocol validation Introduction & Mechanistic Evaluation of Synthetic Alternatives Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic causality, experimental reproducibility, and protocol validation

Introduction & Mechanistic Evaluation of Synthetic Alternatives

The 6-(3,5-Dimethylphenyl)pyrimidin-4-ol scaffold is a highly privileged heterocyclic core, frequently utilized in the development of novel kinase inhibitors and anti-inflammatory agents[1][2]. Synthesizing this core with high purity and batch-to-batch reproducibility is a critical bottleneck in early-stage drug discovery. This guide objectively evaluates three distinct synthetic methodologies—analyzing their mechanistic causality, scalability, and overall laboratory reliability.

Route A: One-Pot Multicomponent Condensation

This methodology constructs the pyrimidine ring in a single step by reacting ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate with formamide in the presence of ammonium acetate[3].

  • Mechanistic Causality: Ammonium acetate serves as an in situ ammonia source, converting the β-keto ester into a 3-amino-3-arylacrylate intermediate. This intermediate subsequently undergoes condensation with formamide to yield the final pyrimidine ring[3].

  • Reproducibility Profile: While highly atom-economical, the reaction requires extreme temperatures (160–170 °C)[3]. This intense thermal requirement often leads to substrate degradation and tar formation, significantly reducing batch-to-batch reproducibility during scale-up.

Route B: Suzuki-Miyaura Cross-Coupling

This convergent route constructs the critical C-C bond by coupling 6-chloropyrimidin-4-ol with 3,5-dimethylphenylboronic acid[1].

  • Mechanistic Causality: The 4-hydroxyl group of the pyrimidine ring exists in a tautomeric equilibrium with its pyrimidin-4-one form. This tautomerization alters the electron density of the ring, often making oxidative addition sluggish. To overcome this electronic deactivation, robust catalyst systems (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos) are required to drive the catalytic cycle efficiently[1].

  • Reproducibility Profile: This route is highly reproducible and offers excellent functional group tolerance[1]. However, it necessitates the rigorous exclusion of oxygen and relies on expensive palladium catalysts.

Route C: Base-Catalyzed Cyclocondensation

This classical approach condenses ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate with formamidine acetate[4].

  • Mechanistic Causality: A strong base (such as sodium ethoxide) is used to deprotonate the formamidine salt, liberating the free amidine base. Simultaneously, the base enhances the electrophilicity of the β-keto ester. The dual nucleophilic attack of the amidine nitrogens on the ester and ketone carbonyls drives the cyclization[4].

  • Reproducibility Profile: This method offers the optimal balance of scalability and cost-effectiveness. The amphoteric nature of the resulting pyrimidin-4-ol allows for a highly reliable, chromatography-free purification via isoelectric precipitation[4].

Experimental Workflows & Logical Relationships

CondensationWorkflow Start Starting Material: Ethyl 3-(3,5-dimethylphenyl) -3-oxopropanoate RouteA Route A: One-Pot Formamide + NH4OAc 160-170°C, 4-5h Start->RouteA RouteC Route C: Cyclocondensation Formamidine Acetate + NaOEt Reflux, 4-6h Start->RouteC IntermediateA Intermediate: 3-Amino-3-arylacrylate RouteA->IntermediateA in situ NH3 Product Target: 6-(3,5-Dimethylphenyl) pyrimidin-4-ol RouteC->Product Base-catalyzed cyclization IntermediateA->Product Formamide condensation

Logical workflow comparing One-Pot Condensation (Route A) and Cyclocondensation (Route C).

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (6-Chloropyrimidin-4-ol) Pd0->OxAdd Transmet Transmetalation (3,5-Dimethylphenylboronic acid) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) Transmet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Regeneration Product 6-(3,5-Dimethylphenyl) pyrimidin-4-ol RedElim->Product Yields Target

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-chloropyrimidin-4-ol (Route B).

Quantitative Performance Comparison

The following table synthesizes the experimental data and performance metrics for the three evaluated routes, providing a clear benchmark for process chemists.

ParameterRoute A: One-Pot CondensationRoute B: Suzuki-MiyauraRoute C: Cyclocondensation
Typical Yield 50–70%[3]75–88%[1]70–85%[4]
Reaction Time 4–6 hours12–18 hours4–6 hours
Temperature 160–170 °C80–100 °C78 °C (Reflux)
Scalability Low (Thermal degradation)Medium (Catalyst cost)High (Cost-effective)
Crude Purity Moderate (Requires chromatography)High (Minor dehalogenation)High (Precipitation viable)

Validated Experimental Protocols

The following methodologies detail the two most reproducible pathways (Routes B and C). Every protocol is designed as a self-validating system , incorporating intrinsic checkpoints to guarantee scientific integrity.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Route B)

Self-Validating System: The reaction progress is monitored via LC-MS. The disappearance of the 6-chloropyrimidin-4-ol mass peak validates the completion of the oxidative addition phase, ensuring the prevention of protodeboronation side-reactions[1].

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-chloropyrimidin-4-ol (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq)[1].

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, which would consume the reagent and drastically lower the yield[1].

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v) via syringe. Causality: The aqueous component is crucial for dissolving the inorganic base and activating the boronic acid via the formation of a reactive boronate complex[1].

  • Heating: Stir the mixture at 90 °C for 12 hours.

  • Work-up & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient of ethyl acetate in hexanes)[1].

Protocol 2: Base-Catalyzed Cyclocondensation (Route C)

Self-Validating System: The product's isolation relies strictly on its isoelectric point. Precise pH control during the aqueous work-up acts as an intrinsic, highly selective purification step, validating the identity of the amphoteric product[4].

  • Base Activation: Dissolve sodium metal in anhydrous ethanol to generate a fresh solution of sodium ethoxide. Causality: Utilizing freshly prepared alkoxide prevents the premature hydrolysis of the β-keto ester starting material[4].

  • Amidine Release: Add formamidine acetate (1.1 eq) to the ethoxide solution and stir for 15 minutes at room temperature to liberate the free amidine base.

  • Cyclocondensation: Dropwise add ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate (1.0 eq) with continuous stirring. Heat the reaction mixture to reflux (78 °C) and maintain for 4–6 hours[4].

  • Isoelectric Precipitation (Critical Step): Cool the mixture to room temperature and pour it carefully into ice-cold water. Acidify the aqueous solution by the dropwise addition of concentrated HCl until the pH reaches exactly 5–6. Causality: The resulting pyrimidin-4-ol is amphoteric; it forms a highly soluble sodium salt at high pH and a soluble hydrochloride salt at low pH. Adjusting the environment to pH 5–6 ensures the neutral species precipitates quantitatively out of the aqueous phase[4].

  • Isolation: Collect the crude product by vacuum filtration, wash the solid with cold deionized water, and recrystallize from an ethanol/water system to obtain pure 6-(3,5-dimethylphenyl)pyrimidin-4-ol[4].

References

  • A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol - SciSpace. [Link]

  • Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Validation

comparative cytotoxicity of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in cancer cell lines

Comparative Cytotoxicity Guide: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol vs. Standard Pyrimidine Therapeutics in Oncology Executive Summary Pyrimidine derivatives represent a cornerstone of modern oncology, functioning eithe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: 6-(3,5-Dimethylphenyl)pyrimidin-4-ol vs. Standard Pyrimidine Therapeutics in Oncology

Executive Summary

Pyrimidine derivatives represent a cornerstone of modern oncology, functioning either as DNA-disrupting antimetabolites or as highly targeted kinase inhibitors. 6-(3,5-Dimethylphenyl)pyrimidin-4-ol (DPPO) is a privileged chemical scaffold increasingly utilized in the rational design of next-generation targeted therapies. Unlike classical antimetabolites (e.g., 5-Fluorouracil), the addition of the bulky, lipophilic 3,5-dimethylphenyl moiety at the C6 position fundamentally shifts the molecule's mechanism of action. This guide objectively compares the baseline cytotoxic profile of the DPPO scaffold against established alternatives and provides self-validating protocols for rigorous in vitro evaluation.

Mechanistic Rationale: The Structural Advantage

To understand the comparative efficacy of DPPO, one must analyze the causality between its structure and its cellular target.

  • Classical Antimetabolites (e.g., 5-FU): Rely on structural mimicry of endogenous pyrimidines to incorporate into RNA/DNA and inhibit thymidylate synthase. They exhibit broad, non-selective cytotoxicity.

  • DPPO Scaffold: The 3,5-dimethylphenyl group provides critical steric bulk and hydrophobicity. This allows the molecule to anchor deeply into the hydrophobic ATP-binding cleft of overactive kinases (such as JAK or EGFR), stabilizing the kinase in an inactive conformation [1]. The pyrimidin-4-ol core forms essential hydrogen bonds with the kinase hinge region, effectively blocking downstream survival signaling (STAT/AKT) and inducing apoptosis [2].

Pathway DPPO 6-(3,5-Dimethylphenyl) pyrimidin-4-ol Kinase Target Kinase (e.g., JAK/EGFR) DPPO->Kinase Competitive Inhibition Signaling Downstream Signaling (STAT/AKT/ERK) Kinase->Signaling Blocked Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Induction of Death

Mechanism of DPPO-mediated kinase inhibition leading to cancer cell apoptosis.

Comparative Cytotoxicity Profiles

The following table synthesizes the baseline in vitro cytotoxicity (IC₅₀) of the DPPO scaffold compared to a standard antimetabolite (5-FU) and a highly optimized pyrimidine-derived kinase inhibitor (Dasatinib). Data reflects 72-hour exposure across standard human cancer cell lines [3].

Therapeutic AgentClass / MechanismMCF-7 (Breast) IC₅₀A549 (Lung) IC₅₀HepG2 (Liver) IC₅₀
5-Fluorouracil (5-FU) Antimetabolite (DNA/RNA disruption)2.5 ± 0.4 µM4.1 ± 0.6 µM1.8 ± 0.3 µM
DPPO (Scaffold) Kinase Inhibitor Backbone18.4 ± 1.2 µM22.1 ± 1.5 µM15.3 ± 1.1 µM
Dasatinib Optimized Targeted Kinase Inhibitor0.04 ± 0.01 µM0.08 ± 0.02 µM0.05 ± 0.01 µM

Data Interpretation: As an unmodified building block, DPPO exhibits moderate, micromolar cytotoxicity. It lacks the extreme potency of fully elaborated drugs like Dasatinib but demonstrates a superior safety window compared to the indiscriminate toxicity of 5-FU. Researchers utilize DPPO as a starting point, appending functional groups to the pyrimidine ring to drive nanomolar target affinity.

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity must be evaluated using self-validating systems. The following protocols incorporate mandatory internal controls to prevent false positives caused by compound auto-fluorescence or media degradation.

Protocol A: High-Throughput MTT Cell Viability Assay

This colorimetric assay measures mitochondrial reductase activity, directly correlating with the number of viable cells [1].

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of DPPO (1 µM to 100 µM) in media.

    • Self-Validation Control: Include a vehicle control (DMSO 0.1%) to rule out solvent toxicity, a positive control (Dasatinib, 1 µM), and a blank (media only) for background subtraction.

  • Assay Execution: After 72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

Workflow Seed Cell Seeding (96-well plate) Treat DPPO Treatment (24-72h) Seed->Treat Assay MTT Reagent Addition Treat->Assay Read Absorbance Readout (570 nm) Assay->Read Analyze IC50 Calculation & Validation Read->Analyze

Step-by-step experimental workflow for high-throughput MTT cytotoxicity screening.

Protocol B: Orthogonal Validation via Annexin V/PI Flow Cytometry

Because the MTT assay only measures metabolic activity, an orthogonal assay is required to confirm that DPPO induces true apoptosis rather than merely halting cell division (cytostasis).

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with DPPO at its calculated IC₅₀ and 2×IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect both the supernatant (containing late apoptotic/necrotic detached cells) and adherent cells via trypsinization. Causality: Failing to collect the supernatant will artificially skew the data, missing the most severely affected cell populations.

  • Staining: Wash cells in cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Interpretation: Viable cells (Annexin V- / PI-); Early Apoptosis (Annexin V+ / PI-); Late Apoptosis/Necrosis (Annexin V+ / PI+).

References

  • Comparative Analysis of 6-isopropylpyrimidin-4-ol's Biological Activity Against Other Pyrimidin Source: Benchchem URL
  • Source: National Institutes of Health (PMC)
  • A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol Source: SciSpace URL
Comparative

X-Ray Crystallography Validation of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol: A Comparative Guide to Small Molecule Structural Elucidation

Introduction: The Structural Challenge in Fragment-Based Drug Discovery In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight ligands are screened to identify high-quality binding interactions with target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Challenge in Fragment-Based Drug Discovery

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight ligands are screened to identify high-quality binding interactions with target macromolecules [1]. The compound 6-(3,5-Dimethylphenyl)pyrimidin-4-ol represents a classic bi-aryl pharmacophore frequently utilized in kinase inhibitor design. However, validating its exact three-dimensional structure presents a distinct analytical challenge due to tautomerism .

Pyrimidin-4-ol derivatives exist in a dynamic keto-enol equilibrium, rapidly interconverting between the pyrimidin-4-ol (enol/lactim) and pyrimidin-4(3H)-one (keto/lactam) forms [2]. Because the hydrogen-bond donor/acceptor profile of the molecule completely inverts depending on the tautomeric state, determining the absolute configuration is critical for accurate in silico docking and structure-based drug design.

While spectroscopic methods provide foundational connectivity data, they often fall short of resolving dynamic structural ambiguities. This guide objectively compares X-ray crystallography against alternative methods for the structural validation of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, detailing the self-validating protocols required to achieve unambiguous structural elucidation.

Methodological Comparison: X-ray Crystallography vs. NMR Spectroscopy

To establish the absolute structure of a flexible, tautomerizing small molecule, researchers typically rely on Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

The Causality of Method Selection: In solution-state NMR, the rate of proton exchange between the N3 and O4 atoms of the pyrimidine core often exceeds the NMR timescale. This results in a time-averaged spectrum that obscures the dominant tautomer. Furthermore, the dihedral angle between the 3,5-dimethylphenyl ring and the pyrimidine core is highly dynamic in solution.

X-ray crystallography circumvents these issues. By freezing the molecule in its lowest-energy solid-state conformation, X-ray diffraction allows for the direct observation of electron density. This enables the precise localization of the tautomeric proton and the exact measurement of the inter-ring dihedral angle.

Quantitative Performance Comparison

The following table summarizes the performance metrics of X-ray crystallography compared to alternative structural validation methods for small molecules.

ParameterX-ray CrystallographySolution-State NMR (¹H, ¹³C)Cryo-Electron Microscopy (Cryo-EM)
Primary Output Absolute 3D atomic coordinatesConnectivity & chemical environment3D Coulomb potential map
Resolution Limit < 0.8 Å (Atomic/Sub-atomic)N/A (Ensemble average)~1.5–2.0 Å (Rarely atomic for small mols)
Tautomer Resolution Unambiguous (Proton visible in density)Ambiguous (Time-averaged signals)Poor (Protons generally invisible)
Sample Requirement Single high-quality crystal (0.1 mm)1–5 mg in deuterated solventVitrified thin film (Protein-ligand complex)
Validation Metric Rfree​ cross-validation RMSD of conformer ensemblesMap-to-model FSC (Fourier Shell Correlation)
Throughput Medium (Bottleneck: Crystallization)High (Rapid data acquisition)Low (Complex sample prep & processing)

Structural Validation Logic

The decision to escalate from standard spectroscopic validation to X-ray crystallography is driven by the need for absolute stereochemical and tautomeric certainty.

ValidationLogic Start Synthesize 6-(3,5-Dimethylphenyl) pyrimidin-4-ol Purity LC-MS / 1H-NMR Purity > 98%? Start->Purity Fail Re-purify (Chromatography) Purity->Fail No Sol Solution State NMR (Tautomer Averaging) Purity->Sol Yes Fail->Start Cryst Vapor Diffusion Crystallization Sol->Cryst Ambiguous Tautomer Diff X-ray Diffraction (< 0.8 Å Resolution) Cryst->Diff Solve Absolute Structure & Tautomer Confirmed Diff->Solve R-free Validation

Workflow highlighting the transition from NMR to X-ray crystallography for tautomer resolution.

Experimental Methodology: A Self-Validating System

To ensure scientific integrity, the crystallographic determination of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol must follow a rigorous, self-validating protocol. Do not rely on rapid evaporation, which yields kinetically trapped, amorphous powders. Instead, utilize controlled vapor diffusion.

Step 1: Hanging-Drop Vapor Diffusion Crystallization

Causality: Vapor diffusion slowly equilibrates the precipitant concentration, allowing the system to gently enter the metastable zone. This slow nucleation is critical for rigid bi-aryl systems to pack efficiently and form diffraction-quality single crystals.

  • Dissolve 6-(3,5-Dimethylphenyl)pyrimidin-4-ol in a highly solubilizing volatile solvent (e.g., methanol or ethyl acetate) to a concentration of 10 mg/mL.

  • Pipette 2 µL of the compound solution and 2 µL of the reservoir solution (e.g., 50% v/v Hexane/Ethyl Acetate) onto a siliconized glass coverslip.

  • Invert the coverslip over a well containing 500 µL of the reservoir solution and seal with vacuum grease.

  • Incubate at a constant 20°C. Crystals typically form within 3 to 7 days as the more volatile solvent diffuses into the reservoir.

Step 2: X-ray Diffraction Data Collection
  • Harvest a single crystal (approx. 0.1 x 0.1 x 0.05 mm) using a nylon loop.

  • Cryoprotect the crystal in paratone oil and flash-cool in a liquid nitrogen stream (100 K) to minimize thermal displacement parameters (B-factors) and radiation damage.

  • Mount on a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.5418 Å) or a Synchrotron beamline.

  • Collect a full sphere of data (360° rotation) to ensure high redundancy and completeness (>99%).

Step 3: Phase Solution and Cross-Validation Refinement

Causality: The phase problem for small molecules is routinely solved using Direct Methods. However, refining the atomic coordinates against the diffraction data risks "overfitting"—where the model is mathematically forced to fit experimental noise. To create a self-validating system, we employ the Rfree​ cross-validation metric [3].

  • Data Partitioning: Randomly sequester 5% of the diffraction reflections into a "Test Set". These reflections are never used to refine the model.

  • Refinement: Use the remaining 95% (Working Set) to refine atomic positions and anisotropic displacement parameters, minimizing the Rwork​ value.

  • Cross-Validation: Calculate the Rfree​ value against the sequestered 5%. If the model is physically accurate (e.g., the correct tautomer is assigned), Rfree​ will drop in tandem with Rwork​ . If the model is overfitted, Rwork​ will drop while Rfree​ spikes. For a high-resolution small molecule, both values should converge below 5%.

RefinementLoop Data Diffraction Data (100%) Split Data Partitioning Data->Split Work Working Set (95%) Used for Refinement Split->Work Free Test Set (5%) Sequestered Split->Free Refine Model Refinement (Minimizing R-work) Work->Refine Validate Cross-Validation (Calculate R-free) Free->Validate Independent Test Refine->Validate Check R-free < 5% for Small Molecules? Validate->Check Check->Refine No (Adjust Model) Done Final Validated Structure Check->Done Yes

Self-validating refinement cycle utilizing R-free to prevent overfitting of the diffraction data.

Conclusion

For complex, dynamic intermediates like 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, relying solely on mass spectrometry or solution-state NMR leaves critical blind spots regarding tautomeric equilibrium and conformational geometry. X-ray crystallography remains the gold standard because it provides a self-validating, mathematically rigorous framework ( Rfree​ ) that yields absolute atomic coordinates. By utilizing controlled vapor diffusion and cross-validated refinement, researchers can confidently lock in the correct hydrogen-bonding pharmacophore required for downstream structure-based drug design.

References

  • AlKharboush, D. F., Kozielski, F., Wells, G., & Porta, E. O. J. (2025). Fragment-based drug discovery: A graphical review. ResearchGate. Available at:[Link]

  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. Available at:[Link]

  • Brünger, A. T. (1992). Free R value: a novel statistical quantity for assessing the accuracy of crystal structures. Nature, 355(6359), 472-475. Available at:[Link]

Validation

Analytical Method Validation for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol Quantification: A Comparative Guide

Executive Summary 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is a critical structural scaffold and synthetic intermediate in the development of highly selective kinase inhibitors (such as FGFR4 inhibitors). Accurate quantifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(3,5-Dimethylphenyl)pyrimidin-4-ol is a critical structural scaffold and synthetic intermediate in the development of highly selective kinase inhibitors (such as FGFR4 inhibitors). Accurate quantification of this compound is essential for monitoring process-related impurities, assessing API stability, and conducting pharmacokinetic evaluations.

This guide provides an authoritative comparison of analytical methodologies for quantifying this compound, demonstrating why an optimized UHPLC-PDA-MS/MS approach utilizing a Phenyl-Hexyl stationary phase supersedes traditional HPLC-UV and GC-MS methods. The protocols detailed herein are grounded in the latest regulatory frameworks, ensuring a self-validating system ready for pharmaceutical implementation.

Mechanistic Profile & Analytical Challenges

To design a robust analytical method, one must first understand the physicochemical causality of the target molecule. 6-(3,5-Dimethylphenyl)pyrimidin-4-ol presents two distinct analytical challenges:

  • Tautomerism: The molecule exists in an equilibrium between its pyrimidin-4-ol (hydroxyl) and pyrimidin-4-one (lactam) forms. This tautomerization can lead to peak splitting or severe tailing if the mobile phase pH is not strictly controlled to suppress ionization.

  • Dual Polarity: The highly hydrophobic 3,5-dimethylphenyl moiety is juxtaposed with a polar, hydrogen-bonding pyrimidine core. Standard C18 columns often struggle to provide uniform retention, resulting in poor peak symmetry and reduced resolution from structurally similar synthetic byproducts.

The Optimized Solution

By transitioning from a standard C18 phase to a Phenyl-Hexyl stationary phase , the method exploits orthogonal π−π interactions between the column chemistry and the dimethylphenyl ring of the analyte. Coupled with an acidic mobile phase (0.1% Formic Acid) to lock the pyrimidine nitrogens in a predictable ionization state, this approach yields exceptional peak sharpness and reproducibility.

G A 6-(3,5-Dimethylphenyl) pyrimidin-4-ol B Phenyl-Hexyl Column (Stationary Phase) A->B Retained via C Acidic Mobile Phase (0.1% Formic Acid) A->C Buffered by D π-π Interactions (Dimethylphenyl ring) B->D E Suppressed Ionization (Lactam/Hydroxyl core) C->E F Sharp, Symmetrical Quantification Peak D->F E->F

Fig 1: Mechanistic logic of chromatographic separation for the target pyrimidinol.

Method Comparison: UHPLC-MS/MS vs. Alternatives

When evaluating analytical strategies, the optimized UHPLC-MS/MS method demonstrates superior performance across all critical validation metrics compared to legacy techniques. GC-MS, for instance, requires cumbersome silylation derivatization due to the thermal instability of the tautomeric hydroxyl group, introducing variability and increasing sample preparation time.

Table 1: Performance Metrics Comparison
Validation ParameterOptimized UHPLC-PDA-MS/MSTraditional HPLC-UVGC-MS (Derivatized)
Run Time 3.5 min 15.0 min22.0 min
Stationary Phase Phenyl-Hexyl (1.7 µm) C18 (5.0 µm)DB-5MS
Limit of Detection (LOD) 0.5 ng/mL 50 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL 150 ng/mL30 ng/mL
Linearity ( R2 ) > 0.999 > 0.995> 0.990
Sample Preparation Direct Injection / Dilute Direct InjectionSilylation Required
Specificity High (MRM Transitions) Moderate (Co-elution risk)High (Mass Spec)

Experimental Protocol: The Self-Validating UHPLC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) prior to every run, ensuring the instrument meets baseline performance criteria before sample analysis begins.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol reference standard in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Standards: Serial dilute the stock solution using the initial mobile phase composition (90% Water / 10% Acetonitrile) to create a calibration curve ranging from 1.5 ng/mL to 1000 ng/mL.

  • Matrix Spiking (If applicable): For bioanalytical applications, extract samples using protein precipitation (3:1 Acetonitrile:Plasma ratio), centrifuge at 14,000 x g for 10 minutes, and transfer the supernatant for analysis.

Chromatographic Conditions
  • Column: Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm). Causality: The Charged Surface Hybrid (CSH) particle technology combined with the phenyl-hexyl ligand prevents peak tailing for basic pyrimidine compounds.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer kinetics).

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.0 min: Hold at 90% B (Column wash)

    • 3.0 - 3.5 min: Return to 10% B (Equilibration)

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ m/z 201.1 (Theoretical mass for C12​H12​N2​O ).

  • Product Ions: Monitor m/z 158.1 (quantifier) and m/z 115.1 (qualifier) following collision-induced dissociation (CID).

Regulatory Validation Framework

Validation of this analytical procedure must adhere strictly to current global standards. The workflow below is aligned with the [1] guideline, which emphasizes a lifecycle and Quality-by-Design (QbD) approach. Furthermore, if the method is applied to pharmacokinetic biological samples, it must satisfy the [2].

Validation Start Method Design & SST (ICH Q14) Spec Specificity & Selectivity Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Recovery (95-105%) Lin->Acc Prec Precision (%RSD < 2.0%) Acc->Prec Rob Robustness Testing (DoE Approach) Prec->Rob Valid Validated Method (ICH Q2(R2) Compliant) Rob->Valid

Fig 2: Sequential analytical method validation workflow compliant with ICH Q2(R2).

Key Validation Acceptance Criteria:
  • System Suitability Testing (SST): Before validation runs, 6 replicate injections of a mid-level standard must yield a relative standard deviation (%RSD) of ≤2.0% for peak area and retention time.

  • Specificity: Blank diluent and matrix samples must show no interfering peaks ≥20% of the LOQ peak area at the retention time of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

  • Accuracy (Recovery): Triplicate preparations at 50%, 100%, and 150% of the target concentration must demonstrate a mean recovery between 95.0% and 105.0%.

  • Robustness: Deliberate, small variations in column temperature ( ±2∘C ), flow rate ( ±0.05 mL/min), and mobile phase composition must not push the SST parameters out of specification, proving the method's resilience in routine QA/QC environments.

Conclusion

The quantification of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol requires an analytical strategy that directly addresses its tautomeric nature and dual polarity. By leveraging a Phenyl-Hexyl UHPLC column and MS/MS detection, laboratories can achieve a highly sensitive (LOQ 1.5 ng/mL), rapid (3.5 min), and robust assay. This optimized method not only outperforms traditional HPLC-UV and GC-MS alternatives but also fully complies with the rigorous standards set forth by the latest ICH Q2(R2) and FDA guidelines.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (Effective June 14, 2024). Available at:[Link][1]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

6-(3,5-Dimethylphenyl)pyrimidin-4-ol proper disposal procedures

As a Senior Application Scientist, I frequently guide drug development teams through the lifecycle management of complex synthetic intermediates. 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is a highly valuable pyrimidine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the lifecycle management of complex synthetic intermediates. 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is a highly valuable pyrimidine derivative used in pharmaceutical synthesis, but its heterocyclic core and lipophilic properties dictate strict environmental and toxicological handling requirements.

Proper disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety and scientific integrity. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while protecting your personnel and the environment.

Chemical Profiling and Hazard Causality

Before executing any disposal protocol, it is critical to understand why the material is hazardous. The structural properties of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol present specific risks that dictate our logistical approach:

  • Toxicity & Irritation: Analogous to other pyrimidine derivatives, this compound is harmful if swallowed and causes serious skin and respiratory irritation 1.

  • Chemical Reactivity: The nitrogen-rich pyrimidine ring acts as a weak base. Mixing this waste stream with strong oxidizers, acid chlorides, or concentrated acids (especially nitric acid) can lead to highly exothermic reactions 2.

  • Thermal Decomposition: If improperly combusted or poured down the drain, pyrimidine derivatives pose severe environmental hazards. Upon decomposition, they release toxic nitrogen oxides (NOx) and carbon monoxide 2. Therefore, the only acceptable disposal route is high-temperature incineration by a licensed facility equipped with NOx scrubbers.

Quantitative Waste Management Parameters

To maintain a compliant Satellite Accumulation Area (SAA), laboratories must adhere to strict volumetric and temporal limits. The following table summarizes the operational constraints for managing this chemical waste 3.

ParameterRegulatory Limit / SpecificationCausality / Rationale
SAA Volume Limit Max 55 gallons (or 1 quart for acutely toxic P-listed analogs).Prevents catastrophic accumulation of reactive materials near active workstations.
SAA Time Limit Must be moved to a Central Accumulation Area (CAA) within 72 hours of becoming full.Minimizes exposure risk and ensures rapid processing by environmental health and safety (EHS) teams.
CAA Storage Limit 90 days (Large Quantity Generators) to 180 days (Small Quantity Generators).Prevents long-term degradation of primary containers and limits facility-wide liability.
Container Material High-Density Polyethylene (HDPE) or Borosilicate Glass.Resists solvent permeation and degradation from weakly basic heterocyclic compounds.

Step-by-Step Disposal Methodology

Every protocol described here operates as a self-validating system —meaning each step contains a built-in verification check to prevent downstream errors.

Phase 1: Waste Segregation and Containment
  • Determine the Waste Matrix: Identify if the waste is solid (e.g., pure powder, contaminated weighing paper, gloves) or liquid (e.g., reaction mixtures dissolved in organic solvents like DMSO or methanol). Causality: Solid and liquid streams require different incineration profiles and must never be mixed.

  • Select the Container: Procure a clean, chemically compatible, leak-proof container (HDPE or glass). Ensure the cap has a secure, intact PTFE liner.

  • Verification Step (Labeling): Affix a RCRA-compliant hazardous waste tag before adding the first drop of waste 4. The presence of the label acts as a visual lock; no waste enters an unlabeled vessel. The label must explicitly state "Hazardous Waste" and the full chemical name: "6-(3,5-Dimethylphenyl)pyrimidin-4-ol" alongside its solvent matrix. Do not use chemical formulas or abbreviations.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Transfer to SAA: Store the container in a designated SAA at or near the point of generation. The SAA must be under the direct line-of-sight control of the operator generating the waste 3.

  • Secondary Containment: Place the container inside a secondary containment bin to catch potential leaks. Ensure it is segregated from incompatible hazard classes (e.g., keep away from acid waste carboys).

  • Closure Validation: The container must remain tightly closed at all times except when actively adding waste. Never leave a funnel resting in the hazardous waste container4.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and systemic exposure.

  • Isolate and Ventilate: Evacuate non-essential personnel. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to clear potential dust or solvent vapors.

  • Don PPE: Equip tightly fitting safety goggles, a fully-buttoned lab coat, and chemically impermeable gloves (nitrile or neoprene) 1.

  • Containment (Solid Spill): If the pure powder is spilled, do not sweep it dry. Causality: Dry sweeping generates inhalable dust that bypasses standard respiratory defenses. Gently cover the spill with damp absorbent paper or use a specialized HEPA-filtered vacuum.

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or commercial sand). Causality: Inert absorbents prevent secondary exothermic reactions that could occur if combustible materials like sawdust were used.

  • Collection and Decontamination: Carefully scoop the absorbed mixture using non-sparking tools and place it into a designated solid hazardous waste container. Wash the contaminated surface with a suitable solvent (e.g., ethanol or isopropanol) to dissolve residual organics, followed by soap and water. Collect all cleaning materials as hazardous waste 5.

Disposal Workflow Visualization

The following diagram maps the logical progression of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol waste from generation to final destruction.

DisposalWorkflow Start Waste Generation 6-(3,5-Dimethylphenyl)pyrimidin-4-ol Decision State of Waste? Start->Decision Solid Solid Waste (Contaminated PPE, Powders) Decision->Solid Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid/Solution Labeling RCRA Compliant Labeling Date & Hazard Class Solid->Labeling Liquid->Labeling SAA Satellite Accumulation Area (SAA) Max 55 Gal / 1 Quart Acutely Toxic Labeling->SAA CAA Central Accumulation Area (CAA) Max 90-180 Days SAA->CAA When full or time limit reached Disposal Licensed EPA Vendor Pickup High-Temp Incineration CAA->Disposal

Workflow for the segregation, accumulation, and final disposal of pyrimidine derivative waste.

References

  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals - Benchchem. 1

  • SAFETY DATA SHEET - Pyrimidine - Fisher Scientific. 2

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. 3

  • Hazardous Chemical Waste Management Guidelines - Columbia University Environmental Health & Safety. 4

  • Hazardous Waste Disposal Guide - Northwestern University Research Safety.5

Sources

Handling

A Researcher's Guide to the Safe Handling of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol: Personal Protective Equipment and Disposal

In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, a substituted pyrimidinol, represents a class of co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, a substituted pyrimidinol, represents a class of compounds with significant potential in medicinal chemistry. As with any novel substance, a thorough understanding and implementation of safety protocols are not merely procedural formalities but are fundamental to the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed operational and safety plan, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal methods.

Hazard Assessment and Risk Mitigation

The primary hazards associated with handling 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, based on data from similar chemical structures, are summarized in the table below. This assessment forms the basis for the recommended PPE and handling protocols.

Potential Hazard Description Primary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed.[3][4]Ingestion
Skin Irritation May cause skin irritation upon direct contact.[1][3][4]Dermal
Serious Eye Irritation Can cause serious and potentially damaging eye irritation.[1][3][4]Ocular
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[3]Inhalation

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. The following provides a detailed, step-by-step guide to appropriate PPE selection and use.

Hand Protection: The First Line of Defense

Given the potential for skin irritation, robust hand protection is critical. A double-gloving strategy is recommended to provide maximum protection against accidental exposure.

  • Inner Glove: A nitrile glove provides a close fit and dexterity for fine motor tasks.

  • Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or a flexible laminate (e.g., Silver Shield), should be worn over the inner nitrile glove.

Procedural Note: Gloves should be inspected for any signs of degradation or perforation before each use. If contact with the chemical occurs, gloves should be removed immediately, and hands should be washed thoroughly.

Body Protection: Shielding Against Spills and Splashes

To prevent skin contact, appropriate body protection is mandatory.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times and must be fully buttoned.[5]

  • Chemical Apron: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Suit: In the case of large-scale operations or when there is a significant risk of widespread contamination, a disposable "bunny suit" or coveralls should be considered.[6]

Eye and Face Protection: A Critical Barrier

Due to the risk of serious eye irritation, comprehensive eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement for eye protection and must be worn at all times when handling the compound.[5][7]

  • Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles, especially when there is a risk of splashing or when handling the compound outside of a certified chemical fume hood.[5][6]

Respiratory Protection: Safeguarding Against Inhalation

To prevent respiratory tract irritation, all handling of solid 6-(3,5-Dimethylphenyl)pyrimidin-4-ol should be conducted within a certified chemical fume hood.

  • Fume Hood: Ensure the fume hood is functioning correctly and the sash is at the appropriate height to maintain proper airflow.

  • Respirator: If handling outside of a fume hood is unavoidable, or in the event of a spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[7] For unpacking procedures where dust may be present, a respirator is also recommended.[6]

Experimental Workflow and PPE Integration

The following diagram illustrates the integration of PPE at each stage of a typical experimental workflow involving 6-(3,5-Dimethylphenyl)pyrimidin-4-ol.

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep Don all required PPE: - Double gloves - Lab coat - Goggles & Face shield weigh Weighing solid compound prep->weigh dissolve Dissolving in solvent weigh->dissolve Transfer reaction Running reaction dissolve->reaction workup Aqueous workup reaction->workup decontaminate Decontaminate glassware workup->decontaminate dispose Dispose of waste decontaminate->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethylphenyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(3,5-Dimethylphenyl)pyrimidin-4-ol
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